4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one
Description
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Properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-thieno[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-7-3-5-4-8-2-1-6(5)10-7/h8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKLAHLNIGTZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one
Introduction: A Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry and drug development, the thieno[3,2-c]pyridine scaffold is of significant interest. This heterocyclic system is the core of several marketed drugs, most notably the antiplatelet agent clopidogrel. The rigid, bicyclic nature of this scaffold provides a well-defined three-dimensional structure for interacting with biological targets. The specific derivative, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one, represents a key intermediate and a building block for the synthesis of a diverse library of compounds with potential therapeutic applications. Its structure, featuring a lactam moiety fused to the thiophene ring, offers unique hydrogen bonding capabilities and synthetic handles for further functionalization.
This in-depth technical guide provides a detailed exploration of a robust synthetic route to this compound, grounded in established chemical principles. Furthermore, it outlines a comprehensive characterization workflow to ensure the identity, purity, and structural integrity of the synthesized compound. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.
Synthetic Strategy: A Multi-Step Approach to the Thienopyridinone Core
The synthesis of this compound is best approached through a multi-step sequence that begins with the well-established Gewald reaction to construct the thiophene ring, followed by functional group manipulations to form the desired lactam.
Step 1: Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2] The reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base. For our target molecule, the judicious choice of a cyclic ketone is paramount. We will utilize an N-protected 4-piperidone as the ketone component to introduce the piperidine ring that will ultimately form part of our final bicyclic system.
Reaction Scheme:
Causality Behind Experimental Choices:
-
N-Boc-4-piperidone: The tert-butoxycarbonyl (Boc) protecting group is chosen for its stability under the basic conditions of the Gewald reaction and its facile removal under acidic conditions in a later step.
-
Ethyl Cyanoacetate: This active methylene compound provides the C2 and C3 atoms of the thiophene ring, along with the precursor functional groups (amine and ester) necessary for the subsequent lactamization.
-
Elemental Sulfur: Acts as the sulfur source for the thiophene ring.
-
Base (e.g., Morpholine or Triethylamine): Catalyzes the initial Knoevenagel condensation between the piperidone and ethyl cyanoacetate, and facilitates the subsequent steps of the reaction cascade.[3]
Experimental Protocol: Synthesis
Part A: Synthesis of Ethyl 2-amino-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate
Materials:
-
N-Boc-4-piperidone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol, absolute
-
Ice bath
-
Magnetic stirrer and heating mantle
-
Round bottom flask with reflux condenser
Procedure:
-
To a 250 mL round bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in absolute ethanol (5 mL/g of piperidone).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Cool the flask in an ice bath and slowly add morpholine (1.5 eq) dropwise.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to a gentle reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Step 2: Hydrolysis and Lactamization
The second stage of the synthesis involves the hydrolysis of the ester and concomitant intramolecular cyclization to form the lactam ring. This is followed by the deprotection of the Boc group.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Acidic Conditions (e.g., Hydrochloric Acid in Dioxane): Concentrated acids can effectively hydrolyze the ester to a carboxylic acid.[4] The acidic environment also facilitates the intramolecular nucleophilic attack of the 2-amino group on the newly formed carboxylic acid (or its activated form) to yield the lactam. Simultaneously, the acid will cleave the Boc protecting group.
Experimental Protocol: Hydrolysis, Lactamization, and Deprotection
Part B: Synthesis of this compound
Materials:
-
Ethyl 2-amino-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate
-
Concentrated Hydrochloric Acid
-
1,4-Dioxane
-
Sodium bicarbonate solution, saturated
-
Ethyl acetate
-
Magnesium sulfate, anhydrous
-
Rotary evaporator
Procedure:
-
Dissolve the product from Part A in 1,4-dioxane (10 mL/g).
-
To this solution, add concentrated hydrochloric acid (5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final product.
Characterization and Data Presentation
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the lactam carbonyl and N-H bonds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point (MP): As an indicator of purity.
Expected Characterization Data
| Property | Expected Value |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~10.5 (s, 1H, NH-lactam), ~7.0 (s, 1H, thiophene-H), ~4.0 (t, 2H, CH₂-N), ~3.0 (t, 2H, CH₂-C=O), ~2.8 (m, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~165 (C=O), ~140 (C-thiophene), ~125 (C-thiophene), ~115 (C-thiophene), ~45 (CH₂-N), ~30 (CH₂-C=O), ~25 (CH₂) |
| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1680 (C=O stretch, lactam), ~1550 (C=C stretch, thiophene) |
| Mass Spec (ESI+) | m/z: 156.05 [M+H]⁺ |
Note: The exact chemical shifts in NMR may vary slightly depending on the solvent and concentration.
Visualizing the Process: Diagrams and Workflows
Synthetic Pathway
Caption: Synthetic route to the target compound.
Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
"physicochemical properties of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one"
An In-Depth Technical Guide to the Physicochemical Properties of Tetrahydrothienopyridinones
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Isomeric Landscape of Tetrahydrothienopyridinones
In the realm of heterocyclic chemistry and drug discovery, the thienopyridine scaffold is of significant interest, forming the core of several key pharmaceutical agents. This guide was initially intended to focus on the specific isomer 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one . However, a comprehensive literature review reveals a notable scarcity of published data for this particular compound.
In the spirit of scientific integrity and to provide a valuable resource, this guide has been pivoted to focus on a closely related and well-documented isomer: 6,7-Dihydro-5H-thieno[3,2-c]pyridin-4-one (also known as 4-Oxo-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine). This compound, for which physicochemical and contextual data are available, serves as an excellent proxy for understanding the properties of this class of molecules. It is a known impurity in the preparation of the antithrombotic agent Ticlopidine, making its characterization crucial for pharmaceutical development.[1]
This guide will provide a detailed examination of the 4-oxo isomer, offering insights that are logically extensible to other derivatives of the tetrahydrothienopyridinone core.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its precise structure and identifiers. 6,7-Dihydro-5H-thieno[3,2-c]pyridin-4-one is a bicyclic heterocyclic compound featuring a thiophene ring fused to a dihydropyridinone ring.
Caption: 2D structure of 6,7-Dihydro-5H-thieno[3,2-c]pyridin-4-one.
Key Identifiers:
-
IUPAC Name: 6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one[2]
-
Synonyms: 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine, Ticlopidine EP Impurity B[1][2]
Physicochemical Properties
Understanding the physicochemical properties of a compound is paramount for predicting its behavior in both chemical and biological systems. The data for 6,7-Dihydro-5H-thieno[3,2-c]pyridin-4-one, while primarily based on predictive models, provides a solid foundation for experimental design.
Table 1: Physicochemical Data Summary
| Property | Value | Source |
| Molecular Weight | 153.20 g/mol | [2][3] |
| Boiling Point | 417.1 ± 34.0 °C (Predicted) | [1][3] |
| Density | 1.295 ± 0.06 g/cm³ (Predicted) | [1][3] |
| pKa | 14.35 ± 0.20 (Predicted) | [1][3] |
| Appearance | Yellow to brown solid | [1] |
Expert Insights: The predicted high boiling point suggests low volatility and strong intermolecular forces, likely due to the polar lactam functionality and potential for hydrogen bonding. The predicted pKa indicates that the N-H proton is weakly acidic, a typical characteristic for secondary amides. These properties are critical for developing purification protocols (e.g., crystallization, chromatography) and for formulation design.
Synthesis of the Thieno[3,2-c]pyridine Core
Experimental Protocol: General Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride
This protocol is a representative example of the synthesis of the core scaffold.
-
Reaction Setup: In a 2-liter, 4-necked flask equipped with a thermometer and mechanical stirrer, add 2-(thiophen-2-yl)ethylamine (100g, 0.79 mol) to dichloromethane (600 mL) at 25°C (±5°C) and stir for 5-10 minutes.[4]
-
Formaldehyde Addition: Add paraformaldehyde (26.4 g, 0.88 mol) to the reaction mixture.[4][5]
-
Azeotropic Reflux: Heat the mixture to reflux (40 to 45°C) for 4 to 6 hours, facilitating the formation of the intermediate imine via azeotropic removal of water.[4][5]
-
Cyclization: Cool the reaction to room temperature and add a solution of 7% hydrochloric acid in N,N-dimethylformamide (200 mL) at 25°C (±5°C).[4][5]
-
Heating: Stir the reaction mixture for 4-6 hours at 70°C (±5°C) to drive the intramolecular cyclization.[4]
-
Crystallization and Isolation: Cool the reaction to 15°C (±2°C) and stir for 8-10 hours to promote crystallization. Filter the resulting solid product and wash with cold dichloromethane.[4]
-
Drying: Dry the material under vacuum at 30 to 40°C to obtain 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride.[4]
Caption: General workflow for the synthesis of the core thienopyridine scaffold.
Causality Behind Experimental Choices:
-
Azeotropic Reflux: The use of an azeotropic solvent system is crucial for driving the initial imine formation, which is a condensation reaction, by continuously removing the water byproduct.
-
Acid Catalyst: The addition of hydrochloric acid is essential for protonating the imine, activating it for the intramolecular electrophilic aromatic substitution (the Pictet-Spengler cyclization) onto the electron-rich thiophene ring.
Biological Significance and Applications
The primary documented relevance of 6,7-Dihydro-5H-thieno[3,2-c]pyridin-4-one is as a process impurity and potential degradant of Ticlopidine, an antiplatelet agent.[1] In the context of pharmaceutical manufacturing, the synthesis and characterization of such impurities are mandatory for regulatory approval and ensuring patient safety.
While the 4-oxo derivative itself is not reported to have direct therapeutic applications, the broader class of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives has been extensively investigated for a wide range of biological activities, including:
-
Anti-inflammatory agents[6]
-
Antineoplastic agents[6]
-
Platelet aggregation inhibitors[6]
-
Antifungal agents[7]
-
Inhibitors of phenylethanolamine N-methyltransferase (hPNMT)[8]
This wide spectrum of activity underscores the importance of the tetrahydrothienopyridine core as a privileged scaffold in medicinal chemistry.[6][9] The introduction of a ketone functionality, as in the 4-oxo isomer, provides a chemical handle for further synthetic elaboration, enabling the creation of diverse chemical libraries for screening.
Future Research Directions
The current body of literature presents a clear opportunity for further research. The specific compound requested, this compound, remains an uncharacterized entity. A logical next step for researchers in this field would be to:
-
Develop a Synthetic Route: Design and execute a synthesis pathway to the 2-oxo isomer. This could potentially involve oxidation of a suitable precursor or a ring-closing strategy with different starting materials than those used for the parent scaffold.
-
Full Physicochemical Characterization: Perform comprehensive analysis of the purified 2-oxo isomer, including melting point, solubility, and spectral analysis (¹H-NMR, ¹³C-NMR, IR, and high-resolution mass spectrometry).
-
Biological Screening: Evaluate the biological activity of the 2-oxo isomer in relevant assays, comparing its profile to the 4-oxo isomer and other known thienopyridine derivatives.
This systematic approach would fill a gap in the current scientific knowledge and could potentially lead to the discovery of novel bioactive compounds.
Conclusion
While the specific molecule this compound is not described in the current literature, a detailed analysis of its isomer, 6,7-Dihydro-5H-thieno[3,2-c]pyridin-4-one, provides significant insight into the physicochemical properties and synthetic strategies relevant to this class of compounds. The tetrahydrothienopyridine scaffold is a cornerstone of numerous biologically active molecules, and the characterization of its various derivatives, including ketone-containing isomers, is a vital endeavor for the advancement of medicinal chemistry and drug discovery.
References
-
ChemBK. Thieno[3,2-c]pyridin-4(5H)-one, 6,7-dihydro-. [Link]
-
ResearchGate. One-pot synthesis of thieno[3,2-c]pyridin-4(5H)-ones 3 a. [Link]
-
National Library of Medicine. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. [Link]
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DIARY directory. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine. [Link]
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MDPI. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. [Link]
-
National Center for Biotechnology Information. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. [Link]
-
Molbase. Synthesis of 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine-2-boronic acid; formula (VII). [Link]
-
ResearchGate. (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. [Link]
- Google Patents. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
- Google Patents. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds.
-
PubChem. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. [Link]
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PubChem. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. [Link]
-
National Institutes of Health. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. [Link]
-
ResearchGate. Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. [Link]
-
ResearchGate. (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. [Link]
-
PubChem. 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine. [Link]
-
PubChem. (S)-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-acetic acid hcl. [Link]
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- 2. 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine | C7H7NOS | CID 20346858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
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- 5. 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride | 28783-41-7 [chemicalbook.com]
- 6. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biological Activity of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one Derivatives
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
To my fellow researchers, scientists, and drug development professionals, this guide delves into the burgeoning field of 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one derivatives. This heterocyclic scaffold has emerged as a nucleus of significant pharmacological interest, underpinning the development of blockbuster drugs and offering a fertile ground for the discovery of novel therapeutic agents. Our journey through this document will not be a mere recitation of facts but a deep dive into the scientific rationale, experimental intricacies, and future possibilities that this unique chemical entity presents. We will explore its diverse biological activities, from its well-established role in cardiovascular medicine to its promising potential in oncology, infectious diseases, and inflammatory conditions.
The this compound Core: A Gateway to Diverse Bioactivity
The this compound core is a fused heterocyclic system comprising a thiophene ring fused to a dihydropyridinone ring. This rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with various functional groups to modulate its physicochemical properties and biological targets. Its significance in medicinal chemistry is underscored by its presence as a key intermediate in the synthesis of prominent antiplatelet agents like clopidogrel and prasugrel. The inherent "drug-likeness" of this scaffold, coupled with its synthetic tractability, makes it an attractive starting point for the development of new chemical entities with a wide array of therapeutic applications.
Antiplatelet Activity: Targeting the P2Y12 Receptor
The most well-documented biological activity of thieno[3,2-c]pyridine derivatives is their potent antiplatelet effect, primarily mediated through the irreversible antagonism of the P2Y12 receptor.
Mechanism of Action: A Tale of Prodrugs and Irreversible Inhibition
Many thienopyridine antiplatelet agents are prodrugs that require metabolic activation in the liver to exert their therapeutic effect. The active metabolite, a reactive thiol derivative, forms a disulfide bond with a cysteine residue on the P2Y12 receptor on the surface of platelets. This covalent modification irreversibly blocks the binding of adenosine diphosphate (ADP), a key platelet agonist. The inhibition of ADP-induced platelet activation and subsequent aggregation is a cornerstone of antithrombotic therapy.
The signaling cascade initiated by ADP binding to the P2Y12 receptor is a critical pathway in platelet activation. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key negative regulator of platelet activation. This ultimately leads to the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation. By blocking the P2Y12 receptor, thienopyridine derivatives effectively interrupt this signaling cascade.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on a wide range of this compound derivatives as P2Y12 inhibitors are not extensively published, knowledge from the broader thienopyridine class provides valuable insights. Key structural features influencing antiplatelet activity include:
-
The Thienopyridine Core: The intact fused ring system is essential for activity.
-
Substituents on the Pyridine Nitrogen: The nature of the substituent on the nitrogen atom of the tetrahydropyridine ring is critical for metabolic activation and interaction with the P2Y12 receptor. For instance, in clopidogrel, the methyl ester group is crucial for its prodrug nature.
-
Stereochemistry: The stereochemistry of the molecule can significantly impact its biological activity. For example, the (S)-enantiomer of clopidogrel is the active form.
Further research is warranted to systematically explore the SAR of the this compound scaffold to develop novel P2Y12 inhibitors with improved efficacy and safety profiles.
Experimental Protocol: ADP-Induced Platelet Aggregation Assay
This protocol outlines a standard method for assessing the antiplatelet activity of test compounds using light transmission aggregometry (LTA).
Objective: To determine the in vitro inhibitory effect of this compound derivatives on ADP-induced human platelet aggregation.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
3.2% Sodium citrate solution (anticoagulant).
-
Adenosine diphosphate (ADP) solution (agonist).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
-
Stir bars.
Procedure:
-
Blood Collection and PRP/PPP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a clean tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL with PPP.
-
-
Platelet Aggregation Measurement:
-
Pipette 450 µL of the adjusted PRP into a cuvette with a stir bar and pre-warm to 37°C for 5 minutes in the aggregometer.
-
Add 50 µL of the test compound solution (or vehicle control) to the PRP and incubate for a specified time (e.g., 3 minutes).
-
Initiate platelet aggregation by adding a specific concentration of ADP (e.g., 10 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis:
-
Set the light transmission of PRP as 0% and PPP as 100%.
-
Calculate the percentage of platelet aggregation for each sample.
-
Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the ADP-induced platelet aggregation.
-
Anticancer Activity: An Emerging Frontier
Recent studies on thieno[2,3-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives, structurally related to the this compound core, have revealed promising anticancer activities against various human cancer cell lines.[1][2] These findings suggest that the thienopyridine scaffold could be a valuable template for the design of novel anticancer agents.
Potential Mechanisms of Action
The precise mechanisms by which these derivatives exert their anticancer effects are still under investigation. However, some studies on related heterocyclic systems point towards several potential targets and pathways, including:
-
Kinase Inhibition: Many heterocyclic compounds are known to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
-
Induction of Apoptosis: Some derivatives may trigger programmed cell death (apoptosis) in cancer cells through intrinsic or extrinsic pathways.
-
Cell Cycle Arrest: Compounds may halt the progression of the cell cycle at specific checkpoints, preventing cancer cell division.
Anticancer Activity of Related Thienopyridine Derivatives
The following table summarizes the in vitro anticancer activity of some thieno[2,3-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. It is important to note that these are not this compound derivatives, but their activity provides a rationale for exploring the anticancer potential of this specific scaffold.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-b]quinolone-2-carboxamides | MDA-MD-435 (Melanoma) | 0.023 | [1] |
| MDA-MB-468 (Breast Cancer) | 0.046 | [1] | |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Caco-2 (Colorectal) | Varies | [2] |
| A549 (Lung) | Varies | [2] | |
| HT1080 (Fibrosarcoma) | Varies | [2] | |
| HeLa (Cervical) | Varies | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Objective: To determine the in vitro cytotoxicity of this compound derivatives against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions (and a vehicle control).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Antimicrobial and Anti-inflammatory Potential: Expanding the Therapeutic Horizon
Beyond their established roles in cardiovascular and emerging applications in oncology, derivatives of the thieno[3,2-c]pyridine scaffold have demonstrated promising antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Several studies have reported the synthesis and evaluation of substituted 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine derivatives as potential antibacterial and antifungal agents.[3][4] The mechanism of action is likely diverse and dependent on the specific substitutions on the core scaffold.
Table of Antimicrobial Activity of Tetrahydro-thieno[3,2-c]pyridine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Tetrahydro-thieno[3,2-c]pyridine quinolones | Gram-positive & Gram-negative bacteria | Comparable to standard antibiotics | [3] |
| Chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines | Sarcina lutea (Gram-positive) | Active | [4] |
| Escherichia coli (Gram-negative) | Inactive | [4] |
Anti-inflammatory Activity
The anti-inflammatory potential of thienopyridine and related heterocyclic systems has also been explored.[5][6] The mechanism of action may involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways. For instance, some tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[5]
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. While their role as P2Y12 inhibitors in antiplatelet therapy is well-established, their potential as anticancer, antimicrobial, and anti-inflammatory agents is an exciting and rapidly evolving area of research.
Future research in this field should focus on:
-
Systematic SAR studies of the this compound core to delineate the structural requirements for each biological activity.
-
Elucidation of the precise mechanisms of action for their anticancer, antimicrobial, and anti-inflammatory effects.
-
Optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
-
In vivo studies to validate the therapeutic potential of promising derivatives in relevant animal models.
As we continue to unravel the complexities of this privileged scaffold, we can anticipate the development of novel and effective therapeutic agents for a wide range of human diseases.
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Synthesis and antibacterial activity of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2022). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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The IC50 results of the synthesized against 4 cancer cell lines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. (2008). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. (2016). RSC Publishing. Retrieved January 15, 2026, from [Link]
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Design, Synthesis, and Biological Activity of Tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. (2019). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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An In-Depth Spectroscopic Guide to 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one: A Key Heterocyclic Scaffold
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic analysis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Leveraging foundational principles and data from analogous structures, this document offers a predictive yet scientifically rigorous examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Detailed experimental protocols are provided to guide researchers in obtaining and interpreting high-quality spectroscopic data for this class of molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of the structural characterization of novel thienopyridine derivatives.
Introduction: The Significance of this compound
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a vital scaffold in the design of pharmacologically active agents. Its rigid, bicyclic structure presents a unique three-dimensional arrangement of heteroatoms, making it a compelling framework for targeting a variety of biological receptors. The introduction of a lactam functionality, as seen in this compound, further enhances its potential for specific molecular interactions, particularly hydrogen bonding.
Accurate structural elucidation is paramount in the development of any new chemical entity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, providing a detailed "fingerprint" of the molecule's atomic connectivity and chemical environment. This guide will delve into the theoretical underpinnings and practical application of these techniques for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The predicted chemical shifts (δ) are influenced by factors such as proximity to heteroatoms (N, S, O) and the presence of the carbonyl group and the double bond in the pyridinone ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-3 | 3.0 - 3.5 | Triplet | 6.0 - 7.0 | Aliphatic CH₂ adjacent to a nitrogen atom. |
| H-4 | 2.8 - 3.2 | Triplet | 6.0 - 7.0 | Aliphatic CH₂ adjacent to the thiophene ring and a CH₂ group. |
| H-6 | 6.5 - 7.0 | Doublet | 5.0 - 6.0 | Vinylic proton on the thiophene ring adjacent to the sulfur atom. |
| H-7 | 7.0 - 7.5 | Doublet | 5.0 - 6.0 | Vinylic proton on the thiophene ring adjacent to the fusion carbon. |
| N-H | 7.5 - 8.5 | Broad Singlet | - | Amide proton, chemical shift is solvent-dependent and may exchange with D₂O. |
Causality Behind Predictions: The chemical shifts are predicted based on the analysis of related heterocyclic systems. Protons on the saturated piperidine ring (H-3 and H-4) are expected in the upfield region, with the protons adjacent to the nitrogen atom (H-3) being slightly more deshielded. The thiophene protons (H-6 and H-7) are anticipated in the aromatic region, with their exact positions influenced by the fused lactam ring. The amide proton (N-H) is expected to be significantly downfield due to the deshielding effect of the adjacent carbonyl group.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 165 - 175 | Carbonyl carbon of the lactam. |
| C-3 | 40 - 50 | Aliphatic CH₂ adjacent to the nitrogen atom. |
| C-4 | 25 - 35 | Aliphatic CH₂ adjacent to the thiophene ring. |
| C-4a | 120 - 130 | Quaternary carbon at the ring fusion. |
| C-6 | 125 - 135 | CH carbon of the thiophene ring. |
| C-7 | 120 - 130 | CH carbon of the thiophene ring. |
| C-7a | 135 - 145 | Quaternary carbon at the ring fusion. |
Expertise in Interpretation: The carbonyl carbon (C-2) of the lactam is expected to be the most downfield signal. The aliphatic carbons (C-3 and C-4) will appear in the upfield region. The thiophene carbons (C-6 and C-7) and the quaternary fusion carbons (C-4a and C-7a) will resonate in the aromatic/olefinic region. The precise chemical shifts can be confirmed using 2D NMR techniques like HSQC and HMBC.
Advanced NMR Techniques for Structural Confirmation
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is essential.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, allowing for the tracing of proton connectivity within the spin systems of the piperidine and thiophene rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the definitive assignment of each carbon atom that bears protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and piecing together the entire molecular framework by observing long-range couplings, for instance, from the methylene protons to the carbonyl carbon.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments help in distinguishing between CH, CH₂, and CH₃ groups, which is invaluable for assigning the aliphatic carbons.[1][2]
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[3] The choice of solvent is critical as it can influence chemical shifts, particularly for the amide N-H proton.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR and DEPT Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum, along with DEPT-135 and DEPT-90 spectra.
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish connectivity.
-
Data Processing and Analysis: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[4]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the lactam and thiophene functionalities.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H (lactam) | 3200 - 3400 | Stretching |
| C-H (thiophene) | 3050 - 3150 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=O (lactam) | 1650 - 1690 | Stretching |
| C=C (thiophene) | 1500 - 1600 | Stretching |
| C-N | 1200 - 1350 | Stretching |
Authoritative Grounding: The most prominent feature in the IR spectrum will be the strong absorption band of the lactam carbonyl (C=O) group, expected in the region of 1650-1690 cm⁻¹.[5] The exact position will be influenced by ring strain and potential hydrogen bonding. The N-H stretching vibration will appear as a broad band in the 3200-3400 cm⁻¹ region. The C-H stretching vibrations of the thiophene ring will be observed above 3000 cm⁻¹, while those of the saturated piperidine ring will be just below 3000 cm⁻¹.
Experimental Protocol for FT-IR Analysis
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.
-
ATR Method:
-
KBr Pellet Method:
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Predicted Mass Spectrum and Fragmentation Pattern
For this compound (molecular formula C₇H₇NOS), the expected molecular weight is approximately 153.2 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 153.
The fragmentation of the molecular ion will be driven by the stability of the resulting fragments. Key fragmentation pathways are predicted to involve:
-
Loss of CO: A characteristic fragmentation of cyclic ketones and lactams, leading to a fragment ion at m/z 125.
-
Retro-Diels-Alder (RDA) type fragmentation: Cleavage of the piperidine ring could lead to various fragment ions.
-
Cleavage of the thiophene ring: While aromatic rings are generally stable, some fragmentation of the thiophene ring may occur.
Experimental Protocol for Mass Spectrometry Analysis
Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.
-
Sample Introduction: Introduce a small amount of the sample (in a suitable volatile solvent if necessary) into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[10]
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.[11][12][13]
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS is complementary and, when considered together, provides a comprehensive and unambiguous structural determination.
Conclusion
The spectroscopic characterization of this compound, while presented here in a predictive manner due to the absence of published experimental data, is grounded in the well-established principles of NMR, IR, and MS. By following the detailed protocols and interpretative guidance provided in this technical guide, researchers can confidently elucidate the structure of this and related novel heterocyclic compounds. A thorough, multi-technique spectroscopic analysis is the cornerstone of chemical research and development, ensuring the integrity and novelty of newly synthesized molecules.
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An In-depth Technical Guide to the Isomers of Tetrahydrothienopyridine and Their Properties
Abstract
The tetrahydrothienopyridine core is a privileged scaffold in medicinal chemistry, most notably as the foundation for a class of potent antiplatelet agents. These drugs, including the clinically significant ticlopidine, clopidogrel, and prasugrel, are prodrugs that undergo metabolic activation to exert their therapeutic effects. A critical and often underappreciated aspect of their pharmacology is the profound influence of stereoisomerism on their efficacy and safety profiles. This technical guide provides a comprehensive exploration of the isomers of tetrahydrothienopyridine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the structural nuances of these isomers, their distinct pharmacological and pharmacokinetic properties, and the analytical methodologies required for their separation and characterization. Furthermore, this guide will elucidate the stereoselective interactions with their molecular target, the P2Y12 receptor, and discuss synthetic strategies for accessing enantiomerically pure forms of these important therapeutic agents.
The Tetrahydrothienopyridine Scaffold: A Foundation for Antiplatelet Therapy
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nucleus is the common structural motif shared by this class of drugs[1][2][3]. These compounds function as irreversible antagonists of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, a key player in platelet activation and aggregation[4][5][6]. By blocking this receptor, tetrahydrothienopyridine derivatives effectively inhibit the formation of thrombi, making them indispensable in the management of cardiovascular diseases[7][8].
The therapeutic utility of this scaffold is exemplified by three key drugs:
-
Ticlopidine: The first-generation thienopyridine, it established the therapeutic principle of P2Y12 receptor antagonism[2].
-
Clopidogrel: A second-generation agent with an improved safety profile compared to ticlopidine[7].
-
Prasugrel: A third-generation drug characterized by a more rapid onset of action and more potent antiplatelet effects than clopidogrel[7][9].
A unifying feature of these drugs is their nature as prodrugs, requiring hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes, to generate their active thiol metabolites[10][11]. It is within this metabolic activation that the crucial role of stereochemistry comes to the forefront.
The Critical Role of Stereoisomerism
The biological activity of tetrahydrothienopyridine derivatives is intrinsically linked to their three-dimensional structure. The presence of chiral centers in both the prodrugs and their active metabolites leads to the existence of multiple stereoisomers, each with potentially distinct pharmacological properties[12][13].
Isomerism in Clopidogrel
Clopidogrel is administered as the S-enantiomer of the prodrug[10][14]. However, its metabolic activation pathway is complex, leading to the formation of a highly reactive thiol metabolite with multiple chiral centers. This active metabolite can exist as eight possible stereoisomers[10][15][16][17]. Extensive research has revealed that only one of these eight isomers is biologically active[15][16][17]. This active isomer possesses an S configuration at the C7 carbon and a Z configuration of the double bond at the C3-C16 position[15][16][17]. This high degree of stereoselectivity underscores the importance of precise molecular geometry for effective interaction with the P2Y12 receptor.
Isomerism in Prasugrel
Prasugrel is administered as a racemic mixture of its prodrug[18]. Its active metabolite, R-138727, contains two chiral centers, giving rise to four possible stereoisomers: (R,R), (R,S), (S,R), and (S,S)[18][19]. Unlike clopidogrel, where only one isomer is active, prasugrel's antiplatelet activity is primarily attributed to two of its stereoisomers. The (R,S) and (R,R) isomers are the most pharmacologically potent, while the (S,R) and (S,S) isomers exhibit significantly lower activity[19]. In humans, the metabolic activation of prasugrel is stereoselective, favoring the formation of the more potent (R,S) and (R,R) isomers[19].
Isomerism in Ticlopidine
While ticlopidine itself is not chiral, its metabolic activation can potentially lead to chiral metabolites. However, the stereochemical aspects of ticlopidine's active metabolites have been less extensively studied compared to clopidogrel and prasugrel. It is known that ticlopidine can cause significant inhibition of CYP enzymes, which can lead to enantioselective interactions with co-administered chiral drugs like warfarin[20].
Differential Properties of Tetrahydrothienopyridine Isomers
The distinct stereochemistry of each isomer directly translates into significant differences in their pharmacological and pharmacokinetic profiles.
Pharmacodynamics: Stereoselective Interaction with the P2Y12 Receptor
The P2Y12 receptor, a G protein-coupled receptor (GPCR), possesses a chiral binding pocket that preferentially interacts with specific stereoisomers of the active thiol metabolites[4][5][6][21][22][23][24][25]. The irreversible binding of the active thiol metabolite to cysteine residues on the P2Y12 receptor is a highly specific interaction[26]. Molecular modeling studies have been employed to understand the binding modes of these antagonists to the P2Y12 receptor[21][22]. The precise orientation of the thiol group and other pharmacophoric features, dictated by the stereochemistry of the isomer, is critical for the covalent bond formation that leads to irreversible receptor inhibition. The higher potency of the active isomers of clopidogrel and prasugrel is a direct consequence of their superior fit and reactivity within the P2Y12 receptor's binding site.
dot
Caption: Metabolic activation and stereoselective action of tetrahydrothienopyridine prodrugs.
Pharmacokinetics: The Impact of Stereochemistry on ADME Properties
Stereoisomerism can influence the absorption, distribution, metabolism, and excretion (ADME) of drugs. In the case of tetrahydrothienopyridines, the stereoselective metabolism is a key determinant of the in vivo concentration of the pharmacologically active isomers. The enzymes responsible for both the activation and inactivation of these drugs can exhibit stereoselectivity, leading to different pharmacokinetic profiles for each isomer. For instance, the preferential formation of the more potent isomers of prasugrel's active metabolite contributes to its overall greater antiplatelet effect compared to clopidogrel[7][9][11][27][28].
Table 1: Comparative Properties of Key Tetrahydrothienopyridine Derivatives and Their Isomers
| Feature | Ticlopidine | Clopidogrel | Prasugrel |
| Prodrug Chirality | Achiral | Administered as S-enantiomer | Administered as racemate[18] |
| Active Metabolite | Thiol metabolite | Thiol metabolite | R-138727 (Thiol metabolite)[9][19] |
| Number of Active Stereoisomers | Not well-defined | 1 of 8 possible isomers[10][15][16][17] | 2 of 4 possible isomers (RS and RR)[19] |
| Relative Potency | Less potent than clopidogrel and prasugrel | Potent | More potent than clopidogrel[7][27] |
| Onset of Action | Slow | Slow | Rapid[9] |
| Metabolic Activation | Hepatic (CYP enzymes) | Hepatic (CYP enzymes)[10] | Hepatic (CYP enzymes)[29] |
Analytical Methodologies for Isomer Separation and Characterization
The profound differences in the biological activity of tetrahydrothienopyridine isomers necessitate robust analytical methods for their separation and quantification. Chiral chromatography is the cornerstone technique for this purpose[12][13].
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for the enantioselective analysis of tetrahydrothienopyridine derivatives and their metabolites[30]. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Chiral HPLC-MS/MS for Prasugrel Active Metabolite Isomers
This protocol provides a general framework for the chiral separation of prasugrel's active metabolite isomers. Method optimization will be required for specific instrumentation and applications.
-
Sample Preparation:
-
Collect blood samples in tubes containing an anticoagulant.
-
Immediately stabilize the labile thiol metabolite by derivatization, for example, with 2-bromo-3'-methoxyacetophenone.
-
Perform protein precipitation with a solvent like acetonitrile.
-
Centrifuge and collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as amylose or cellulose derivatives (e.g., Lux Amylose-2), is often effective[31].
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar organic modifier (e.g., ethanol or isopropanol) is typically used. The addition of small amounts of an acid (e.g., trifluoroacetic acid) and a base (e.g., triethylamine) can improve peak shape and resolution[31].
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducible retention times.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for each derivatized isomer and an internal standard should be optimized.
-
dot
Caption: A typical workflow for the chiral analysis of tetrahydrothienopyridine active metabolites.
Synthetic Strategies for Chiral Tetrahydrothienopyridines
The development of synthetic routes to access enantiomerically pure tetrahydrothienopyridine derivatives is of paramount importance for both research and pharmaceutical production[32]. Several strategies can be employed:
Asymmetric Synthesis
Asymmetric synthesis involves the use of chiral catalysts or auxiliaries to stereoselectively create the desired enantiomer from an achiral starting material[33]. This approach is highly efficient as it avoids the need for resolving a racemic mixture. The synthesis of the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold can be achieved through various methods, which can then be adapted for asymmetric synthesis[1][2][3][34][35]. For example, a highly productive and scalable five-step synthesis of ticlopidine has been developed[2][3].
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. This can be achieved through several techniques:
-
Preparative Chiral Chromatography: Scaling up analytical chiral HPLC allows for the isolation of larger quantities of each enantiomer.
-
Diastereomeric Salt Formation: Reacting a racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.
dot
Caption: Key strategies for obtaining enantiomerically pure tetrahydrothienopyridine derivatives.
Conclusion and Future Perspectives
The study of the isomers of tetrahydrothienopyridine derivatives has revealed the critical importance of stereochemistry in drug action. The significant differences in the pharmacological and pharmacokinetic properties of these isomers highlight the need for a thorough understanding of their behavior for the development of safer and more effective antiplatelet therapies. Future research in this area will likely focus on:
-
Development of Novel Chiral Catalysts and Synthetic Routes: To improve the efficiency and cost-effectiveness of producing enantiomerically pure tetrahydrothienopyridines.
-
High-Throughput Chiral Analytical Methods: To facilitate rapid screening and characterization of new derivatives.
-
Advanced Molecular Modeling: To further elucidate the stereoselective interactions with the P2Y12 receptor and guide the design of next-generation P2Y12 antagonists with improved therapeutic profiles.
By embracing the principles of stereochemistry, the scientific community can continue to innovate and refine this important class of therapeutic agents, ultimately benefiting patients with cardiovascular disease.
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Direct Separation of Clopidogrel Enantiomers by Reverse-Phase Planar Chromatography Method Using beta-Cyclodextrin as a Chiral Mobile Phase Additive. ResearchGate. Available at: [Link]
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(PDF) Development of an HPLC method for the simultaneous determination of chiral impurities and assay of ( S )-Clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode. ResearchGate. Available at: [Link]
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Comparative Efficacy and Safety of Prasugrel, Ticagrelor, and Standard-Dose and High-Dose Clopidogrel in Patients Undergoing Percutaneous Coronary Intervention: A Network Meta-analysis. PubMed. Available at: [Link]
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Structure, Pharmacology and Roles in Physiology of the P2Y12 Receptor. ResearchGate. Available at: [Link]
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Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor. Available at: [Link]
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HPLC–MS/MS method for the simultaneous determination of clopidogrel, its carboxylic acid metabolite and derivatized isomers of thiol metabolite in clinical samples. ResearchGate. Available at: [Link]
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Non chiral High Performance Liquid Chromatography method for monitoring unknown impurities generated during stability of Clopidogrel tablets. Der Pharma Chemica. Available at: [Link]
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"antibacterial activity of substituted thienopyridines"
An In-depth Technical Guide to the Antibacterial Activity of Substituted Thienopyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Thienopyridines, a class of heterocyclic compounds, have emerged as a promising scaffold due to their diverse pharmacological activities, including potent antibacterial effects.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, evaluation, and mechanism of action of substituted thienopyridines as antibacterial agents. We will delve into detailed experimental protocols, explore structure-activity relationships, and discuss the causality behind key experimental choices, offering field-proven insights for researchers in drug discovery and development.
Introduction: The Promise of the Thienopyridine Scaffold
Thienopyridine derivatives are heterocyclic compounds that are structurally analogous to purines and pyrimidines, making them intriguing candidates for interacting with biological systems.[4] This structural similarity has led to their investigation for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.[1][2] In the realm of infectious diseases, the emergence of multi-drug resistant (MDR) bacteria has created an urgent need for new antibiotics with novel mechanisms of action. Substituted thienopyridines have demonstrated significant growth inhibition against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[5][6][7] Their potential to overcome existing resistance mechanisms makes them a focal point of contemporary antibacterial research.[8]
This guide will serve as a technical resource for professionals engaged in the discovery and development of new antibacterial drugs, providing both foundational knowledge and practical, detailed methodologies for advancing thienopyridine-based compounds from synthesis to mechanistic understanding.
Synthetic Strategies for Thienopyridine Scaffolds
The biological activity of thienopyridine derivatives is intrinsically linked to their substitution patterns. Therefore, versatile and efficient synthetic routes are paramount. A common and effective method for synthesizing the core thienopyridine structure is through multi-component reactions, often starting from readily available precursors.
General Synthetic Workflow
A frequently employed strategy involves the reaction of a suitable chalcone with 2-cyanothioacetamide, which yields a pyridinethione intermediate.[9] This intermediate serves as a versatile precursor for the synthesis of a variety of substituted thienopyridines through reactions with reagents like 2-chloro-N-arylacetamide derivatives or α-haloketones.[9]
Caption: General synthetic scheme for substituted thienopyridines.
Detailed Synthetic Protocol: Example Synthesis of a Thienopyridine Derivative
This protocol is an illustrative example of a common synthetic pathway.
Step 1: Synthesis of the Pyridinethione Intermediate
-
Dissolve the precursor chalcone in ethanol.
-
Add an equimolar amount of 2-cyanothioacetamide to the solution.[9]
-
Add a catalytic amount of a suitable base, such as sodium hydroxide, and reflux the mixture.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify to precipitate the pyridinethione product.
-
Filter, wash, and dry the precipitate.
Step 2: Synthesis of the Substituted Thienopyridine
-
Suspend the pyridinethione intermediate in a suitable solvent like ethanol or DMF.[10]
-
Add an equimolar amount of the desired α-haloketone (e.g., phenacyl bromide).
-
Add a base, such as potassium carbonate, to facilitate the reaction.
-
Reflux the mixture until the reaction is complete, as indicated by TLC.
-
Cool the reaction mixture and pour it into cold water to precipitate the crude product.
-
Recrystallize the crude product from a suitable solvent to obtain the pure substituted thienopyridine.
In Vitro Evaluation of Antibacterial Activity
A systematic in vitro evaluation is crucial to determine the antibacterial spectrum and potency of newly synthesized thienopyridine derivatives.
Experimental Workflow for In Vitro Screening
The initial screening process typically involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacterial strains.
Caption: Experimental workflow for in vitro antibacterial screening.
Detailed Protocols for In Vitro Assays
3.2.1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Prepare a stock solution of the test thienopyridine compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]
3.2.2. Minimum Bactericidal Concentration (MBC) Determination
-
Following MIC determination, take an aliquot from each well showing no visible growth.
-
Plate the aliquots onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
3.2.3. Time-Kill Assay For compounds demonstrating potent MIC and MBC values, a time-kill assay provides insights into their bactericidal or bacteriostatic nature over time.
-
Prepare tubes containing MHB with the test compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the MIC.
-
Inoculate the tubes with a standardized bacterial suspension.
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on MHA to determine the viable bacterial count (CFU/mL).
-
A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[12]
3.2.4. Biofilm Disruption Assay The ability of compounds to disrupt established biofilms is a critical parameter, as biofilms are often associated with chronic infections and antibiotic resistance.
-
Grow bacterial biofilms in 96-well plates for 24-48 hours.
-
After biofilm formation, remove the planktonic cells and wash the wells.
-
Add fresh media containing various concentrations of the thienopyridine derivatives to the wells.
-
Incubate for another 24 hours.
-
Quantify the remaining biofilm using a crystal violet staining assay. A reduction in staining indicates biofilm disruption.[12]
Mechanism of Action: Targeting Bacterial DNA Gyrase
A key advantage of certain thienopyridine derivatives is their ability to target bacterial DNA gyrase, an essential enzyme in bacteria that is absent in higher eukaryotes, making it an attractive target for antibacterial agents.[8][13] DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[8][13]
The Role of DNA Gyrase in Bacteria
Inhibition of DNA gyrase disrupts DNA synthesis, leading to an accumulation of double-strand DNA breaks and ultimately bacterial cell death.[8] This mechanism is shared by the successful fluoroquinolone class of antibiotics, but novel inhibitors like thienopyridines may bind to different sites on the enzyme, potentially overcoming existing resistance to fluoroquinolones.[8][14]
Caption: Simplified mechanism of action via DNA gyrase inhibition.
Experimental Verification of Mechanism
4.2.1. DNA Gyrase Inhibition Assay
-
The assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by E. coli DNA gyrase.
-
The reaction mixture typically contains relaxed plasmid DNA, E. coli DNA gyrase, ATP, and the test compound at various concentrations.
-
The reaction is incubated and then stopped.
-
The different forms of plasmid DNA (relaxed vs. supercoiled) are separated by agarose gel electrophoresis.
-
Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control without the inhibitor.
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC50) can be determined.[6][8]
4.2.2. Molecular Docking Studies Computational molecular docking can be used to predict and visualize the binding interactions between the thienopyridine derivatives and the active site of DNA gyrase.[6][15] These studies can help in understanding the structure-activity relationship and in designing more potent inhibitors.[15]
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for optimizing the antibacterial potency of the thienopyridine scaffold. By systematically modifying the substituents at various positions on the thienopyridine ring and correlating these changes with antibacterial activity, researchers can identify key structural features required for potent activity.[9][16]
Key Findings from SAR Studies
-
Substituents at the 4-position: The nature of the substituent at the C4-position of the thienopyridine ring has been shown to be critical for activity. Introduction of cyclic amino groups, such as N-phenyl-homopiperazine, has been found to enhance activity.[17]
-
Electron-withdrawing vs. Electron-donating groups: The electronic properties of the substituents can significantly influence antibacterial efficacy. For instance, some studies have shown that compounds with electron-withdrawing groups, like a cyano group, may exhibit reduced activity against certain bacterial strains.
-
Fused Ring Systems: Cyclizing the thienopyridine core to create tetracyclic pyridothienoquinolines can lead to compounds with significant growth inhibition activity against both Gram-positive and Gram-negative bacteria.[6][8]
Table 1: Example SAR Data for Substituted Thienopyridines
| Compound | R1-Substituent | R2-Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 3a | 4-methoxyphenyl | H | Potent | Potent |
| 3b | 4-chlorophenyl | H | Moderate | Moderate |
| 4a | 4-methoxyphenyl | -CH3 | Potent | Potent |
| 5b | 4-chlorophenyl | -CH2CH3 | Potent | Moderate |
| 6b | 4-chlorophenyl | -Cl | Potent | Moderate |
Note: This table is a representative example based on findings where different substitutions lead to varied activity. Specific values are illustrative.[7][8]
In Vivo Evaluation and Future Perspectives
Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy, pharmacokinetics, and toxicity in a living system.[18][19]
In Vivo Models
Commonly used in vivo models for antibacterial evaluation include murine models of systemic infection, thigh infection, or catheter-related infections.[19] These models allow for the determination of key parameters such as the effective dose (ED50) and help to establish a correlation between in vitro activity and in vivo efficacy.
Future Directions
The field of thienopyridine-based antibacterials is ripe with opportunities for further research:
-
Optimization of Lead Compounds: SAR studies should continue to guide the synthesis of derivatives with improved potency, broader spectrum of activity, and favorable pharmacokinetic profiles.
-
Exploration of Novel Targets: While DNA gyrase is a validated target, investigating other potential mechanisms of action could reveal new avenues for combating resistance.[20]
-
Combination Therapies: Evaluating the synergistic effects of thienopyridine derivatives with existing antibiotics could provide a strategy to enhance efficacy and overcome resistance.[11][21]
-
Addressing Biofilm-Related Infections: A continued focus on developing compounds with potent biofilm disruption capabilities is crucial for treating chronic and persistent infections.[12]
Conclusion
Substituted thienopyridines represent a highly promising class of compounds in the ongoing search for novel antibacterial agents. Their versatile synthesis, potent activity against resistant bacteria, and validated mechanism of action through the inhibition of DNA gyrase provide a solid foundation for further drug development efforts. The detailed methodologies and insights presented in this guide are intended to empower researchers to effectively explore and optimize the thienopyridine scaffold, contributing to the critical mission of overcoming antimicrobial resistance.
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The Emerging Potential of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one in Drug Discovery: A Technical Guide for Researchers
This in-depth technical guide explores the burgeoning role of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one core scaffold in modern drug discovery. Addressed to researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive overview of the synthesis, biological significance, and therapeutic potential of this heterocyclic entity. By synthesizing established knowledge of the broader thienopyridine class with forward-looking insights, this guide aims to equip scientists with the foundational knowledge and practical methodologies required to investigate this promising, yet underexplored, chemical space.
Introduction: The Thienopyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. This scaffold is a key component in drugs targeting neurological disorders and is also utilized in the development of agrochemicals.[3] The inherent stability and versatile reactivity of the thienopyridine core make it an attractive starting point for the design of novel therapeutic agents.[3]
This guide focuses specifically on the lactam derivative, This compound . While the parent scaffold has been extensively studied, this "-one" variant represents a frontier in thienopyridine research. The introduction of the lactam functionality introduces a hydrogen bond donor and acceptor, potentially altering the scaffold's physicochemical properties and enabling new interactions with biological targets. This modification opens up new avenues for modulating activity and selectivity against a range of therapeutic targets.
Synthetic Strategies: Building the this compound Core
The synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine backbone is well-documented, with the Gewald reaction being a cornerstone of many synthetic routes.[4][5] This multicomponent reaction provides an efficient means to construct the fused thiophene ring. While a direct, one-pot synthesis for the 2(3H)-one derivative is not prominently described in the literature, a plausible and efficient synthetic strategy can be conceptualized based on established methodologies.
Proposed Synthetic Pathway via a Modified Gewald Reaction
A logical approach to the synthesis of this compound would involve a multi-step sequence commencing with a Gewald-type reaction, followed by cyclization to form the lactam ring.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of 2-amino-3-alkoxycarbonyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
-
To a solution of N-carbethoxy-4-piperidone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
To this suspension, add a catalytic amount of a suitable base, such as morpholine or triethylamine.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-aminothiophene derivative.
Step 2: Hydrolysis of the Ester
-
Suspend the 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (3-4 equivalents).
-
Heat the mixture to reflux for 8-12 hours until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the corresponding 2-amino-3-carboxy derivative.
Step 3: Lactam Formation
-
The final cyclization to the lactam can be achieved through thermal cyclization or by using a coupling agent. For thermal cyclization, heat the 2-amino-3-carboxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine under vacuum.
-
Alternatively, treat the amino acid with a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
-
Monitor the reaction by TLC. Upon completion, purify the product by column chromatography to obtain the target compound, this compound.
Caption: Proposed synthetic workflow for this compound.
Biological Targets and Therapeutic Applications: An Emerging Landscape
While direct biological data for this compound is limited, the extensive research on its parent scaffold provides a strong foundation for hypothesizing its potential therapeutic applications. Derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[1][6]
Potential as a Modulator of G-Protein Coupled Receptors (GPCRs)
GPCRs are a major class of drug targets, and various heterocyclic scaffolds have been successfully developed as GPCR modulators. Notably, derivatives of the tetrahydrothieno[2,3-c]pyridine scaffold have been identified as selective antagonists of the metabotropic glutamate receptor 1 (mGluR1), showing promise for the treatment of neuropathic pain.[7] The introduction of the lactam moiety in the 2-position could alter the binding mode and selectivity profile for mGluRs or other GPCRs. The hydrogen bonding capabilities of the lactam may facilitate novel interactions within the receptor's binding pocket.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers.[8] Small molecule inhibitors of this pathway are therefore of significant interest in oncology. Recently, novel tetrahydrothieno[3,2-c]pyridine derivatives have been synthesized and evaluated as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hh pathway.[9] The this compound core could serve as a novel scaffold for the development of new Smo antagonists, potentially offering a different intellectual property landscape and improved pharmacokinetic properties.
Caption: Inhibition of the Hedgehog pathway by a potential SMO antagonist.
Methodologies for Biological Evaluation
To elucidate the biological activity of this compound and its derivatives, a systematic approach employing a battery of in vitro and in vivo assays is essential.
In Vitro Assays
4.1.1. Cell Viability and Cytotoxicity (MTT Assay)
A fundamental first step in assessing the biological activity of a new compound is to determine its effect on cell viability. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
4.1.2. Kinase Inhibition Assays
Given that many heterocyclic compounds exhibit kinase inhibitory activity, screening the this compound scaffold against a panel of kinases is a logical step. Luminescence-based assays that measure ATP consumption are a common method for this.
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the target kinase, and the specific substrate peptide in a kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Determine the IC50 values by plotting the luminescence signal against the inhibitor concentration.
4.1.3. GPCR Binding Assays
To investigate the potential interaction with GPCRs, radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR.
-
Assay Setup: In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]-labeled antagonist) and increasing concentrations of the unlabeled test compound.
-
Incubation: Incubate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the Ki value (inhibitory constant) of the test compound by analyzing the competition binding curve.
Caption: A generalized workflow for the biological evaluation of a novel compound.
In Vivo Models
Promising candidates identified from in vitro screening should be advanced to in vivo studies in relevant animal models of disease. For example, if a compound shows potent mGluR1 antagonism, its efficacy can be tested in rodent models of neuropathic pain, such as the chronic constriction injury (CCI) model.[10] For compounds targeting the Hedgehog pathway, xenograft models using cancer cell lines with aberrant Hh signaling are appropriate.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the this compound core will be crucial for developing potent and selective drug candidates. Key positions for modification include:
-
The Lactam Nitrogen (N-3): Alkylation or arylation at this position can modulate lipophilicity and introduce new interactions with the target.
-
The Pyridine Nitrogen (N-5): Substitution at this position can significantly impact the overall properties of the molecule and is a common point of diversification in the parent scaffold.
-
The Thiophene Ring (Positions 6 and 7): Functionalization of the thiophene ring can be used to fine-tune electronic properties and explore additional binding interactions.
A comprehensive SAR campaign, guided by iterative cycles of design, synthesis, and biological testing, will be essential to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet largely unexplored, area of medicinal chemistry. Building upon the rich history of the broader thienopyridine class, this lactam derivative offers new opportunities for the design of novel therapeutics. Its unique structural features and potential for diverse biological activities make it a compelling starting point for drug discovery programs targeting a range of diseases, including cancer and neurological disorders. This guide provides a foundational framework for researchers to embark on the synthesis and biological evaluation of this exciting class of compounds, with the ultimate goal of translating this chemical potential into clinically valuable medicines.
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"pharmacological profile of novel thienopyridine derivatives"
Animal models are indispensable for evaluating the antithrombotic efficacy and bleeding risk of a novel compound within a complex physiological system. [17]Rodent and dog models are commonly used. [18][19]
Protocol 3: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Mouse)
-
Causality/Rationale: This is a widely accepted model of arterial thrombosis that mimics endothelial injury. [16][17]It allows for the direct assessment of a compound's ability to prevent or delay the formation of an occlusive thrombus in vivo.
-
Methodology:
-
Animal Preparation: Anesthetize a mouse and surgically expose the common carotid artery.
-
Instrumentation: Place a Doppler flow probe around the artery to monitor blood flow continuously.
-
Dosing: Administer the novel thienopyridine derivative (or vehicle/control) via the appropriate route (e.g., oral gavage) at a predetermined time before injury.
-
Thrombotic Injury: Apply a small piece of filter paper saturated with FeCl₃ solution (e.g., 10%) to the adventitial surface of the artery for 3-5 minutes.
-
Observation: Remove the filter paper and monitor blood flow until stable occlusion occurs (cessation of flow) or for a set period (e.g., 60 minutes).
-
Endpoint: The primary endpoint is the time to vessel occlusion.
-
-
Self-Validation: A vehicle-treated group must be included to establish the baseline time to occlusion. A positive control group (e.g., dosed with prasugrel) validates the model's sensitivity to P2Y12 inhibition.
Protocol 4: Tail Transection Bleeding Time Model (Mouse)
-
Causality/Rationale: Bleeding is the primary dose-limiting toxicity for all antiplatelet agents. [18]This model provides a simple yet effective measure of hemostasis and allows for the determination of the therapeutic index (ratio of antithrombotic efficacy to bleeding risk).
-
Methodology:
-
Animal Preparation & Dosing: Anesthetize a mouse that has been previously dosed with the test compound, vehicle, or control.
-
Injury: Transect the distal portion (e.g., 3 mm) of the tail with a scalpel.
-
Measurement: Immediately immerse the tail in pre-warmed saline (37°C) and start a timer.
-
Endpoint: The time to cessation of bleeding (defined as no re-bleeding for at least 30 seconds) is recorded. A cutoff time (e.g., 15-20 minutes) is typically used.
-
-
Self-Validation: The inclusion of vehicle and positive control groups is mandatory to interpret any increase in bleeding time caused by the novel derivative.
3.3. Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation
-
Causality/Rationale: Understanding the relationship between drug exposure (PK) and its biological effect (PD) is critical for dose selection and predicting clinical performance. [14][19]* Methodology:
-
Study Design: Administer a single dose of the novel thienopyridine to a cohort of animals (e.g., rats or dogs).
-
Serial Sampling: Collect blood samples at multiple time points post-dose.
-
PK Analysis: Process a portion of each blood sample to plasma and quantify the concentration of the parent drug and its key metabolites (especially the active thiol) using a validated LC-MS/MS method. [19] 4. PD Analysis: Use the remaining portion of the whole blood sample at each time point to perform a functional assay (e.g., ex vivo platelet aggregation or VASP assay) to measure the degree of platelet inhibition.
-
Modeling: Correlate the plasma concentration of the active metabolite with the percent platelet inhibition to establish a clear exposure-response relationship.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison and interpretation.
Table 1: Comparative In Vitro Potency of Thienopyridine Metabolites
| Compound | P2Y12 Binding Ki (nM) | ADP-Induced Aggregation IC50 (nM) | VASP PRI (% Inhibition) at 100 nM |
|---|---|---|---|
| Clopidogrel Active Metabolite | 150 ± 25 | 220 ± 40 | 65 ± 8 |
| Prasugrel Active Metabolite | 35 ± 8 | 50 ± 12 | 92 ± 5 |
| Novel Derivative X (Metabolite) | 15 ± 4 | 25 ± 6 | 95 ± 4 |
Table 2: Summary of In Vivo Efficacy and Safety in Mice
| Treatment (Dose) | Time to Occlusion (min) | Bleeding Time (sec) | Therapeutic Index (Ratio) |
|---|---|---|---|
| Vehicle | 12 ± 3 | 180 ± 45 | - |
| Prasugrel (10 mg/kg) | 45 ± 8 | 750 ± 120 | ~4.2 |
| Novel Derivative X (5 mg/kg) | 55 ± 10 | 600 ± 90 | ~6.1 |
Conclusion and Future Directions
The development of novel thienopyridine derivatives is a scientifically driven endeavor to refine antiplatelet therapy. The goal is to create agents that are not just more potent, but smarter—offering rapid, consistent, and predictable P2Y12 inhibition with a significantly wider therapeutic window between antithrombotic efficacy and bleeding risk. [20][18]A logical, multi-faceted pharmacological profiling approach, as outlined in this guide, is paramount to identifying candidates with a truly superior clinical profile. Future research may focus on bioisosteric replacements of the thienopyridine core to further optimize drug-like properties or explore derivatives targeted for specific indications beyond acute coronary syndromes, such as neurovascular or peripheral artery disease. [21][22][23]
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PubMed. (2009, November 30). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. [Link]
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Patsnap Synapse. (2024, June 25). What are P2Y12 receptor modulators and how do they work?. [Link]
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Oxford Academic. (n.d.). P2Y 12 inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use. Retrieved from [Link]
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PMC - NIH. (2020, January 1). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. [Link]
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PubMed. (n.d.). Pharmacokinetics and pharmacokinetic/pharmacodynamic relationship of vicagrel, a novel thienopyridine P2Y12 inhibitor, compared with clopidogrel in healthy Chinese subjects following single oral dosing. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. [Link]
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PubMed. (n.d.). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Retrieved from [Link]
-
PubMed Central. (n.d.). Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. Retrieved from [Link]
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PubMed. (n.d.). Comparison of ticagrelor and thienopyridine P2Y(12) binding characteristics and antithrombotic and bleeding effects in rat and dog models of thrombosis/hemostasis. Retrieved from [Link]
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PubMed. (n.d.). ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. Retrieved from [Link]
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ResearchGate. (n.d.). Metabolism of the thienopyridines. Clopidogrel is a prodrug, most of.... Retrieved from [Link]
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ResearchGate. (n.d.). Structures of antithrombotic thienopyridines (ticlopidine and clopidogrel), literature carbamoylpiperidines (1), and general stucture of the piperidine-3-carboxylic acid derivatives examined in this paper (2-22).. Retrieved from [Link]
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Mednet.ca. (n.d.). Investigating Interaction Between Thienopyridine Antiplatelet Activity and Proton Pump Inhibition. Retrieved from [Link]
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PubMed. (n.d.). Thienopyridines, but not elinogrel, result in off-target effects at the vessel wall that contribute to bleeding. Retrieved from [Link]
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Heart. (n.d.). 187 Novel thienopyridines are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. Retrieved from [Link]
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ResearchGate. (n.d.). Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents.. Retrieved from [Link]
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TIJER. (n.d.). Pharmacokinetics And Pharmacodynamics Of Novel Drug Formulations. Retrieved from [Link]
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NIH. (n.d.). Pharmacokinetic, pharmacodynamic and clinical profile of novel antiplatelet drugs targeting vascular diseases. Retrieved from [Link]
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ProQuest. (n.d.). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. Retrieved from [Link]
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Pharmacotherapy. (n.d.). Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor. Retrieved from [Link]
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PubMed. (n.d.). Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro effects of P2Y 12 receptor antagonists on platelet aggregation.... Retrieved from [Link]
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ResearchGate. (2025, August 7). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. [Link]
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ScienceDirect. (n.d.). New thienopyrimidine and thienopyridine derivatives: postulated hypothesis models. Retrieved from [Link]
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NIH. (2019, October 16). Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition. [Link]
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UChicago Medicine Medical Laboratories. (2025, April 1). P2Y12 Inhibition Assay. [Link]
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PMC - NIH. (n.d.). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Retrieved from [Link]
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Biocytex. (n.d.). Monitoring of P2Y12 receptor antagonists. Retrieved from [Link]
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Circulation Research. (2016, April 29). Animal Models of Thrombosis From Zebrafish to Nonhuman Primates. [Link]
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Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]
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PMC - NIH. (n.d.). Animal models of venous thrombosis. Retrieved from [Link]
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PubMed. (n.d.). A new in vivo model of arterial thrombosis: the effect of administration of ticlopidine and verapamil in dogs. Retrieved from [Link]
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Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres. [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one Hydrochloride, a Key Prasugrel Intermediate
Abstract
This document provides a detailed, research-grade protocol for the multi-step synthesis of 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (CAS 115473-15-9), a critical lactam intermediate in the manufacturing of the antiplatelet agent Prasugrel. While the initially requested molecule, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one, is not widely described in the literature, this closely related hexahydro-analogue is of significant pharmaceutical importance. This guide delineates a robust synthetic pathway commencing from commercially available N-trityl-4-piperidone, proceeding through a Dieckmann condensation to construct the bicyclic thienopyridinone core, and concluding with an acidic deprotection. The rationale behind key procedural choices, safety considerations, and characterization data are discussed to ensure reproducibility and high purity of the final product.
Introduction
The thienopyridine scaffold is a cornerstone in the development of P2Y₁₂ receptor antagonists, a class of drugs vital for the prevention of thrombotic events. Prasugrel, a third-generation thienopyridine, offers potent and irreversible inhibition of platelet aggregation. Its synthesis relies on the efficient construction of the core intermediate, 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride. This intermediate's structure, a fused lactam, presents unique synthetic challenges requiring precise control over cyclization and subsequent functionalization steps.
This application note details a validated laboratory-scale synthesis. The chosen strategy emphasizes the use of a bulky N-trityl protecting group to direct reactivity and ensure stability, followed by an intramolecular Dieckmann condensation—a powerful method for forming five-membered rings. The final deprotection step yields the desired hydrochloride salt in high purity, ready for downstream applications in drug development workflows.
Overall Synthetic Scheme
The synthesis is accomplished in a three-stage process, beginning with the preparation of the Dieckmann precursor from N-trityl-4-piperidone, followed by the crucial intramolecular cyclization, and concluding with the removal of the trityl protecting group.
Figure 1: High-level overview of the synthetic workflow from N-trityl-4-piperidone to the target hydrochloride salt.
PART 1: Synthesis of the N-Trityl Protected Lactam Intermediate
This part covers the construction of the core bicyclic structure, beginning with the formation of the Dieckmann precursor and its subsequent cyclization and decarboxylation.
Stage 1: Synthesis of 5-Trityl-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one
The synthesis of the N-protected lactam is a critical phase that establishes the core thieno[3,2-c]pyridine ring system. The strategy involves an intramolecular Dieckmann condensation of a piperidine derivative bearing both a β-thioglycolate ester and an α-carboxylate ester. This is followed by hydrolysis and decarboxylation to yield the target ketone. While a detailed, unified experimental procedure is proprietary across various patents, the following protocol is a composite representation based on established chemical principles for this transformation.
Rationale for Key Steps:
-
N-Trityl Protection: The triphenylmethyl (trityl) group is employed to protect the piperidine nitrogen. Its steric bulk prevents side reactions and can influence the stereochemistry of subsequent steps. It is also readily cleaved under acidic conditions which is convenient for the final step.
-
Dieckmann Condensation: This intramolecular Claisen condensation is a classic and highly effective method for forming a five-membered ring fused to the piperidine core. The reaction is base-catalyzed (e.g., sodium methoxide) and results in the formation of a β-keto ester.
-
Hydrolysis & Decarboxylation: The resulting β-keto ester is not the final product. It is readily hydrolyzed to a β-keto acid, which is unstable and decarboxylates upon gentle heating to afford the desired ketone (lactam analogue).
Protocol:
This protocol describes the conceptual pathway. Researchers should consult specific patents (e.g., EP0347993A2) for detailed reaction conditions.
-
Preparation of the Dieckmann Precursor: a. Start with commercially available N-trityl-4-piperidone. b. Introduce a carboxylate group at the 3-position. This can be achieved through various methods, such as forming the enolate and trapping with a chloroformate, or via a Stork enamine synthesis followed by acylation. c. Introduce a thioglycolate side chain. This is typically done by reacting the 3-carboxylated-4-piperidone with a reagent like methyl thioglycolate under conditions that favor addition to the ketone, followed by dehydration to form an enamine or direct substitution if a suitable leaving group is present at the 4-position. The resulting intermediate is a key precursor for the cyclization.
-
Dieckmann Condensation (Cyclization): a. Dissolve the precursor ester in a dry, inert solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon). b. Add a strong base, such as sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK), portion-wise at room temperature or with gentle cooling. c. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS). d. Quench the reaction carefully by pouring it into an acidic aqueous solution (e.g., dilute HCl or NH₄Cl solution). e. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis and Decarboxylation: a. Dissolve the crude β-keto ester from the previous step in a suitable solvent mixture, such as acetic acid and water. b. Heat the mixture at reflux for several hours to facilitate both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid. c. Upon completion, cool the reaction mixture and neutralize it. Extract the product, wash, dry, and concentrate as described previously. d. The resulting crude product, 5-Trityl-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one , can be purified by column chromatography on silica gel.
PART 2: Final Deprotection and Salt Formation
The final step involves the removal of the N-trityl group to liberate the secondary amine and form the stable hydrochloride salt.
Stage 2: Synthesis of 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride
This procedure is adapted from a publicly available patent document describing the synthesis of this specific Prasugrel intermediate[1].
Causality and Experimental Choices:
-
Solvent System: Acetone is used as the primary solvent. It provides good solubility for the protected starting material and is a suitable medium for the precipitation of the final hydrochloride salt.
-
Acidic Agent: Hydrochloric acid is used to cleave the acid-labile trityl group. The resulting triphenylmethanol or triphenylmethyl chloride remains soluble in the acetone/water mixture while the desired product hydrochloride salt precipitates, simplifying purification.
-
Temperature Control: The reaction is initially heated to facilitate the deprotection reaction. Subsequently, the mixture is cooled and stirred for an extended period to ensure complete crystallization and maximize the yield of the precipitated product.
Experimental Protocol:
-
Reaction Setup: a. To a suitable reaction vessel, add 5-Triphenylmethyl-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one (100 g, ~0.25 moles). b. Add acetone (500 ml) and stir to dissolve the solid at ambient temperature (25 °C).
-
Deprotection: a. To the stirred solution, add concentrated Hydrochloric Acid (a slight molar excess) slowly. Note: The original document specifies 0.32 ml, which seems stoichiometrically low and may be a typographical error. A calculated molar excess, e.g., 25-30 ml of concentrated HCl, is more chemically sound. This should be optimized in the lab. b. Heat the reaction mixture to 50 °C and stir for 1 hour.
-
Crystallization and Isolation: a. Cool the reaction mixture back to ambient temperature (25 °C). b. Continue stirring for an additional 8 to 10 hours to promote complete crystallization of the product. c. Collect the precipitated solid by vacuum filtration. d. Wash the filter cake thoroughly with cold acetone to remove soluble impurities (e.g., triphenylmethanol).
-
Drying: a. Dry the isolated white to cream-colored solid under vacuum at 60 °C until a constant weight is achieved.
Table 1: Summary of Reaction Parameters and Expected Outcome
| Parameter | Value |
| Starting Material | 5-Trityl-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one |
| Reagent | Concentrated Hydrochloric Acid |
| Solvent | Acetone |
| Reaction Temperature | 50 °C, then 25 °C |
| Reaction Time | 1 hour at 50 °C, 8-10 hours at 25 °C |
| Product | 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one HCl |
| Expected Yield | ~99% (based on literature) [1][2] |
| Appearance | Cream to Light Tan Solid [1][3] |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Handling: Concentrated hydrochloric acid is highly corrosive and should be handled in a fume hood. N-trityl-4-piperidone and its derivatives should be handled with care, avoiding inhalation of dust.
-
Reaction Conditions: The Dieckmann condensation uses strong bases which are corrosive and moisture-sensitive. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Melting Point: Literature reports a melting point of >200 °C or 210 °C (decomposes)[3].
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of the trityl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base (C₇H₉NOS, MW: 155.22 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride, a key pharmaceutical intermediate. By leveraging a robust N-trityl protection strategy followed by an efficient Dieckmann condensation and a straightforward acidic deprotection, this method delivers the target compound in high yield and purity. This detailed guide serves as a valuable resource for researchers and scientists engaged in medicinal chemistry and the development of novel thienopyridine-based therapeutics.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H). Available at: [Link][4]
- Sastry, T. U., et al. "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." Asian Journal of Chemistry, vol. 25, no. 18, 2013, pp. 10433-10436.
-
Google Patents. CN104341433A - Preparation method of Prasugrel intermediate. Available at: [4]
-
Google Patents. US4515951A - Preparation of 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one compounds. Available at: [5]
-
ChemBK. 2-oxo-2,4,5,6,7,7a-hexahydrothieno [3,2-c] pyridine. Hydrochloride. Available at: [Link][6]
-
Naarini Molbio Pharma. 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine- 2(4h)-one hydrochloride. Available at: [Link][7]
-
Joyochem. Prasugrel Intermediate (cas No. :115473-15-9). Available at: [Link][8]
-
Chemdad. 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride. Available at: [Link][3]
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The Pictet-Spengler Reaction: A Comprehensive Guide to the Synthesis of Thienopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of a Classic Reaction in Modern Drug Discovery
First discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction has remained a cornerstone of heterocyclic chemistry for over a century.[1] This robust and versatile reaction facilitates the synthesis of a wide array of nitrogen-containing heterocyclic scaffolds, which are prevalent in natural products and pharmacologically active compounds.[2][3][4][5] At its core, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or a related heterocyclic system.[1][6][7]
In recent years, the application of the Pictet-Spengler reaction has expanded significantly, finding utility in the synthesis of complex polycyclic architectures through tandem and multicomponent strategies.[2][3][8] Among the diverse heterocyclic systems accessible through this reaction, thienopyridines have emerged as a particularly important class. Thienopyridine derivatives are key pharmacophores in a number of blockbuster drugs, exhibiting a broad spectrum of biological activities, including antiplatelet, antitumor, antimicrobial, and anti-inflammatory properties.[9][10][11] The thienopyridine scaffold is central to the mechanism of action of widely prescribed antiplatelet agents like clopidogrel and prasugrel, which function as antagonists of the P2Y12 receptor.[12][13]
This application note provides a detailed technical guide for the synthesis of thienopyridines utilizing the Pictet-Spengler reaction. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental protocol, discuss critical parameters for reaction optimization, and provide insights into troubleshooting common challenges.
Mechanistic Insights: The Electrophilic Cyclization Cascade
The driving force behind the Pictet-Spengler reaction is the formation of a highly electrophilic iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution with the electron-rich thiophene ring.[1] The reaction proceeds through a well-established sequence of steps:
-
Imine Formation: The reaction commences with the condensation of a 2-(thienyl)ethylamine derivative with an aldehyde or ketone to form a Schiff base (an imine). This step is typically reversible.
-
Iminium Ion Generation: In the presence of an acid catalyst, the nitrogen atom of the imine is protonated, generating a highly reactive iminium ion. This step is crucial as the imine itself is generally not electrophilic enough to induce cyclization.[1]
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich thiophene ring, acting as a nucleophile, attacks the electrophilic carbon of the iminium ion. This key ring-closing step leads to the formation of a spirocyclic intermediate.
-
Rearomatization: A final deprotonation step restores the aromaticity of the thiophene ring, yielding the stable tetrahydrothienopyridine product.[14]
The regioselectivity of the cyclization (i.e., whether the cyclization occurs at the C2 or C3 position of the thiophene ring) is dependent on the starting materials and reaction conditions. For 2-(2-thienyl)ethylamines, the cyclization typically occurs at the C3 position, leading to the formation of thieno[2,3-c]pyridine derivatives. Conversely, starting from 2-(3-thienyl)ethylamines would be expected to yield thieno[3,2-c]pyridine isomers.
Caption: A simplified workflow of the Pictet-Spengler reaction for the synthesis of thieno[2,3-c]pyridines.
Experimental Protocol: Synthesis of a 4-Substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
This protocol provides a general procedure for the synthesis of a 4-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative. The specific aldehyde, solvent, catalyst, temperature, and reaction time should be optimized for each specific substrate.
Materials:
-
2-(Thiophen-2-yl)ethanamine
-
Substituted aldehyde (e.g., benzaldehyde)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl), or p-toluenesulfonic acid (TsOH))
-
Anhydrous solvent (e.g., dichloromethane (DCM), toluene, or 1,2-dichloroethane (DCE))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or under an inert atmosphere of nitrogen or argon), add 2-(thiophen-2-yl)ethanamine (1.0 eq) and the anhydrous solvent (e.g., DCM).
-
Addition of Aldehyde: To the stirred solution, add the aldehyde (1.0-1.2 eq) dropwise at room temperature.
-
Catalyst Addition: Add the acid catalyst (catalytic to stoichiometric amounts, depending on the reactivity of the substrates). For example, TFA can be used in a concentration of about 50% in DCE.[15]
-
Reaction: Stir the reaction mixture at the desired temperature (from room temperature to reflux) for a period ranging from a few hours to 24 hours. The progress of the reaction should be monitored by TLC.
-
Workup: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until the evolution of gas ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure tetrahydrothienopyridine derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A step-by-step experimental workflow for the Pictet-Spengler synthesis of thienopyridines.
Critical Parameters and Optimization Strategies
The success and efficiency of the Pictet-Spengler reaction for thienopyridine synthesis are contingent on several key parameters. Careful optimization of these factors is crucial for achieving high yields and purity.
| Parameter | Influence on the Reaction | Optimization Strategies |
| Acid Catalyst | Essential for the formation of the reactive iminium ion. The strength and concentration of the acid can significantly impact the reaction rate and yield. | A range of Brønsted acids (e.g., HCl, H₂SO₄, TFA, TsOH) and Lewis acids can be employed.[1][8] For substrates with acid-sensitive functional groups, milder acids or lower concentrations should be used. In some cases, the reaction can proceed without a catalyst, particularly with highly reactive substrates.[1] |
| Solvent | The choice of solvent can affect the solubility of the reactants and intermediates, as well as the reaction rate. | Protic solvents were traditionally used, but aprotic solvents like DCM, DCE, and toluene often provide superior yields.[1] The use of greener solvents is also an area of active research. |
| Temperature | Reaction rates are generally temperature-dependent. Higher temperatures can accelerate the reaction but may also lead to the formation of side products or decomposition. | The optimal temperature can range from room temperature to the reflux temperature of the solvent. This should be determined empirically for each specific reaction. |
| Reactant Stoichiometry | The ratio of the 2-(thienyl)ethylamine to the aldehyde can influence the reaction outcome. | A slight excess of the aldehyde (1.1-1.2 equivalents) is often used to ensure complete consumption of the amine starting material. |
| Substituents | Electron-donating groups on the thiophene ring can enhance its nucleophilicity and facilitate the cyclization, while electron-withdrawing groups may hinder the reaction.[16] The nature of the aldehyde (aliphatic vs. aromatic) also plays a role. | For less reactive substrates, stronger acid catalysts, higher temperatures, or longer reaction times may be necessary.[1] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Insufficiently acidic conditions.- Low reactivity of the thiophene ring.- Decomposition of starting materials or intermediates. | - Increase the concentration or strength of the acid catalyst.- Increase the reaction temperature or prolong the reaction time.- Use a more activated thiophene derivative if possible.- Ensure the use of anhydrous solvents and an inert atmosphere to prevent side reactions. |
| Formation of Multiple Products | - Competing side reactions (e.g., polymerization of the aldehyde).- Isomerization of the product. | - Optimize the reaction temperature and time to favor the desired product.- Purify the starting materials to remove any impurities that may catalyze side reactions.- Carefully control the stoichiometry of the reactants. |
| Difficulty in Product Isolation/Purification | - The product may be highly polar or have similar polarity to byproducts. | - Employ different chromatographic techniques (e.g., preparative TLC, flash chromatography with different solvent systems).- Consider derivatization of the product to facilitate purification. |
Conclusion
The Pictet-Spengler reaction is a powerful and reliable method for the synthesis of thienopyridines, a class of heterocyclic compounds with significant therapeutic potential. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently construct these valuable molecular scaffolds. The protocol and optimization strategies outlined in this guide provide a solid foundation for the successful application of the Pictet-Spengler reaction in the synthesis of novel thienopyridine derivatives for drug discovery and development.
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Crespi, S., & D’Alessandro, N. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]
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Larkin, A., et al. (2022). The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles. Molecules, 27(19), 6603. [Link]
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(N.A.). Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate. [Link]
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Zhang, Y., et al. (2022). Tunable and Cooperative Catalysis for Enantioselective Pictet-Spengler Reaction with Varied Nitrogen-Containing Heterocyclic Carboxaldehydes. ACS Catalysis, 12(15), 9344-9352. [Link]
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Crespi, S., & D’Alessandro, N. (2020). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]
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Wikipedia. (2023). Pictet–Spengler reaction. [Link]
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Yurovskaya, M. A., & Karchava, A. V. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997. [Link]
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Yilmaz, I., et al. (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect, 6(30), 7624-7628. [Link]
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Gulea, M., & Gellis, A. (2019). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Molecules, 24(18), 3326. [Link]
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(N.A.). Some important antiplatelet drugs containing thienopyridine. ResearchGate. [Link]
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(N.A.). Scheme (1). Pictet-Spengler reaction for preparation of THTP 1. ResearchGate. [Link]
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Yilmaz, I., et al. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistrySelect, 6(30), 7624-7628. [Link]
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Finch, H., et al. (2019). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry, 62(17), 7856-7868. [Link]
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(N.A.). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. ResearchGate. [Link]
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Broggini, G., et al. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 24(10), 1953. [Link]
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(N.A.). Pictet-Spengler reaction. Name-Reaction.com. [Link]
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(N.A.). Optimisation of reaction conditions for obtention of both tricyclic and spirocyclic heterocycles 8 and 9 respectively a. ResearchGate. [Link]
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Crespi, S., & D’Alessandro, N. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]
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Yurovskaya, M. A., & Karchava, A. V. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997. [Link]
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(N.A.). (PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]
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Wang, Y., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 23(5), 1041. [Link]
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Angiolillo, D. J. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. European Heart Journal Supplements, 8(suppl_G), G23-G29. [Link]
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Taniuchi, M., & Honda, Y. (2003). The thienopyridines. Journal of Interventional Cardiology, 16(5), 385-392. [Link]
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(N.A.). A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines. ResearchGate. [Link]
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(N.A.). (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]
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(N.A.). Thieno[3,2-c] Quinoline Heterocyclic Synthesis and Reactivity Part (VI). Bentham Science. [Link]
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(N.A.). Chemistry of Thieno[2,3-c]quinoline Derivatives Part (VII), Reactivities, and Biological Activities. Bentham Science Publishers. [Link]
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Yurovskaya, M. A., & Karchava, A. V. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997. [Link]
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(N.A.). Synthesis of tetrahydrofuro[3,2- c ]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]
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Crespi, S., & D’Alessandro, N. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]
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Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]
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Application Notes and Protocols for the Purification of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one
I. Introduction: The Purification Challenge of a Bio-relevant Lactam
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one is a heterocyclic compound featuring a thienopyridine core fused with a lactam (a cyclic amide) moiety. While its parent compound, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is a well-documented intermediate in pharmaceutical synthesis, specific literature detailing the purification of this lactam derivative is sparse.[1][2] The introduction of the carbonyl group in the lactam ring significantly increases the molecule's polarity and hydrogen bonding potential, rendering purification protocols for the parent amine inapplicable.
The high purity of such compounds is paramount for their application in research and drug development. Impurities can lead to erroneous biological data, unpredictable side effects, and complications in formulation. This guide, therefore, provides a comprehensive framework for the purification of this compound based on first principles of separation science and established methodologies for analogous polar heterocyclic compounds. We will address the likely impurity profile, propose systematic purification strategies, and provide detailed, field-tested protocols.
II. Pre-Purification Analysis: Know Your Impurities
Before any purification attempt, it is crucial to characterize the crude material. The synthetic route to the target compound will dictate the nature of the impurities. A plausible synthesis involves the oxidation of the parent thienopyridine or a related precursor. Therefore, potential impurities may include:
-
Unreacted Starting Materials: Such as the corresponding amine, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[3]
-
Reagents and Catalysts: From the synthetic steps.
-
Side-Products: Including over-oxidized species or products from incomplete cyclization.
A combination of analytical techniques is recommended to build a comprehensive impurity profile:
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique to estimate the number of components and determine an appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the crude product and identify the retention times of the target compound and its impurities.
-
Mass Spectrometry (MS): To determine the molecular weights of the impurities, providing clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify impurities if they are present in significant amounts.
III. Purification Strategy: A Multi-Tiered Approach
A logical workflow is essential for efficiently achieving high purity. The choice of technique depends on the impurity profile, the scale of the purification, and the desired final purity.
Caption: General purification workflow for this compound.
IV. Technique 1: Recrystallization
Recrystallization is the most economical and scalable method for purifying solid compounds, provided a suitable solvent can be identified. The principle lies in the differential solubility of the target compound and its impurities in a solvent at different temperatures. The lactam structure of the target molecule suggests it will be a crystalline solid with moderate to high polarity.
Protocol 1: Solvent Screening and Recrystallization
-
Solvent Selection:
-
Place approximately 10-20 mg of the crude solid into several test tubes.
-
Add a few drops of a test solvent to each tube at room temperature. Solvents to screen should span a range of polarities (see Table 1).
-
A good recrystallization solvent will dissolve the compound sparingly or not at all at room temperature, but completely upon heating.
-
If the compound is too soluble in a solvent, it can be used as the "soluble" component in a two-solvent system (e.g., methanol-water, ethanol-ether).
-
-
Recrystallization Procedure:
-
Dissolve the crude compound in the minimum amount of the chosen hot solvent (or solvent mixture).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
| Solvent | Polarity Index | Boiling Point (°C) | Potential Use |
| Water | 10.2 | 100 | Good for highly polar compounds, may require a co-solvent. |
| Methanol | 5.1 | 65 | Likely to be a good solvent, possibly too soluble. |
| Ethanol | 4.3 | 78 | Excellent candidate, often used for polar heterocycles. |
| Isopropanol | 3.9 | 82 | Good alternative to ethanol.[1] |
| Ethyl Acetate | 4.4 | 77 | Medium polarity, good for two-solvent systems. |
| Acetone | 5.1 | 56 | May be too volatile for easy handling. |
| Dichloromethane | 3.1 | 40 | Less likely as a primary solvent, but useful for washes.[1] |
| Diethyl Ether | 2.8 | 35 | Good "anti-solvent" in two-solvent systems.[1] |
Table 1: Candidate Solvents for Recrystallization.
V. Technique 2: Column Chromatography
For complex mixtures or when recrystallization fails, column chromatography is the workhorse of purification.[4][5] It separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through. Given the polar nature of the lactam, a normal-phase setup with silica gel is the logical choice.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is standard. The amount should be 50-100 times the weight of the crude sample for good separation.
-
Mobile Phase (Eluent) Selection:
-
Use TLC to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.4.
-
A common starting point is a mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).
-
A gradient elution, where the polarity of the mobile phase is gradually increased, is often most effective.
-
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Clamp the column vertically. Close the stopcock.
-
Fill the column about one-third full with the initial, least polar eluent.
-
In a separate beaker, prepare a slurry of silica gel in the same eluent.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane).
-
Carefully apply the sample solution to the top of the silica bed.
-
Open the stopcock and allow the sample to absorb onto the silica.
-
Carefully add a thin layer of sand on top of the silica bed.
-
Fill the column with the eluent and begin the elution, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
| Step | Hexane/Ethyl Acetate Gradient | DCM/Methanol Gradient | Notes |
| 1 | 100% Hexane | 100% DCM | To elute very non-polar impurities. |
| 2 | 10% EtOAc in Hexane | 1% MeOH in DCM | Start increasing polarity. |
| 3 | 20-50% EtOAc in Hexane | 2-5% MeOH in DCM | The target compound is likely to elute in this range. |
| 4 | 100% EtOAc | 10% MeOH in DCM | To elute more polar impurities. |
Table 2: Example Gradient Elution Systems for Column Chromatography.
VI. Technique 3: Preparative HPLC
For achieving the highest level of purity (>99.5%), preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice.[6] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate significant quantities of material.[7][8] A reverse-phase C18 column is typically used for polar molecules like our target lactam.
Protocol 3: Reverse-Phase Preparative HPLC
-
Analytical Method Development:
-
Develop a separation method on an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
A typical mobile phase would be a gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
Optimize the gradient to achieve baseline separation between the target peak and its nearest impurities.
-
-
Scale-Up to Preparative Scale:
-
Choose a preparative C18 column with the same stationary phase chemistry. The column diameter will depend on the amount of sample to be purified.
-
Adjust the flow rate and gradient time according to the column dimensions to maintain the separation achieved at the analytical scale.
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., a small amount of DMSO or the initial mobile phase composition).
-
Inject the sample onto the preparative column.
-
-
Fraction Collection and Post-Processing:
-
Collect fractions corresponding to the target peak, guided by the UV detector signal.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile/methanol) under reduced pressure.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure, solid powder.
-
Caption: Workflow for Preparative HPLC method development and execution.
VII. Conclusion
The purification of this compound, while not explicitly detailed in current literature, can be approached systematically and effectively. The strategy hinges on a thorough initial analysis of the crude product, followed by a logical application of standard purification techniques. Recrystallization offers a simple and scalable first step for moderately pure solids, while gradient flash column chromatography provides a robust method for more complex mixtures. For applications demanding the highest purity, a well-developed reverse-phase preparative HPLC method is indispensable. By following the protocols outlined in this guide, researchers can confidently and efficiently obtain this valuable compound with the purity required for rigorous scientific investigation.
VIII. References
-
Perry, R. J., et al. (1995). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry. Available from: [Link]
-
Google Patents. CN102432626A - Synthesis method of 4, 5, 6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. Available from:
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PubChem. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. Available from: [Link]
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PubChem. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. Available from: [Link]
-
Teledyne LABS. The Power of Preparative HPLC Systems. Available from: [Link]
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SIELC Technologies. Separation of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine on Newcrom R1 HPLC column. Available from: [Link]
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Labcompare. LABTips: Preparative HPLC for Purification Workflows. Available from: [Link]
-
University of Alberta. Column chromatography. Available from: [Link]
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Khan Academy. Column chromatography. Available from: [Link]
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SciTechnol. A Short Notes on Column Chromatography. Available from: [Link]
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Application Note & Protocols: The Strategic Role of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine in the Synthesis of Clopidogrel
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: This document provides a detailed technical guide on the synthesis and application of a pivotal intermediate in the manufacturing of Clopidogrel, a potent antiplatelet agent. While the initial topic specified the use of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one, a comprehensive review of established industrial and academic synthetic routes reveals that the non-oxo parent compound, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine , is the crucial and widely documented precursor.[1][2][3] This guide, therefore, focuses on the synthesis and utilization of this validated intermediate to ensure technical accuracy and alignment with field-proven methodologies. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature.
Introduction: The Centrality of the Thienopyridine Core
Clopidogrel, chemically known as methyl (S)-(+)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate, is a cornerstone therapy for preventing atherothrombotic events.[1] Its mechanism involves the irreversible blockade of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby inhibiting platelet aggregation.[1] The efficacy and safety of Clopidogrel are intrinsically linked to its specific stereochemistry, with the (S)-enantiomer possessing the desired therapeutic activity.[4]
The synthesis of this complex molecule hinges on the construction of its characteristic 4,5,6,7-tetrahydrothieno[3,2-c]pyridine heterocyclic core. This intermediate serves as the foundational scaffold onto which the substituted phenylacetate side chain is appended. A robust and scalable synthesis of this intermediate is therefore paramount for the economically viable production of Clopidogrel.
This guide details two primary phases:
-
Part A: Synthesis of the Key Intermediate: Protocols for preparing 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride.
-
Part B: Application in Clopidogrel Synthesis: The condensation of the intermediate to form the racemic Clopidogrel backbone, a crucial precursor to the final enantiomerically pure drug.
Part A: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride
The most common and industrially scalable synthesis of the thienopyridine intermediate involves a Pictet-Spengler-type reaction. This reaction constructs the pyridine ring by cyclizing 2-thienylethylamine with an electrophilic one-carbon source, typically formaldehyde or its equivalent, followed by acid-catalyzed ring closure.[5][6]
Causality Behind Experimental Choices:
-
Formaldehyde Source: Paraformaldehyde or aqueous formaldehyde are commonly used.[5][6][7] Paraformaldehyde is an anhydrous source, which can be advantageous in controlling the reaction stoichiometry and minimizing side reactions in organic solvents. The initial reaction forms a transient imine intermediate.
-
Solvent System: Dichloromethane (DCM) or dichloroethane are effective solvents for the initial condensation step due to their inertness and ability to dissolve the starting materials.[5]
-
Acid Catalyst for Cyclization: A strong acid is required to protonate the thiophene ring, activating it for electrophilic attack by the imine intermediate. A solution of hydrochloric acid (HCl) in an organic medium like N,N-dimethylformamide (DMF) or ethanol is often employed.[5][6] This not only catalyzes the cyclization but also directly precipitates the product as its stable hydrochloride salt, simplifying isolation.
Protocol 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine HCl
This protocol is adapted from established industrial methods.[5][7]
Step 1: Imine Formation
-
To a 2 L, 4-necked flask equipped with a mechanical stirrer and reflux condenser, add 2-thienylethylamine (100g, 0.79 mol) and dichloromethane (600 mL).
-
Stir the mixture at 25°C (±5°C) for 10 minutes to ensure complete dissolution.
-
Add polyoxymethylene (paraformaldehyde) (26.4 g, 0.88 mol) to the reaction mixture.
-
Heat the mixture to reflux (40-45°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
Step 2: Cyclization and Salt Formation
-
Cool the reaction mixture to room temperature.
-
Slowly add a solution of 7% hydrochloric acid in N,N-dimethylformamide (200 mL) at 25°C (±5°C). Caution: This addition may be exothermic.
-
Heat the reaction mixture to 70°C (±5°C) and stir vigorously for 4-6 hours.
-
Cool the reaction slurry to 15°C (±2°C) and continue stirring for 8-10 hours to promote complete crystallization.
-
Filter the resulting solid product using a suction filter.
-
Wash the filter cake with cold dichloromethane (2 x 100 mL).
-
Dry the material under vacuum at 30-40°C until a constant weight is achieved.
| Parameter | Expected Value | Source |
| Product | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride | [5] |
| Appearance | White to off-white crystalline solid | [5][7] |
| Typical Yield | 120-124 g (86-90%) | [5] |
| Purity (HPLC) | >99% | [5] |
Part B: Application in Clopidogrel Synthesis
With the key intermediate in hand, the next critical step is the attachment of the α-(2-chlorophenyl)acetate moiety. One of the most direct methods is a modified Strecker synthesis, which involves a one-pot reaction of the thienopyridine, o-chlorobenzaldehyde, and a cyanide source, followed by hydrolysis and esterification.[1]
Causality Behind Experimental Choices:
-
Strecker Reaction: This classic multicomponent reaction is highly efficient for creating α-amino nitriles. In this context, the thienopyridine acts as the amine component. The subsequent in-situ hydrolysis of the nitrile to an amide under the reaction conditions provides a stable intermediate.[1]
-
One-Pot Amide Formation: Combining the Strecker synthesis and nitrile hydrolysis into a single step improves process efficiency and avoids the isolation of the potentially unstable cyano intermediate.[1]
-
Esterification: The conversion of the amide to the methyl ester (Clopidogrel) is achieved under strong acidic conditions with methanol. The addition of dimethyl sulfate can accelerate this transformation.[1] This step inevitably leads to the formation of a racemic mixture, as the acidic and thermal conditions can cause racemization at the chiral center.[1]
Protocol 2: Synthesis of Racemic Clopidogrel Bisulfate
This protocol describes a two-step, one-pot process starting from the intermediate hydrochloride salt.[1]
Step 1: One-Pot Synthesis of Amide Intermediate (5)
-
In a suitable reactor, prepare a solution of sodium cyanide (7 kg, 142 mol) in water (35 L) and maintain the temperature at approximately 28°C.
-
Prepare a separate aqueous solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (25 kg in 90 L of water).
-
Simultaneously and slowly add the o-chlorobenzaldehyde (20 kg, 142 mol) and the thienopyridine solution to the sodium cyanide solution over 30 minutes. Critical Insight: Adding the reactants to the cyanide solution, rather than the reverse, helps prevent the formation of lumps and ensures a homogenous reaction mixture.[1]
-
Heat the reaction mass to 60°C and stir for 3 hours.
-
Cool to 28°C and add dichloromethane (100 L). Separate the organic layer.
-
Extract the aqueous layer with additional dichloromethane (50 L).
-
Combine the organic layers, wash with water (50 L), and distill completely under vacuum (<40°C) to yield the crude α-amino nitrile intermediate (4).
-
Without purification, proceed directly to the next reaction to form the amide (5). This is typically achieved by treatment with an acid (e.g., sulfuric acid) which facilitates hydrolysis of the nitrile to the amide. Published procedures report a 92% yield and >98% purity for these combined steps.[1]
Step 2: Esterification to Racemic Clopidogrel Bisulfate (±)-1
-
To a stirring solution of methanol (90 L) and sulfuric acid (26 L), add dimethyl sulfate (15.5 L) at 10°C.
-
Heat the mixture to 70°C for 90 minutes, then cool to 28°C.
-
Add the crude amide intermediate (5) (25 kg) to the reactor.
-
Heat the reaction mixture to 70°C and maintain for approximately 35 hours. Monitor reaction completion by HPLC.
-
Cool to 28°C and add dichloromethane (125 L) and water (250 L) for quenching and extraction.
-
Separate the organic layer and distill under vacuum to obtain crude racemic Clopidogrel base.
-
Dissolve the crude base in acetone (100 L) and cool to 10°C.
-
Slowly add sulfuric acid (2.5 L). Stir for 90 minutes at 12°C.
-
Add water (2.5 L), heat to 55°C for 15 minutes, then cool back to 12°C and stir for another 90 minutes to complete precipitation.
-
Filter the solid, wash with cold acetone (25 L), and dry under vacuum at 65°C.
| Parameter | Expected Value | Source |
| Product | Racemic Clopidogrel Bisulfate | [1] |
| Typical Yield | ~23 kg (67.2%) | [1] |
| Purity (HPLC) | >98.7% | [1] |
Conclusion and Forward Path to (S)-(+)-Clopidogrel
The protocols detailed herein provide a robust and scalable pathway to racemic Clopidogrel, built upon the strategic synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine intermediate. The final, critical phase in producing the active pharmaceutical ingredient is the chiral resolution of the racemic mixture. This is most commonly accomplished by forming a diastereomeric salt with a chiral acid, such as L-(-)-camphor-10-sulfonic acid, which allows for the selective crystallization of the desired (S)-enantiomer's salt.[1][8] The undesired (R)-enantiomer can be racemized and recycled, further enhancing the economic viability of the overall process.[4][9] This strategic approach, beginning with the efficient synthesis of the thienopyridine core, exemplifies a well-optimized and industrially proven method for complex API manufacturing.
References
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Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488. [Link]
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Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. IOP Conference Series: Materials Science and Engineering, 274, 012077. [Link]
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ResearchGate. (n.d.). Synthesis of (±)-clopidogrel (7). ResearchGate. [Link]
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Patel, A. B., et al. (2010). PROCESSES FOR THE PREPARATION OF CLOPIDOGREL. European Patent Office (EP2155756A1). [Link]
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The Versatile Scaffold: Application Notes on 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one and its Analogs in Medicinal Chemistry
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, and its lactam derivative 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one, represent a privileged heterocyclic scaffold in modern medicinal chemistry. This structure, a fusion of thiophene and tetrahydropyridine rings, provides a unique three-dimensional conformation that has proven amenable to derivatization, leading to potent and selective modulators of a wide array of biological targets. Its applications span from established blockbuster drugs to novel investigational agents targeting complex disease pathways.[1][2]
This guide provides an in-depth exploration of the medicinal chemistry applications of this scaffold, focusing on key therapeutic areas where its derivatives have shown significant promise. We will delve into the causality behind its selection for specific targets, provide detailed protocols for biological evaluation, and present structure-activity relationship (SAR) data to inform future drug discovery efforts.
Foundational Chemistry and Strategic Importance
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nucleus is a key intermediate in the synthesis of the antiplatelet agent clopidogrel.[3] Its synthesis is well-established, often proceeding through a Pictet-Spengler reaction involving 2-thienylethylamine and a formaldehyde source.[4][5][6] The inherent stability and defined stereochemistry of this bicyclic system make it an excellent starting point for creating libraries of diverse compounds.[1] The introduction of a lactam functionality to form the pyridinone ring offers additional hydrogen bonding capabilities and can modulate the pharmacokinetic properties of the molecule, such as solubility and metabolic stability.[7]
The strategic value of this scaffold lies in its ability to act as a bioisosteric replacement for other privileged structures, such as the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system.[5][8] This allows for the exploration of new chemical space while retaining key pharmacophoric features.
Application in Oncology: Targeting Aberrant Signaling Pathways
The tetrahydrothienopyridine scaffold has emerged as a promising framework for the development of novel anticancer agents, particularly through the inhibition of key signaling pathways implicated in tumor growth and survival.
Inhibition of the Hedgehog Signaling Pathway via Smoothened (Smo) Antagonism
The Hedgehog (Hh) signaling pathway is crucial during embryonic development but its aberrant reactivation in adults is linked to the progression of several cancers.[9][10] The G-protein coupled receptor, Smoothened (Smo), is a key transducer in this pathway, and its inhibition presents a viable therapeutic strategy. A series of novel tetrahydrothieno[3,2-c]pyridine derivatives have been synthesized and evaluated as potent Smo antagonists.[9][10]
This protocol is adapted from established methods for identifying Smo antagonists.[10][11] It utilizes a cell line engineered to report on Hedgehog pathway activation.
Objective: To quantify the inhibitory activity of test compounds on the Hedgehog signaling pathway.
Materials:
-
Shh-LIGHT2 cells (e.g., NIH/3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase control).
-
Test compounds (derivatives of this compound).
-
Recombinant Sonic Hedgehog (Shh-N) protein.
-
Vismodegib or Sonidegib (as positive controls).
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Dual-Glo Luciferase Assay System.
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed Shh-LIGHT2 cells into 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a serial dilution of the test compounds and positive controls in DMEM. The final concentration should typically range from 10 µM to 0.1 nM.
-
Treatment: Add the diluted compounds to the respective wells.
-
Pathway Activation: After 30 minutes of pre-incubation with the compounds, add Shh-N protein to a final concentration of 100 ng/mL to all wells except for the negative control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add 75 µL of Dual-Glo Luciferase Reagent to each well, mix, and incubate for 10 minutes.
-
Measure the firefly luciferase activity.
-
Add 75 µL of Dual-Glo Stop & Glo Reagent, mix, and incubate for 10 minutes.
-
Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage of inhibition relative to the DMSO-treated control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Cytotoxic and Anti-Angiogenic Agents
Derivatives incorporating the tetrahydrothienopyridine scaffold have been investigated as cytotoxic agents against a panel of human cancer cell lines. Specifically, novel tetrahydropyridothienopyrimidine-ureas have demonstrated potent anti-proliferative and anti-angiogenic effects.[4]
| Compound | MCF-7 (IC₅₀, µM) | SW-480 (IC₅₀, µM) | HEPG-2 (IC₅₀, µM) | HUVEC (IC₅₀, µM) |
| 11n | 2.67 | 6.84 | 7.20 | 2.09 |
| 11m | >50 | >50 | >50 | 29.6 |
| 11p | 3.98 | 10.2 | 11.5 | 4.65 |
| Sorafenib | 5.86 | 7.91 | 8.23 | 4.12 |
Data represents the concentration required to inhibit cell growth by 50% and is presented as the mean of at least three independent experiments.
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Application in Inflammatory and Autoimmune Diseases
The tetrahydrothienopyridine scaffold is also being explored for its potential in treating inflammatory and autoimmune disorders, primarily through the modulation of key immune signaling pathways.
Modulation of Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt)
RORγt is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation, which plays a critical role in the pathogenesis of several autoimmune diseases. The discovery of small molecule modulators of RORγt is a highly active area of research.[12][13] While specific data for this compound as a RORγt modulator is not yet prevalent in public literature, its structural features make it a candidate for such investigations.
This protocol describes a fluorescence resonance energy transfer (FRET) assay to identify compounds that bind to the RORγt ligand-binding domain (LBD).[3][14]
Objective: To measure the ability of test compounds to displace a fluorescently labeled ligand from the RORγt LBD.
Materials:
-
His-tagged RORγt LBD.
-
LanthaScreen™ Elite Tb-anti-His Antibody.
-
Fluorescein-labeled RORγt ligand.
-
Test compounds.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
384-well, low-volume, black plates.
-
Fluorescence plate reader capable of time-resolved FRET measurements.
Procedure:
-
Reagent Preparation: Prepare solutions of the RORγt LBD, Tb-anti-His antibody, and fluorescein-ligand in assay buffer at 2x the final concentration.
-
Compound Plating: Add test compounds in serial dilutions to the 384-well plate.
-
Reagent Addition:
-
Add the 2x RORγt LBD/Tb-anti-His antibody mix to all wells.
-
Add the 2x fluorescein-ligand mix to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate on a fluorescence plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.
-
Data Analysis:
-
Calculate the FRET ratio (520 nm emission / 495 nm emission).
-
Determine the percent inhibition of the FRET signal relative to controls.
-
Calculate IC₅₀ values from the dose-response curves.
-
Anti-inflammatory Activity
Derivatives of the related thienopyridine scaffold have demonstrated in vivo anti-inflammatory activity.[15] This suggests that the this compound core could be a valuable starting point for the development of novel anti-inflammatory agents.
Caption: Inhibition of the COX-2 enzyme by thienopyridine derivatives blocks prostaglandin synthesis, reducing inflammation.
Other Therapeutic Applications
The versatility of the tetrahydrothienopyridine scaffold extends to other therapeutic areas, highlighting its broad potential in drug discovery.
-
Inhibitors of Phenylethanolamine N-Methyltransferase (PNMT): A series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines were synthesized and evaluated as inhibitors of human PNMT, an enzyme involved in the biosynthesis of epinephrine.[5][8] Although generally less potent than their tetrahydroisoquinoline counterparts, these studies provided valuable SAR insights.[5]
-
Fungicides: Derivatives of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine have been identified as a promising lead scaffold for the development of novel fungicides, with some compounds showing potent activity against various fungal strains.[6]
-
Antibacterial Agents: Carboxamide analogues of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine have been synthesized and shown to inhibit the growth of Staphylococcus aureus and Escherichia coli.[16][17]
Conclusion and Future Perspectives
The this compound scaffold and its amine precursors are a cornerstone of modern medicinal chemistry. With a proven track record as a key component of a blockbuster drug, this heterocyclic system continues to demonstrate its value in the discovery of novel therapeutics for a multitude of diseases, including cancer, inflammation, and infectious diseases. The synthetic tractability of this core allows for fine-tuning of its physicochemical and pharmacological properties. Future research will likely focus on exploring new derivatization strategies to target novel biological space and on leveraging computational methods to design next-generation inhibitors with enhanced potency and selectivity. The continued investigation of this versatile scaffold holds significant promise for the development of new and effective medicines.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., Al-Majid, A. M., El-Sherbiny, M., Alafeefy, A. M., & Barakat, A. (2021). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidine-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports, 11(1), 1-16. [Link]
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Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. Mini reviews in medicinal chemistry, 14(12), 1035–1047. [Link]
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Hebda, C., El-Subbagh, H., Penthala, N. R., Grunewald, G. L., & Crooks, P. A. (2008). Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase. Bioorganic & medicinal chemistry, 16(1), 542–559. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. [Link]
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MedChemComm. (n.d.). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. [Link]
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]
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PubMed Central. (n.d.). Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling. [Link]
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ResearchGate. (n.d.). In vivo anti-inflammatory assay of thieno[2,3-b]pyridine derivatives.... [Link]
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PubMed. (n.d.). Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling. [Link]
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Chem-Impex. (n.d.). 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine. [Link]
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PubMed Central. (n.d.). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. [Link]
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PubMed Central. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. [Link]
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PubMed Central. (n.d.). Pharmacological evaluation of a series of smoothened antagonists in signaling pathways and after topical application in a depilated mouse model. [Link]
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PubMed. (n.d.). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. [Link]
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PubMed Central. (n.d.). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. [Link]
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PubMed Central. (n.d.). Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. [Link]
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PubMed. (n.d.). 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues: synthesis, characterization, MO calculation, and antibacterial activity. [Link]
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ResearchGate. (n.d.). (PDF) 6-Tosyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxamide Analogues: Synthesis, Characterization, MO Calculation, and Antibacterial Activity. [Link]
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PubMed. (n.d.). Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers. [Link]
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PubMed Central. (n.d.). Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers. [Link]
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PubMed. (n.d.). Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase. [Link]
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ResearchGate. (n.d.). Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. [Link]
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ResearchGate. (n.d.). The evolution paths of some reprehensive scaffolds of RORγt modulators, a perspective from medicinal chemistry | Request PDF. [Link]
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"synthesis of radiolabeled 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one for in vivo studies"
Application Note & Protocol
Topic: Synthesis of Radiolabeled 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one for In Vivo Studies
Abstract
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a key pharmacophore in medicinal chemistry, notably as a core component of platelet aggregation inhibitors and other biologically active molecules.[1][2] Radiolabeling this core structure to create the lactam derivative, this compound, enables in vivo investigation of its pharmacokinetics and target engagement using Positron Emission Tomography (PET).[3][4] This document provides a comprehensive guide for the synthesis of the desmethyl precursor and its subsequent radiolabeling with Carbon-11 ([¹¹C]), a short-lived positron emitter (t½ ≈ 20.4 min), to produce [¹¹C-N-methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one.[5] We detail the rationale for the synthetic strategy, a complete step-by-step protocol from precursor synthesis to automated radiosynthesis and purification, and the requisite quality control measures for ensuring the final radiotracer is suitable for in vivo research applications.
Introduction and Strategic Rationale
The development of novel PET radiotracers is a cornerstone of modern drug development and molecular imaging research.[6] PET allows for the non-invasive, quantitative assessment of biological processes in real-time, providing invaluable data on drug distribution, target occupancy, and metabolic fate.[4][7] Carbon-11 is an ideal radionuclide for labeling small molecules as its incorporation does not alter the compound's pharmacological properties.[5]
The target molecule, this compound, possesses a secondary amine within its lactam ring, presenting an ideal site for ¹¹C-methylation. This strategy is one of the most robust and widely used methods in radiochemistry due to the reliable production of high-specific-activity [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) and the generally rapid and high-yielding nature of the methylation reaction.[5][8][9]
Strategic Choices:
-
Radionuclide: Carbon-11 was selected for its short half-life, which is well-suited for the pharmacokinetic profile of many small molecules and minimizes the radiation dose to the subject.[8] Its rapid decay necessitates a fast and efficient automated synthesis.[8][10]
-
Labeling Position: The N-3 position of the lactam is the most chemically accessible and logical site for methylation. Labeling at this position is unlikely to interfere with the molecule's primary binding interactions, although this must be empirically verified.
-
Synthetic Approach: A two-step process is employed:
Synthesis of Labeling Precursor: this compound
A stable and pure supply of the precursor is critical for successful radiosynthesis. The synthesis is based on a Pictet-Spengler type cyclization of 2-(thiophen-2-yl)ethanamine with formaldehyde.[13][14][15] While the target is a lactam, the initial cyclization yields the parent amine, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, which must then be converted to the desired lactam precursor. Note: For the purpose of this protocol, we will assume the lactam precursor is available, as its synthesis involves multi-step organic chemistry beyond the scope of a typical radiochemistry facility. The synthesis of the parent amine is well-documented.[13][14][15][16]
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Figure 1: Conceptual Precursor Synthesis Pathway
Automated [¹¹C]-Radiosynthesis Protocol
The short half-life of ¹¹C mandates a fully automated synthesis performed in a lead-shielded hot cell using a commercial radiosynthesis module (e.g., GE TRACERlab™, Synthra MeIPlus).[10][17][18] The entire process, from end-of-bombardment (EOB) to the final formulated product, should be optimized to be completed within 40-45 minutes.[11][19]
Workflow Overview
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Figure 2: Automated Radiosynthesis Workflow
Step 1: Production of [¹¹C]Methyl Iodide ([¹¹C]CH₃I)
-
Cyclotron Target: Protons (11-18 MeV) bombard a nitrogen gas target containing trace amounts of hydrogen (typically 5-10%) to produce [¹¹C]methane ([¹¹C]CH₄) via the ¹⁴N(p,α)¹¹C nuclear reaction.[5][20]
-
Gas-Phase Iodination: The resulting [¹¹C]CH₄ is swept from the target and recirculated through a heated quartz tube containing iodine vapor (at ~720 °C) to produce [¹¹C]CH₃I.[17]
-
Trapping: The [¹¹C]CH₃I is trapped on a suitable material, such as a Porapak Q column, at room temperature, separating it from unreacted [¹¹C]CH₄.[18]
Step 2: Radiolabeling Reaction
-
Precursor Preparation: Dissolve 0.5 - 1.0 mg of the desmethyl precursor (this compound) in 200-300 µL of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a sealed reaction vessel.[11][21]
-
Base Addition: Add 2-5 µL of a suitable base, such as 1 M sodium hydroxide (NaOH) or a solution of sodium hydride (NaH), to deprotonate the lactam nitrogen.[11][17] The choice of base is critical; strong, non-nucleophilic bases are preferred.
-
[¹¹C]CH₃I Delivery: Release the [¹¹C]CH₃I from its trap by heating (e.g., to 200 °C) and deliver it into the reaction vessel with a stream of inert gas (e.g., helium).[18]
-
Reaction: Heat the sealed reaction vessel to 80-100 °C for 3-5 minutes.[11][17] This step drives the nucleophilic substitution reaction to completion.
Step 3: Purification and Formulation
-
Quenching & Dilution: After heating, cool the reaction vessel and quench the reaction by adding 1.0 - 1.5 mL of the HPLC mobile phase. This prepares the crude mixture for injection.[11]
-
Semi-Preparative HPLC: Inject the entire crude reaction mixture onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system. The goal is to separate the desired radiolabeled product from the unreacted precursor and any radiochemical impurities.[22][23][24]
-
Rationale: The unreacted precursor is typically more polar than the N-methylated product. A reversed-phase column (e.g., C18) will, therefore, elute the desired product after the precursor. Optimizing the mobile phase can sometimes reverse this order to shorten collection times.[22]
-
| Parameter | Typical Value | Rationale |
| Column | Semi-preparative C18, 10 µm, 250 x 10 mm | Standard for reversed-phase separation of small organic molecules. |
| Mobile Phase | Acetonitrile/Ammonium Formate Buffer (20 mM, pH 4.5) | Provides good resolution and is biocompatible. |
| Gradient/Isocratic | Isocratic (e.g., 35:65 ACN:Buffer) | Simplifies the method and ensures reproducibility. |
| Flow Rate | 4-5 mL/min | Allows for efficient separation within a short timeframe. |
| Detection | In-line UV (254 nm) and radiation detectors | UV detects the precursor mass peak; radiation detector tracks the radiolabeled species. |
-
Product Collection: Collect the radioactive peak corresponding to the [¹¹C]-labeled product into a sterile vial containing ~10 mL of sterile water for injection.
-
Formulation via SPE: Pass the collected HPLC fraction through a C18 Sep-Pak® cartridge.[3]
-
The cartridge will trap the radiotracer.
-
Wash the cartridge with sterile water (5-10 mL) to remove residual HPLC solvents.[3]
-
Elute the final product from the cartridge with 0.5-1.0 mL of absolute ethanol, followed by 5-10 mL of sterile saline for injection, USP. This results in a final injectable solution with a biocompatible ethanol concentration (<10%).[25]
-
Quality Control (QC) Protocol
All radiopharmaceuticals must undergo stringent quality control testing before administration to ensure patient safety and data integrity.[8][26]
| QC Test | Method | Acceptance Criteria | Rationale |
| Identity | Analytical HPLC | Retention time of the radioactive peak matches the retention time of the co-injected, non-radiolabeled ("cold") standard.[26] | Confirms the correct compound has been synthesized. |
| Radiochemical Purity | Analytical HPLC | > 95% of total radioactivity is in the product peak.[12][24] | Ensures that observed in vivo signal is from the intended tracer, not radioactive impurities. |
| Chemical Purity | Analytical HPLC (UV) | Precursor and other chemical impurities are below specified limits (e.g., < 50 ng/mL).[24] | Minimizes potential pharmacological effects from impurities. |
| Specific Activity (SA) | Calculated from HPLC data | > 1.0 Ci/µmol (> 37 GBq/µmol) at time of injection. | High specific activity is crucial to avoid mass effects that could saturate the biological target. |
| pH | pH meter or strip | 4.5 - 7.5 | Ensures the final formulation is physiologically compatible. |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 10%; Acetonitrile/DMF < 410 ppm. | Limits exposure to potentially toxic organic solvents used in the synthesis. |
| Sterility & Endotoxins | Standard methods | Sterile; < 175 EU/V | Mandatory for all injectable parenteral drugs. |
In Vivo Study Considerations
-
Metabolic Stability: Before extensive in vivo studies, it is crucial to assess the metabolic stability of the tracer.[27] The N-[¹¹C]methyl group can be susceptible to in vivo demethylation, which would lead to the release of [¹¹C]formaldehyde and its metabolites, complicating image analysis.[5] This can be assessed by incubating the tracer with liver microsomes or by analyzing blood samples from initial animal studies via radio-HPLC.[6][25]
-
Pharmacokinetics: The rate of tracer uptake and washout from the target tissue versus background tissue will determine its utility for imaging. An ideal tracer exhibits high uptake in the target region with rapid clearance from non-target tissues like blood and muscle.[6]
References
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Chio, W. J., et al. (2022). Improved Radiosynthesis and Automation of [¹¹C]2-(2,6-difluoro-4-((2-(N-methylphenylsulfonamido)ethyl)thio)phenoxy)acetamide ([¹¹C]K2) for Positron Emission Tomography of the Glutamate α-Amino-3-hydroxy-5-methyl-4-isoxazole Propionic Acid (AMPA). ACS Chemical Neuroscience, 13(10), 1548-1555. Available from: [Link]
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Pees, A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Pharmaceuticals, 16(1), 123. Available from: [Link]
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Pees, A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Pharmaceuticals (Basel, Switzerland), 16(1), 123. Available from: [Link]
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Fan, J., et al. (2011). Automated radiosynthesis of [11C]morphine for clinical investigation. Applied Radiation and Isotopes, 69(2), 431-435. Available from: [Link]
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Islam, M. R., et al. (2022). Production of [¹¹C]Carbon Labelled Flumazenil and L-Deprenyl Using the iMiDEV™ Automated Microfluidic Radiosynthesizer. Molecules, 27(24), 8864. Available from: [Link]
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Fan, J., et al. (2011). Automated radiosynthesis of [11C]morphine for clinical investigation. Applied Radiation and Isotopes, 69(2), 431-435. Available from: [Link]
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Larsen, P., et al. (2009). HPLC methods for the purification of [11C]-labelled radiopharmaceuticals: Reversal of the retention order of products and precursors. Journal of Labelled Compounds and Radiopharmaceuticals, 52(10), 433-438. Available from: [Link]
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International Atomic Energy Agency. (2024). The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. iaea.org. Available from: [Link]
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Bernard, B. F., et al. (2024). Automated Manufacturing of Carbon-11 Radiopharmaceuticals Using Cassette-Based Radiosynthesizers. Journal of Labelled Compounds and Radiopharmaceuticals. Available from: [Link]
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Chen, P., et al. (2024). Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7. bioRxiv. Available from: [Link]
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van der Aart, J., et al. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega, 8(42), 38243-38254. Available from: [Link]
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Chen, Y., et al. (2024). Facilitating PET Imaging: Eco-Friendly Purification Using Solid-Phase Material for Labeling Metal-Based Radiopharmaceuticals. ACS Omega. Available from: [Link]
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Molbase. (n.d.). Synthesis of 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine-2-boronic acid; formula (VII). molbase.com. Available from: [Link]
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Maiti, D. K., et al. (2005). Synthesis procedure for routine production of [carbonyl-11C]desmethyl-WAY-100635. Applied Radiation and Isotopes, 62(5), 721-727. Available from: [Link]
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Suehiro, M., et al. (1992). An alternative synthesis of [11C]raclopride for routine use. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes, 43(4), 543-544. Available from: [Link]
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Application Notes & Protocols: Development of Bioassays for Screening Thienopyridine Compounds
Introduction
Thienopyridines are a clinically significant class of antiplatelet prodrugs that function by irreversibly antagonizing the P2Y12 receptor, a key Gαi-protein coupled receptor (GPCR) on the platelet surface.[1][2][3] The activation of the P2Y12 receptor by adenosine diphosphate (ADP) is a critical step in the amplification of platelet activation and aggregation, making it a prime target for antithrombotic therapies.[4][5][6] The development of novel thienopyridine analogues with improved pharmacokinetic and pharmacodynamic profiles necessitates robust and reliable bioassays for their screening and characterization.[7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for establishing a suite of bioassays to screen and characterize thienopyridine compounds. The focus is on providing not just step-by-step instructions, but also the scientific rationale behind the experimental design, ensuring the development of self-validating and reproducible assay systems.
Understanding the Target: The P2Y12 Signaling Pathway
A thorough understanding of the P2Y12 signaling cascade is fundamental to designing and interpreting bioassays for thienopyridine compounds. Upon ADP binding, the P2Y12 receptor couples to inhibitory G-proteins (Gαi), leading to the inhibition of adenylyl cyclase.[4][9][10] This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels lead to reduced activity of protein kinase A (PKA), which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP).[9][11] Dephosphorylated VASP is associated with the conformational activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[9] Thienopyridines, once converted to their active metabolites, covalently bind to and inactivate the P2Y12 receptor, thereby preventing this signaling cascade and inhibiting platelet aggregation.[1][2]
Caption: P2Y12 signaling pathway in platelets.
Primary Screening: High-Throughput Assays
For initial screening of large compound libraries, high-throughput screening (HTS) assays are essential. These assays prioritize speed and cost-effectiveness while maintaining sufficient accuracy to identify promising "hits".
Cell-Based P2Y12-CRE-Luciferase Reporter Gene Assay
This assay provides a robust and scalable method for identifying P2Y12 receptor antagonists. It relies on a genetically engineered cell line, typically Chinese Hamster Ovary (CHO-K1) cells, that stably expresses the human P2Y12 receptor and a luciferase reporter gene under the control of a cAMP response element (CRE).
Principle: In this system, activation of the Gαi-coupled P2Y12 receptor by an agonist (e.g., ADP) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This reduction in cAMP levels results in decreased activation of the CRE, and consequently, a decrease in luciferase expression. Thienopyridine compounds that antagonize the P2Y12 receptor will prevent the ADP-induced decrease in cAMP, thus restoring luciferase expression.
Experimental Workflow:
Caption: Workflow for Light Transmission Aggregometry (LTA).
Detailed Protocol:
-
Sample Preparation:
-
Collect whole blood from healthy, drug-free donors into 3.2% sodium citrate tubes.
-
Prepare PRP by centrifuging the blood at 150-200 x g for 10-15 minutes at room temperature. [12] 3. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.
-
Adjust the platelet count of the PRP to 2.5 x 10^8 platelets/mL with autologous PPP if necessary.
-
-
Aggregation Assay:
-
Pipette 450 µL of PRP into a siliconized glass cuvette with a magnetic stir bar.
-
Place the cuvette in the heating block (37°C) of the aggregometer.
-
Add 50 µL of the test thienopyridine compound (or vehicle) and incubate for a specified time (e.g., 5-15 minutes).
-
Add an ADP solution to achieve a final concentration of 5-10 µM to induce aggregation. [5][13] 5. Record the change in light transmission for 5-10 minutes.
-
Data Analysis and Interpretation:
| Parameter | Calculation | Interpretation |
| % Aggregation | [(Final Transmittance - Initial Transmittance) / (PPP Transmittance - Initial Transmittance)] * 100 | The extent of platelet aggregation in response to the agonist. |
| % Inhibition | [1 - (% Aggregation_Compound / % Aggregation_Control)] * 100 | The degree to which the compound inhibits platelet aggregation. |
Causality Behind Experimental Choices:
-
Sodium Citrate: This anticoagulant chelates calcium, preventing coagulation while maintaining platelet function for the assay.
-
ADP Concentration (5-10 µM): This concentration range is typically used as it induces a robust and reproducible aggregation response that is sensitive to inhibition by P2Y12 antagonists. [5][13]* Stirring: Continuous stirring is essential to promote platelet-platelet collisions, which are necessary for aggregation to occur. [12] Troubleshooting Common Issues in LTA:
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no aggregation in control | Poor platelet quality, low platelet count, expired agonist | Use fresh blood, ensure proper sample handling, check agonist activity. |
| Spontaneous aggregation | Platelet activation during blood collection or processing | Use a clean venipuncture, avoid excessive agitation of the blood tube. |
| High variability between replicates | Inconsistent pipetting, temperature fluctuations | Use calibrated pipettes, ensure the aggregometer is at 37°C. |
VASP Phosphorylation Assay by Flow Cytometry
This assay provides a specific and quantitative measure of P2Y12 receptor inhibition. It is less susceptible to some of the pre-analytical variables that can affect LTA.
Principle: The phosphorylation state of VASP is directly regulated by the P2Y12 signaling pathway. In the presence of a P2Y12 inhibitor, the ADP-mediated dephosphorylation of VASP is blocked. This assay uses flow cytometry to quantify the amount of phosphorylated VASP (VASP-P) in platelets.
Detailed Protocol (based on commercial kits, e.g., PLT VASP/P2Y12):
-
Sample Preparation: Collect whole blood in 3.2% sodium citrate.
-
Incubation:
-
In one tube, incubate a small volume of whole blood with prostaglandin E1 (PGE1). PGE1 increases cAMP and induces VASP phosphorylation.
-
In a second tube, incubate whole blood with both PGE1 and ADP. In the absence of a P2Y12 inhibitor, ADP will counteract the effect of PGE1, leading to lower VASP phosphorylation.
-
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based solution and then permeabilize them to allow intracellular antibody staining.
-
Staining: Stain the platelets with a fluorescently labeled antibody specific for phosphorylated VASP (at Ser239) and a platelet-specific marker (e.g., CD61).
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer.
Flow Cytometry Gating Strategy:
-
Platelet Identification: Gate on the platelet population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties. [14]2. Singlet Gating: Exclude doublets and larger aggregates using an FSC-A vs FSC-H plot.
-
VASP-P Quantification: Within the single platelet gate, measure the mean fluorescence intensity (MFI) of the VASP-P antibody staining.
Data Analysis and Interpretation:
The Platelet Reactivity Index (PRI) is calculated to quantify the level of P2Y12 inhibition:
PRI (%) = [(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] x 100
A lower PRI indicates a higher degree of P2Y12 receptor inhibition by the thienopyridine compound.
Causality Behind Experimental Choices:
-
PGE1: This prostaglandin is used to stimulate the cAMP pathway and induce a maximal, reproducible level of VASP phosphorylation, providing a stable baseline for measuring the inhibitory effect of ADP.
-
Flow Cytometry: This technique allows for the analysis of individual platelets, providing a more precise and quantitative measurement of VASP phosphorylation compared to bulk assays. [11][15]
Conclusion
The development of robust and reliable bioassays is a cornerstone of the drug discovery process for novel thienopyridine compounds. A tiered approach, beginning with high-throughput cell-based assays for primary screening and progressing to more physiologically relevant platelet-based assays for confirmation and characterization, provides an efficient and effective strategy. By understanding the underlying biological principles and carefully considering the rationale behind each experimental step, researchers can develop self-validating assay systems that yield high-quality, reproducible data, ultimately accelerating the identification of the next generation of antiplatelet therapies.
References
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Wallentin L, Becker RC, Budaj A, et al. Ticagrelor versus clopidogrel in patients with acute coronary syndromes. N Engl J Med. 2009;361(11):1045-1057. [Link]
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Geiger J, Brich J, Honig-Liedl P, et al. Specific impairment of human platelet P2YAC ADP receptor-mediated signaling by the antiplatelet drug clopidogrel. Arterioscler Thromb Vasc Biol. 1999;19(8):2007-2011. [Link]
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Patti G, Nusca A, Mangiacapra F, Gatto L, D'Ambrosio A, Di Sciascio G. Light transmittance aggregometry by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study. J Thromb Haemost. 2009;7(10):1736-1742. [Link]
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Murugappan S, Kunapuli SP. The role of G-protein-coupled receptors in platelet activation. Curr Opin Hematol. 2006;13(5):355-361. [Link]
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Cattaneo M. Light transmission aggregometry. In: Platelets. Academic Press; 2019:467-474. [Link]
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Paniccia R, Antonucci E, Gori AM, et al. Different methodologies for evaluating the effect of clopidogrel on platelet function in high-risk coronary artery disease patients. J Thromb Haemost. 2007;5(8):1639-1647. [Link]
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Aslan JE, McCarty OJ. VASP phosphorylation as a biomarker for P2Y12 receptor inhibition. Platelets. 2013;24(4):253-260. [Link]
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Geiger J, Schwarz UR, Eigenthaler M, Walter U. Flow cytometric analysis of intracellular VASP phosphorylation for the assessment of activating and inhibitory signal transduction pathways in human platelets. Methods Mol Biol. 2004;272:119-131. [Link]
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Taconic Biosciences. CRE-Luc GPCR Reporter Mouse Platform. [Link]
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Cattaneo M, Cerletti C, Harrison P, et al. Recommendations for the standardization of light transmission aggregometry: a consensus of the working party from the platelet physiology subcommittee of SSC/ISTH. J Thromb Haemost. 2013;11(6):1183-1189. [Link]
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Canher B, Du Y, Gorkom B, et al. Validation of a high-throughput calcium mobilization assay for the human trace amine-associated receptor 1. ACS Chem Neurosci. 2020;11(16):2495-2503. [Link]
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van der Meijden PEJ, Heemskerk JWM. Effects of platelet agonists and priming on the formation of platelet populations. Int J Mol Sci. 2019;20(3):616. [Link]
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JoVE. Cell-based Calcium Assay: Medium To High Throughput Screening Using FlexStation 3. [Link]
-
Assay Genie. Dual Luciferase Reporter Assay Protocol. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one
Welcome to the technical support center for the synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one. This guide is intended for researchers, scientists, and drug development professionals. Here, we address common challenges and byproducts encountered during the synthesis of this critical heterocyclic intermediate, a key building block for prominent antiplatelet agents like clopidogrel and prasugrel. Our aim is to provide practical, experience-driven advice to help you troubleshoot and optimize your synthetic protocols.
I. Troubleshooting Guide: Common Issues and Solutions
The primary route to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is the Pictet-Spengler reaction between 2-(thiophen-2-yl)ethanamine and a formaldehyde source, typically under acidic conditions. While effective, this reaction can be prone to several side reactions leading to a range of byproducts.
Question 1: Low Yield of the Desired Product with Significant Amounts of Unreacted Starting Material.
Possible Cause: Incomplete reaction due to suboptimal reaction conditions or catalyst deactivation. The Pictet-Spengler reaction's success is highly dependent on the electrophilicity of the intermediate iminium ion and the nucleophilicity of the thiophene ring.
Troubleshooting Steps:
-
Catalyst Choice and Concentration: The choice and concentration of the acid catalyst are critical. Strong acids like hydrochloric acid or trifluoroacetic acid are commonly used to promote the formation of the reactive iminium ion.[1][2] If yields are low, consider a stepwise approach where the imine is pre-formed before the addition of a stronger acid for the cyclization step. The use of Lewis acids can also be explored.
-
Formaldehyde Source: Formalin (aqueous formaldehyde) can introduce water, which may not be ideal for all conditions. Consider using paraformaldehyde or 1,3,5-trioxane as anhydrous sources of formaldehyde.[3]
-
Temperature and Reaction Time: The cyclization step may require heating. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and temperature. Prolonged reaction times at high temperatures can lead to degradation and byproduct formation.
-
Solvent: Aprotic solvents are often preferred to minimize side reactions involving water. Dichloroethane or dichloromethane are commonly employed.[4]
Caption: Main reaction and common side reaction pathways.
Question 4: Observation of Byproducts with Higher Molecular Weights.
Possible Cause: Dimerization or polymerization of the starting material or reactive intermediates. This can be particularly problematic under oxidative conditions.
Identification:
-
MS: Look for peaks at approximately double the molecular weight of the starting material or product.
-
LC-MS: A series of peaks with increasing molecular weights may indicate polymerization.
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation-induced dimerization.
-
Controlled Addition: Slow, controlled addition of the formaldehyde source to the amine solution can help to maintain a low concentration of the reactive imine intermediate, disfavoring intermolecular reactions.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, although compatibility with the reaction conditions must be verified.
II. Frequently Asked Questions (FAQs)
Q1: Can I use formalin as the formaldehyde source?
While formalin is an inexpensive source of formaldehyde, the water it contains can sometimes hinder the reaction or promote side reactions. For more reproducible and higher-yielding results, anhydrous sources like paraformaldehyde or 1,3,5-trioxane are generally recommended. [3] Q2: My reaction mixture turns dark. Is this normal?
Some coloration is common in Pictet-Spengler reactions, especially with prolonged heating. However, excessive darkening can be an indication of decomposition or polymerization. It is advisable to monitor the reaction closely and avoid unnecessarily long reaction times or high temperatures.
Q3: How can I effectively purify the final product?
Column chromatography on silica gel is a common method for purifying the product and removing byproducts. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. The polarity of the eluent can be further adjusted with the addition of a small amount of a more polar solvent like methanol for more polar byproducts.
Q4: Are there any known oxidation byproducts?
Yes, the tetrahydrothienopyridine ring system can be susceptible to oxidation. Potential oxidation byproducts include the corresponding N-oxide, S-oxide (sulfoxide), or S,S-dioxide (sulfone). Over-oxidation can lead to the fully aromatized thieno[3,2-c]pyridine. These byproducts are typically more polar than the desired product and can be identified by their characteristic mass shifts (+16 for N-oxide and S-oxide, +32 for S-dioxide) and changes in their NMR spectra. Running the reaction under an inert atmosphere can help to minimize their formation.
Table 1: Summary of Common Byproducts and Their Identification
| Byproduct Name | Molecular Weight Change | Key Identification Features |
| Unreacted 2-(thiophen-2-yl)ethanamine | - | Matches starting material |
| Incomplete Cyclization Intermediate (Imine) | +12 | Unstable, may not be observed directly |
| N-formyl-2-(thiophen-2-yl)ethanamine | +28 (from amine) | 1H NMR: ~8.1 ppm (formyl H); IR: ~1660 cm-1 (C=O) [5] |
| 5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one | +14 (from product) | 1H NMR: ~2.5 ppm (N-CH3 singlet) |
| Oxidation Products (N-oxide, S-oxide) | +16 (from product) | More polar on TLC; MS shows M+16 |
| Dimeric Byproducts | ~2x MW | Higher MW peaks in MS |
III. References
-
Wikipedia. Pictet–Spengler reaction. Wikipedia. Available at: [Link]
-
PubChem. 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine. National Center for Biotechnology Information. Available at: [Link]
-
J&K Scientific LLC. Pictet-Spengler Reaction. J&K Scientific LLC. 2021. Available at: [Link]
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IJSDR. SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. International Journal of Scientific Development and Research. 2023. Available at: [Link]
-
Seayad, J.; Seayad, A. M.; List, B. Catalytic Asymmetric Pictet−Spengler Reaction. Journal of the American Chemical Society. 2006;128(4):1086–1087.
-
List, B.; Pojarliev, P.; Martin, H. J. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. The Journal of Organic Chemistry. 2017;82(17):9249-9263.
-
ResearchGate. Synthesis and Characterization of Impurity B of S (+)-Clopidogrel Bisulfate: An AntiPlatelet. ResearchGate. 2025. Available at: [Link]
-
PubChem. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. Available at: [Link]
-
Wikipedia. Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]
-
Costi, R.; Di Santo, R.; Artico, M. The Pictet-Spengler Reaction Updates Its Habits. Molecules. 2016;21(5):648.
-
Der Pharma Chemica. An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica. 2012;4(1):479-488.
-
ResearchGate. Synthesis and Characterization of Potential Related Substances of the Antiplatelet Agent Clopidogrel Bisulfate. ResearchGate. 2018. Available at: [Link]
-
ChemSynthesis. 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. ChemSynthesis. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. National Center for Biotechnology Information. 2026. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate. Available at: [Link]
-
Google Patents. Synthesis of clopidogrel impurity intermediate. Google Patents. Available at:
-
Organic Chemistry Portal. Simplified Version of the Eschweiler-Clarke Reaction. Organic Chemistry Portal. Available at: [Link]
-
PubMed. 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues: synthesis, characterization, MO calculation, and antibacterial activity. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. Thiopheneethanamine. National Center for Biotechnology Information. Available at: [Link]
-
Pharmaffiliates. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride. Pharmaffiliates. Available at: [Link]
-
ResearchGate. 13 C NMR of (Z)-2-(phenylamino)-N 0 -(thiophen-2-ylmethylene) acetohydrazide. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Eschweiler-Clarke Reaction. Organic Chemistry Portal. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. National Center for Biotechnology Information. 2021. Available at: [Link]
Sources
Technical Support Center: Optimizing the Pictet-Spengler Synthesis of Thienopyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Pictet-Spengler synthesis of thienopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful reaction to construct thieno-fused pyridine scaffolds. Here, we address common challenges encountered during reaction optimization through a series of troubleshooting guides and frequently asked questions. Our focus is on providing not just solutions, but a deeper understanding of the reaction mechanism to empower you to make informed decisions in your experimental design.
Understanding the Core Reaction: The Thienopyridine Pictet-Spengler Mechanism
The Pictet-Spengler reaction is a robust method for synthesizing tetrahydroisoquinoline and related heterocyclic systems.[1][2] In the context of thienopyridines, it involves the condensation of a β-thienylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The driving force is the formation of a highly electrophilic iminium ion that is attacked by the electron-rich thiophene ring.[1]
Caption: General mechanism of the acid-catalyzed Pictet-Spengler reaction for thienopyridine synthesis.
Troubleshooting Guide & FAQs
This section is structured to address the most pressing experimental issues first.
Question 1: I am observing very low or no yield of my desired thienopyridine product. What are the primary causes and how can I fix this?
Low or no product formation is the most common issue and typically points to one of two critical steps in the mechanism: the formation of the iminium ion or the subsequent cyclization.
Possible Cause A: Inefficient Iminium Ion Formation
The reaction hinges on the generation of a sufficiently electrophilic iminium ion.[1] If the imine precursor is not readily protonated, the cyclization will not proceed.
-
Solution 1: Catalyst Choice & Loading:
-
Explanation: Traditional Pictet-Spengler reactions employ protic acids (e.g., HCl, H₂SO₄, TFA) or Lewis acids (e.g., BF₃·OEt₂).[3] The choice of acid is critical. For substrates with acid-sensitive functional groups, milder acids like p-toluenesulfonic acid (TsOH) or even organocatalysts may be preferable.[2][4]
-
Protocol: Start with a catalytic amount (5-10 mol%) of a strong acid like TFA or TsOH. If the reaction is sluggish, the acid concentration can be increased. In some cases, using TFA as both the catalyst and solvent (or co-solvent) can be highly effective.[5]
-
-
Solution 2: Water Scavenging:
-
Explanation: The initial condensation of the amine and aldehyde to form the Schiff base liberates water. This step is reversible, and excess water can inhibit the formation of the iminium ion.
-
Protocol: Conduct the reaction under anhydrous conditions. Use dry solvents and consider adding molecular sieves (4Å) to the reaction mixture to sequester water as it forms.[4]
-
Possible Cause B: Poor Nucleophilicity of the Thiophene Ring
The thiophene ring, while generally electron-rich, can be deactivated by strong electron-withdrawing groups (EWGs), making it a poor nucleophile for attacking the iminium ion.
-
Solution 1: Increase Reaction Temperature:
-
Explanation: Increasing the thermal energy of the system can help overcome the activation barrier for the cyclization step.
-
Protocol: If the reaction is not proceeding at room temperature, gradually increase the temperature. Refluxing in a suitable solvent like toluene or 1,2-dichloroethane (DCE) is a common strategy.[5][6] Monitor the reaction closely for decomposition.
-
Possible Cause C: Unfavorable Aldehyde Electronics
The stability of the iminium ion is crucial. Aldehydes bearing strong electron-withdrawing groups can destabilize the resulting cation, hindering the cyclization.[7][8]
-
Solution 1: Substrate Modification:
Caption: Troubleshooting flowchart for addressing low product yield in the Pictet-Spengler reaction.
Question 2: My reaction is producing significant side products. How can I improve the selectivity?
Side product formation often arises from the reactivity of the starting materials or intermediates under the reaction conditions.
-
Explanation: Under strongly acidic conditions or at high temperatures, side reactions such as polymerization of the aldehyde, decomposition of the sensitive thienylethylamine, or the formation of undesired isomers can occur.
-
Solution 1: Lower the Temperature: Many Pictet-Spengler reactions can proceed at or below room temperature, albeit more slowly.[6] Running the reaction at 0 °C or room temperature can often minimize decomposition and improve selectivity.
-
Solution 2: Use Milder Catalysts: Switch from a strong acid like TFA to a milder one like TsOH or employ an organocatalyst. Chiral Brønsted acids have also been used to achieve high selectivity and enantiocontrol.[10][11]
-
Solution 3: Two-Step Protocol: Instead of a one-pot reaction, consider pre-forming the Schiff base by reacting the amine and aldehyde in a neutral solvent like methanol or ethanol.[3] After removing the solvent, the crude Schiff base can then be dissolved in a different solvent and treated with the acid catalyst for the cyclization step. This separates the water-forming step from the acid-catalyzed cyclization, often leading to a cleaner reaction profile.
Question 3: Can I run this reaction under basic or neutral conditions?
While the classic Pictet-Spengler is acid-catalyzed, related cyclizations for thienopyridines can sometimes be achieved under basic conditions, particularly in Thorpe-Ziegler type reactions which are conceptually related.[12] However, for the direct condensation of a β-thienylethylamine with an aldehyde, acid catalysis is generally required to activate the carbonyl group and form the necessary iminium ion electrophile.[1] Reactions run under strictly neutral conditions without a catalyst are typically very slow or do not proceed at all, unless the aldehyde is exceptionally reactive (e.g., formaldehyde).
Data Summary: Impact of Reaction Parameters
The following table summarizes the general effects of key reaction parameters on the Pictet-Spengler synthesis of thienopyridines, based on established principles and studies on related heterocyclic systems.
| Parameter | Variation | Expected Impact on Yield | Rationale & Notes | Supporting Sources |
| Catalyst | Strong Acid (TFA, HCl) | Often High | Promotes rapid iminium ion formation but may cause side reactions. | [5][7] |
| Mild Acid (TsOH) | Moderate to High | Good balance between reaction rate and selectivity. | [7][13] | |
| Lewis Acid (BF₃·OEt₂) | Moderate to High | Effective alternative to protic acids. | [2][3] | |
| Solvent | Aprotic (DCE, Toluene) | Generally Good | Allows for higher temperatures and easy removal of water via a Dean-Stark trap. | [5] |
| Protic (AcOH) | Variable | Can act as both solvent and catalyst; may participate in side reactions. | [7][9] | |
| Temperature | Low (0 °C to RT) | Slower Rate, Higher Selectivity | Minimizes decomposition and side product formation. | [6] |
| High (Reflux) | Faster Rate, Lower Selectivity | Overcomes activation energy barriers but can lead to impurities. | [5][6] | |
| Aldehyde | Aromatic with EDGs | High | Stabilizes the iminium ion, facilitating cyclization. | [7][9] |
| Substituent | Aromatic with EWGs | Low | Destabilizes the iminium ion, hindering the reaction. | [7][8] |
| Aliphatic | Low to Moderate | Generally less reactive; may require harsher conditions. | [7][8] |
Experimental Protocol: General Procedure for Acid-Catalyzed Synthesis
This protocol provides a robust starting point for optimization.
Objective: To synthesize a generic 4-aryl-tetrahydrothienopyridine.
Materials:
-
2-(Thiophen-2-yl)ethanamine (1.0 equiv)
-
Substituted Benzaldehyde (1.1 equiv)
-
p-Toluenesulfonic acid (TsOH) (0.1 equiv)
-
Anhydrous Toluene
-
Activated 4Å Molecular Sieves
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add the 2-(thiophen-2-yl)ethanamine (1.0 equiv), the substituted benzaldehyde (1.1 equiv), and activated 4Å molecular sieves.
-
Solvent Addition: Add anhydrous toluene to achieve a substrate concentration of approximately 0.1 M.
-
Catalyst Addition: Add TsOH (0.1 equiv) to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter to remove the molecular sieves.
-
Dilute the filtrate with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure tetrahydrothienopyridine product.
References
-
Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, International Edition, 54(4), 847–885. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction. Retrieved from [Link]
-
Fröhr, T., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society. [Link]
-
Zhao, X.-T., et al. (n.d.). A Effect of temperature on Pictet-Spengler reaction. ResearchGate. Retrieved from [Link]
-
D'Agostino, M., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]
-
Peshkov, V. A., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997. [Link]
-
ResearchGate. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
St. John-Campbell, S., et al. (2024). Exploring Enantioselective Pictet-Spengler Reactions. Chemical Reviews, 114, 507–646. [Link]
-
ResearchGate. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]
-
Fröhr, T., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. ACS Publications. [Link]
-
D'Agostino, M., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]
-
ResearchGate. (2023). Synthesis of tetrahydrofuro[3,2- c ]pyridines via Pictet–Spengler reaction. [Link]
-
Joule, J. A. (2008). The Chemistry of Thienopyridines. ResearchGate. [Link]
-
D'Agostino, M., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. PubMed. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central. [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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- 11. organicreactions.org [organicreactions.org]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one
Welcome to the technical support center for the purification of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important heterocyclic compound. By understanding the underlying principles of the purification process and anticipating potential pitfalls, you can significantly improve your yield, purity, and overall success.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route employed. Based on common synthetic strategies for related thienopyridine cores, likely impurities include:
-
Unreacted Starting Materials: Such as precursors like 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-boronic acid or related halogenated intermediates.[1]
-
Reagents and Byproducts: Residual coupling agents, organolithium residues (if used), and byproducts from oxidation or reduction steps.[1]
-
Over-oxidized or Hydrolyzed Species: The lactam ring can be susceptible to hydrolysis under harsh acidic or basic conditions.
-
Solvent Adducts: Residual solvents from the reaction or initial work-up can be trapped in the crude product.
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" is a common issue, particularly with polar compounds or in the presence of impurities. Here are several strategies to address this:
-
Slow Down the Cooling Process: Rapid cooling often favors oil formation. Allow the solution to cool to room temperature slowly and then transfer it to a colder environment (e.g., a refrigerator).
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the flask below the solvent line. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Adjust the Solvent System: Your solvent may be too nonpolar. Try adding a more polar co-solvent dropwise until the solution becomes slightly turbid, then warm to redissolve and cool slowly.[2]
Q3: I'm seeing significant streaking of my compound on my silica gel TLC plate. How can I improve the separation for column chromatography?
A3: Streaking on silica gel is often indicative of a compound with basic or highly polar functional groups, such as the lactam and the secondary amine in your molecule. To mitigate this:
-
Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide in your eluent. This will neutralize the acidic silanol groups on the silica surface, reducing strong adsorption and tailing.[2]
-
Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like neutral or basic alumina, or even reverse-phase (C18) silica gel for highly polar compounds.[2]
Troubleshooting Guides
This section provides a more in-depth, problem-solution approach to common purification challenges.
Recrystallization Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Compound Fails to Dissolve in Hot Solvent | The solvent is too nonpolar for your compound. | - Increase the polarity of the solvent system by adding a more polar co-solvent (e.g., adding methanol to ethyl acetate).- Choose a more polar primary solvent. |
| No Crystals Form Upon Cooling | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | - Reduce the solvent volume by gentle heating under a stream of inert gas or by rotary evaporation.- Cool the solution to a lower temperature (ice bath or freezer).- Induce crystallization by scratching or seeding. |
| Low Recovery of Crystalline Product | The compound has significant solubility in the cold solvent, or too much solvent was used. | - Ensure you are using the minimum amount of hot solvent to dissolve the crude product.- Try a solvent system where the compound has a steep solubility curve (highly soluble when hot, poorly soluble when cold).- After filtering the crystals, cool the filtrate to a lower temperature to see if a second crop of crystals can be obtained. |
| Colored Impurities in Crystals | The impurities co-crystallize with your product. | - Perform a hot filtration of the recrystallization solution to remove insoluble impurities.- Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter through celite to remove colored impurities before cooling.[2] |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation of Compound and Impurities | The mobile phase polarity is not optimized. | - Systematically screen different solvent systems using TLC.- If the Rf values are too low, increase the eluent polarity. If they are too high, decrease the polarity.- Consider using a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. |
| Compound is Not Eluting from the Column | The compound is too polar and is irreversibly adsorbed to the silica gel. | - Drastically increase the polarity of the mobile phase (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).- Add a modifier like triethylamine or ammonium hydroxide to the eluent.- Switch to a less acidic stationary phase like neutral alumina.[2] |
| Cracked or Channeled Column Bed | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.- Gently tap the column during packing to ensure an even bed. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of your crude product in a variety of solvents (e.g., ethyl acetate, isopropanol, acetonitrile, methanol, and mixtures thereof) to find a system where the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase for your separation using TLC. An ideal system will give your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent. If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizing the Purification Workflow
A logical approach to purification is crucial. The following diagram outlines a typical workflow.
Caption: A typical purification workflow for this compound.
Troubleshooting Decision Tree
When faced with an impure product, this decision tree can guide your actions.
Caption: A decision tree for troubleshooting the purification of this compound.
References
- CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google P
- US4515951A - Preparation of 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one compounds.
Sources
"stability issues and degradation of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one"
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. The insights provided are based on fundamental chemical principles and data from analogous structures, offering a predictive framework for understanding and mitigating potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may be susceptible to degradation?
A1: The core structure of this compound contains three key functional groups that can influence its stability:
-
A bicyclic γ-lactam: This is an amide within a five-membered ring fused to the tetrahydropridine ring. Lactam rings can be susceptible to hydrolysis under both acidic and basic conditions.[1][2][3]
-
A thiophene ring: The sulfur-containing aromatic ring can be prone to oxidation.[4][5]
-
A secondary amine: The nitrogen atom in the tetrahydropyridine ring is a secondary amine, which can also be a site for oxidative degradation.[6]
Q2: What are the ideal storage conditions for solid this compound?
A2: For optimal stability in its solid form, the compound should be stored in a tightly sealed container, protected from light and moisture. It is recommended to store it at low temperatures, such as in a refrigerator (2-8°C) or freezer (-20°C), to minimize the rate of any potential solid-state degradation.
Q3: How should I prepare and store solutions of this compound to maximize stability?
A3: The stability of this compound in solution is highly dependent on the solvent and pH. For short-term storage, use aprotic, anhydrous solvents. If aqueous buffers are necessary, it is advisable to use a neutral to slightly acidic pH range and to prepare the solutions fresh for each experiment. For longer-term storage, solutions should be aliquoted and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: Are there any known incompatibilities with common excipients or reagents?
A4: While specific incompatibility studies for this molecule are not widely published, based on its structure, you should be cautious with strongly acidic or basic excipients, which could catalyze lactam hydrolysis. Additionally, strong oxidizing agents should be avoided to prevent oxidation of the thiophene ring and secondary amine.
Troubleshooting Guide
Problem 1: Loss of Purity in Aqueous Solutions Over Time, Even at Neutral pH.
Possible Cause: Hydrolysis of the γ-lactam ring.
Causality: The lactam ring is an amide and is susceptible to hydrolysis, which can be catalyzed by acid or base.[7] Even at neutral pH, this process can occur, albeit at a slower rate, leading to the formation of a ring-opened carboxylic acid-amine derivative. The rate of hydrolysis is generally dependent on pH and temperature.[3]
Troubleshooting Steps:
-
pH Adjustment: If experimentally feasible, lower the pH of the aqueous solution to a slightly acidic range (e.g., pH 4-6), as this can slow down the rate of hydrolysis compared to neutral or basic conditions.
-
Solvent Selection: If the experimental design allows, consider using a less protic solvent or a co-solvent system (e.g., DMSO/water, ethanol/water) to reduce the concentration of water available for hydrolysis.
-
Temperature Control: Perform experiments at the lowest practical temperature to decrease the rate of the hydrolytic reaction.
-
Fresh Preparation: Always prepare aqueous solutions of the compound immediately before use.
Predicted Hydrolytic Degradation Pathway:
Predicted hydrolytic degradation of the lactam ring.
Problem 2: Appearance of Unexpected Peaks in LC-MS Analysis After Exposure to Air or Oxidizing Conditions.
Possible Cause: Oxidation of the thiophene ring or the secondary amine.
Causality: The electron-rich thiophene ring is susceptible to oxidation, which can lead to the formation of S-oxides (sulfoxides) or sulfones under more strenuous conditions.[4][5] The secondary amine in the tetrahydropyridine ring can also be oxidized. These oxidative degradation products will have different retention times and mass-to-charge ratios in LC-MS analysis.
Troubleshooting Steps:
-
Inert Atmosphere: When working with the compound for extended periods, especially in solution, use an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Avoid Oxidizing Agents: Ensure that all solvents and reagents are free from peroxides and other oxidizing impurities.
-
Use of Antioxidants: If compatible with the experimental setup, consider the addition of a small amount of an antioxidant.
-
Light Protection: Store the compound and its solutions protected from light, as photo-oxidation can also occur.[8]
Predicted Oxidative Degradation Pathway:
Predicted oxidative degradation pathways of the thiophene ring and secondary amine.
Problem 3: Compound Degradation During Thermal Stress Testing.
Possible Cause: Thermally induced degradation, likely accelerating hydrolysis and potentially causing other decomposition pathways.
Causality: Elevated temperatures provide the activation energy for degradation reactions to occur more rapidly. For lactams, thermal stress can significantly increase the rate of hydrolysis.[9][10]
Troubleshooting Steps:
-
Lower Temperature: If degradation is observed during routine heating in an experiment, reduce the temperature and extend the reaction or incubation time if possible.
-
Anhydrous Conditions: When heating is necessary, ensure the reaction is performed under strictly anhydrous conditions to minimize thermal hydrolysis.
-
Forced Degradation Study Design: When performing a forced degradation study, carefully control the temperature to achieve a target degradation of 5-20%.[11] If degradation is too rapid, reduce the temperature or the duration of heat exposure.
Summary of Potential Degradation Under Stress Conditions:
| Stress Condition | Potential Degradation Pathway | Primary Degradant(s) |
| Acidic | Lactam Hydrolysis | Ring-opened carboxylic acid-amine |
| Basic | Lactam Hydrolysis | Ring-opened carboxylate-amine |
| Oxidative | Thiophene Oxidation, Amine Oxidation | Thiophene S-oxide, N-oxide |
| Thermal | Accelerated Hydrolysis, Other decompositions | Ring-opened product, various |
| Photolytic | Photo-oxidation, other rearrangements | Potentially oxidized products |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Calibrated oven, photostability chamber
-
HPLC-UV/PDA or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Acidic Degradation: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at room temperature or heat to 60°C and monitor for degradation over time (e.g., 2, 4, 8, 24 hours). Neutralize a sample before analysis.
-
Basic Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature and monitor for degradation over time. Neutralize a sample before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature and monitor for degradation over time.
-
Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at a controlled temperature (e.g., 80°C) and analyze at various time points.
-
Thermal Degradation (Solution): Heat the stock solution at a controlled temperature (e.g., 60°C) and analyze at various time points.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze the stressed samples by a suitable chromatographic method (e.g., reverse-phase HPLC with a C18 column). The mobile phase should be optimized to separate the parent compound from all degradation products. A gradient elution is often required. Detection can be performed using a UV/PDA detector or, for structural elucidation, a mass spectrometer.[12]
Workflow for Forced Degradation Study:
Workflow for a forced degradation study.
References
-
Kalia, J., & Raines, R. T. (2008). β-Lactamases: A Focus on Current Challenges. Perspectives in Medicinal Chemistry, 2, 29–40. [Link]
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García, J. I., Martínez-Merino, V., Mayoral, J. A., & Salvatella, L. (2001). Theoretical Study of the Alkaline Hydrolysis of a Bicyclic Aza-β-lactam. The Journal of Organic Chemistry, 66(22), 7408–7414. [Link]
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Spencer, J., Read, J., & Bonomo, R. A. (2008). The Mechanisms of Catalysis by Metallo β-Lactamases. Future Microbiology, 3(5), 547–559. [Link]
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Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 10, 2392. [Link]
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Modro, A., & Modro, T. A. (1981). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 59(11), 1501-1505. [Link]
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Weiner, B., & Tautermann, C. S. (2008). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 112(34), 10606–10613. [Link]
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Wan, H., & Květina, J. (1975). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Collection of Czechoslovak Chemical Communications, 40(3), 855-862. [Link]
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Testa, B., & Mayer, J. M. (2003). The Hydrolysis of Lactams. In Hydrolysis in Drug and Prodrug Metabolism (pp. 163-234). Wiley-VCH. [Link]
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Amer, M. M., Backer, L., Buschmann, H., Handler, N., Scherf-Clavel, O., Holzgrabe, U., & Bolm, C. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science, 9(5), 896–904. [Link]
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Maciążek-Jurczyk, M., Pożycka, J., & Sułkowska, A. (2021). Structural Interactions of β-Lactam Antibiotics with Mammalian Serum Albumins. International Journal of Molecular Sciences, 22(16), 8847. [Link]
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Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. [Link]
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Cox, R. A., & Yates, K. (1979). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 57(22), 2844-2852. [Link]
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Rother, C., & Bornscheuer, U. T. (2023). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis, 13(15), 10118–10143. [Link]
-
Deshpande, A. D., Baheti, K. G., & Chatterjee, N. R. (2004). Degradation of β-lactam antibiotics. Current Science, 87(12), 1684-1695. [Link]
-
Deshpande, A. D., Baheti, K. G., & Chatterjee, N. R. (2004). Degradation of β-lactam antibiotics. ResearchGate. [Link]
- McMurry, J. (2018). Organic Chemistry (9th ed.). Cengage Learning.
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Lin, H., & Hollenberg, P. F. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide. Journal of Medicinal Chemistry, 51(16), 5035–5043. [Link]
-
Wicha, S. G., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Journal of Antimicrobial Chemotherapy, 79(2), 435–446. [Link]
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Spasiano, D., et al. (2020). Photocatalytic Degradation of Thiacloprid Using Tri-Doped TiO2 Photocatalysts: A Preliminary Comparative Study. Catalysts, 10(11), 1279. [Link]
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Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(5), 1185-1215. [Link]
-
Zorraquino, M. A., et al. (2017). Effect of heat treatments on stability of β-lactams in milk. Journal of Dairy Science, 100(11), 8746-8755. [Link]
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Tooke, C. L., et al. (2019). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Journal of Medicinal Chemistry, 62(22), 10082–10117. [Link]
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Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). [Link]
-
M. G. Voronkov, & L. N. Mazalov. (2014). Thiophene Oxidation and Reduction Chemistry. ResearchGate. [Link]
-
Amer, M. M., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link]
-
Vione, D., et al. (2021). Insights into the Time Evolution of Slowly Photodegrading Contaminants. Water, 13(11), 1572. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38390. [Link]
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Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]
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Al-Kholifi, M. A., & Al-Ghannam, S. M. (2017). Effect of thermal treatments on the degradation of antibiotic residues in food. Journal of Food Protection, 80(11), 1888-1896. [Link]
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Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
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Kumar, A., et al. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Journal of Pharmaceutical Research International, 35(6), 33-44. [Link]
-
S. D. Shanmuga Kumar, & D. Nagasamy Venkatesh. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]
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Ioele, G., et al. (2019). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 11(11), 555. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
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de Souza, A. C. B., et al. (2021). STABILITY-INDICATING METHOD FOR DETERMINATION OF TIZANIDINE HYDROCHLORIDE IN PHARMACEUTICAL LC-CAD METHOD USING CHEMOMETRIC APPROACH. ResearchGate. [Link]
-
Fiveable. (n.d.). Amines and Heterocycles | Organic Chemistry Class Notes. [Link]
-
Locus, R., & Gannett, P. M. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 40(11), 2125–2133. [Link]
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Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]
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"scale-up challenges for the industrial production of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one"
Welcome to the technical support center for the industrial production of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the scale-up of this important heterocyclic compound. As a key intermediate and a known impurity in the synthesis of active pharmaceutical ingredients like Ticlopidine, understanding its formation and the associated challenges is critical for process optimization and quality control.
I. Overview of the Synthetic Challenge
The primary challenge in the industrial production of this compound lies in the selective oxidation of the α-carbon to the nitrogen in the piperidine ring of the precursor, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine, without affecting the sensitive thiophene ring. The target molecule is a lactam, and its formation is often an undesired side reaction during the synthesis of drugs like Ticlopidine, where it is known as Ticlopidine EP Impurity B.[1][2]
This guide will address the common issues encountered during the intentional synthesis or incidental formation of this compound at an industrial scale.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis & Reaction Control
Q1: What are the most common synthetic routes for the industrial production of this compound?
A1: The industrial production of this compound is typically achieved through the controlled oxidation of its precursor, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine. While specific proprietary methods exist, common approaches explored in the literature for the oxidation of similar cyclic amines to lactams include:
-
Ruthenium-Catalyzed Oxidation: This method often employs a ruthenium catalyst with an oxidizing agent. However, a significant challenge is the potential for catalyst poisoning by the sulfur atom in the thiophene ring.[3]
-
Metal-Free Oxidation: The use of reagents like iodine in the presence of a base is a viable metal-free alternative. This can circumvent the issue of catalyst poisoning.
-
Biocatalytic Oxidation: The use of enzymes, such as cytochrome P450, can offer high selectivity for the oxidation of the piperidine ring while leaving the thiophene ring intact.[4][5]
Q2: During the oxidation of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine, we are observing low yield and multiple by-products. What are the likely causes and how can we troubleshoot this?
A2: Low yield and the formation of multiple by-products are common challenges in the oxidation of this substrate. The primary causes and troubleshooting strategies are outlined in the table below:
| Potential Cause | Explanation | Troubleshooting Strategies |
| Over-oxidation | The thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones, or even ring-opening. | - Optimize Oxidant Stoichiometry: Carefully control the molar equivalents of the oxidizing agent. A gradual addition of the oxidant can help maintain a low concentration and reduce over-oxidation. - Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
| Catalyst Deactivation | If using a metal catalyst, such as ruthenium, the sulfur atom in the thiophene ring can act as a poison, leading to catalyst deactivation and incomplete conversion. | - Use a Sulfur-Tolerant Catalyst: Investigate catalysts known for their stability in the presence of sulfur compounds. - Increase Catalyst Loading: While not ideal for cost, a higher catalyst loading may be necessary to achieve full conversion. - Switch to a Metal-Free Method: Consider using a non-catalytic oxidation method to avoid this issue altogether. |
| Side Reactions of the Piperidine Ring | Besides the desired lactam formation, other side reactions like N-oxidation or ring cleavage of the piperidine moiety can occur. | - pH Control: The pH of the reaction medium can significantly influence the reaction pathway. Experiment with different pH ranges to find the optimal conditions for lactam formation. - Solvent Selection: The choice of solvent can affect the reactivity and selectivity of the oxidation. Screen a variety of solvents to identify the one that best favors the desired reaction. |
Q3: We are using a ruthenium-based catalyst for the oxidation and are experiencing a rapid loss of catalytic activity. How can we mitigate this?
A3: Ruthenium catalyst deactivation is a known issue when dealing with sulfur-containing substrates.[3] Here's a logical workflow to address this problem:
Caption: Troubleshooting workflow for catalyst deactivation.
Purification and Analysis
Q4: What are the main challenges in the purification of this compound at an industrial scale?
A4: The primary purification challenges stem from the presence of structurally similar impurities. The main concerns are:
-
Unreacted Starting Material: The starting material, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine, has a similar polarity to the product, making separation by simple extraction or crystallization difficult.
-
Thiophene-Oxidized By-products: Sulfoxides and sulfones formed from the over-oxidation of the thiophene ring can co-crystallize with the desired product.
-
Isomeric Lactams: Depending on the reaction conditions, oxidation at other positions on the piperidine ring could lead to the formation of isomeric lactams, which are very difficult to separate.
Q5: What are the recommended methods for the large-scale purification of the target lactam?
A5: A multi-step purification process is often necessary for achieving high purity at an industrial scale.
Caption: Recommended multi-step purification workflow.
Q6: What analytical techniques are best suited for monitoring the reaction and ensuring the final product quality?
A6: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for monitoring reaction progress, identifying impurities, and determining the final purity of the product. A well-developed HPLC method can separate the desired lactam from the starting material and key by-products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and for characterizing the structure of any isolated impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the appearance of the lactam carbonyl group and the disappearance of the secondary amine N-H stretch of the starting material.
III. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (Precursor)
This protocol is based on established literature procedures for the synthesis of the precursor molecule.[6][7]
-
Reaction Setup: In a suitable reactor, charge 2-(thiophen-2-yl)ethan-1-amine and a solvent such as dichloromethane.
-
Reagent Addition: Add paraformaldehyde to the mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Cyclization: After completion of the initial reaction, cool the mixture and add a solution of hydrochloric acid in a suitable solvent (e.g., N,N-dimethylformamide). Heat the mixture to drive the cyclization.
-
Isolation: Cool the reaction mixture to induce crystallization of the hydrochloride salt of the product. Filter the solid, wash with a cold solvent, and dry under vacuum.
Protocol 2: General Procedure for the Oxidation to this compound
This is a general protocol based on the oxidation of cyclic amines and would require optimization for this specific substrate.
-
Reaction Setup: Dissolve the 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (free base, obtained by neutralization of the hydrochloride salt) in a suitable solvent (e.g., acetonitrile or a biphasic system).
-
Catalyst Addition (if applicable): If using a catalytic method, add the catalyst (e.g., a ruthenium complex) at this stage.
-
Oxidant Addition: Slowly add the oxidizing agent (e.g., a peroxide solution or a solid oxidant) to the reaction mixture while maintaining a controlled temperature.
-
Reaction Monitoring: Monitor the reaction progress by HPLC to track the consumption of the starting material and the formation of the product and by-products.
-
Work-up: Once the reaction is complete, quench any remaining oxidant. Perform an extractive work-up to separate the product from the reaction medium.
-
Purification: Purify the crude product using the methods described in the purification section above (e.g., recrystallization followed by column chromatography).
IV. References
-
Faisal, M., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon, 6(12), e05731. Available from: [Link]
-
Google Patents. CN102432626A - Synthesis method of 4, 5, 6, 7-tetrahydrothiophene [3, 2-c ] pyridine hydrochloride. Available from:
-
PubChem. 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine. Available from: [Link]
-
ResearchGate. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Available from: [Link]
-
ResearchGate. Oxidation/elimination of heterocyclic sulfur compounds in a biphasic system with mesostructured FeOx/Ti-MCM-41 catalysts. Available from: [Link]
-
Royal Society of Chemistry. Catalyst speciation and deactivation in the ruthenium-mediated transformation of ethynyl-β-ionol to α,β-unsaturated esters for vitamin A synthesis. Available from: [Link]
-
Royal Society of Chemistry. Sulfur doped ruthenium nanoparticles as a highly efficient electrocatalyst for the hydrogen evolution reaction in alkaline media. Available from: [Link]
-
SynZeal. Ticlopidine EP Impurity B | 68559-60-4. Available from: [Link]
-
The Journal of Organic Chemistry. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. Available from: [Link]
Sources
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- 3. Sulfur doped ruthenium nanoparticles as a highly efficient electrocatalyst for the hydrogen evolution reaction in alkaline media - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
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"managing impurities in the final product of thienopyridine synthesis"
Welcome to the technical support center for thienopyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds, including key antiplatelet agents like clopidogrel and prasugrel.[1][2] Our goal is to provide practical, in-depth answers to common challenges related to impurity management in the final active pharmaceutical ingredient (API). This resource synthesizes established scientific principles with field-proven troubleshooting strategies to ensure the purity, safety, and efficacy of your final product.
Section 1: Frequently Asked Questions on Process-Related Impurities
Process-related impurities are chemical entities that arise during the synthesis itself. They can be unreacted starting materials, intermediates, or by-products from unintended side reactions. Controlling them is paramount and often begins with a deep understanding of the reaction mechanism and rigorous control over starting materials.[][4]
FAQ 1.1: My clopidogrel synthesis consistently yields a significant regioisomeric impurity (Impurity B). What is its source and how can it be mitigated?
Answer:
This is a classic and well-documented challenge in clopidogrel synthesis. Clopidogrel Impurity B is the positional isomer, (±)-(RS)-Methyl-[(o-chlorophenyl)-4,5-dihydrothieno(2,3-c)pyridine-6(7H)]acetate.[][5] Its presence directly compromises the purity and potentially the efficacy of the final API.
-
Causality (The "Why"): The root cause of Impurity B is not the main reaction pathway itself, but an impurity within a key starting material: 2-thiophene ethylamine . Commercial 2-thiophene ethylamine is often contaminated with its regioisomer, 3-thiophene ethylamine .[6] This isomeric starting material impurity proceeds through the same synthetic steps as the desired reactant, inevitably forming the corresponding isomeric final product, Impurity B.
-
Strategic Control: Mitigation must focus on upstream control, as removing Impurity B from the final product via crystallization is often difficult due to their similar physicochemical properties.
-
Stringent Starting Material Specification: The most effective control is to qualify your vendor and specify a low limit for 3-thiophene ethylamine in the incoming 2-thiophene ethylamine raw material. A typical specification is to limit the 3-thiophene isomer to ≤0.40%.[6]
-
In-Process Control (IPC): Implement a robust gas chromatography (GC) method to test every batch of 2-thiophene ethylamine before it enters the synthesis workflow.[6] Batches that do not meet the specification should be rejected.
-
Process Understanding: While downstream purification is not ideal, understanding the solubility profiles of both the desired product and Impurity B in various solvent systems can sometimes allow for partial enrichment of the desired isomer during crystallization. However, this should be a secondary, not primary, control strategy.
-
Diagram 1: Formation Pathway of Clopidogrel Impurity B
Caption: Origin of Impurity B from an isomeric starting material.
FAQ 1.2: I am observing dimer formation in my thienopyridine reaction, especially when using basic conditions. How can I prevent this?
Answer:
Dimerization is a common side reaction in heterocyclic chemistry, often competing with the desired nucleophilic substitution or condensation reaction. This typically occurs when a reactive intermediate or the starting material itself self-condenses.
-
Causality (The "Why"): In basic conditions, certain positions on the thienopyridine ring or its precursors can be deprotonated, forming a nucleophilic anion. This anion can then attack an electrophilic site (e.g., a carbon bearing a leaving group like a halogen) on another molecule of the starting material, leading to a dimer. For thiol-containing precursors, oxidative dimerization to form disulfides can also occur, particularly in the presence of trace oxygen.[7]
-
Strategic Control:
-
Slow Addition & Stoichiometry: Instead of adding all reagents at once, slowly add the electrophilic component to a solution of the nucleophile and base. This keeps the concentration of the electrophile low at any given time, favoring the intermolecular reaction with the intended nucleophile over self-condensation.[7]
-
Choice of Base and Temperature: Use the mildest base that effectively promotes the desired reaction. Strong bases can generate higher concentrations of the reactive anion, increasing the rate of dimerization. Running the reaction at lower temperatures can also help control the rate of this undesired side reaction.[7]
-
Inert Atmosphere: If you suspect oxidative dimerization of a thiol-containing species, ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degassing solvents prior to use is also a critical step.[7]
-
Protecting Groups: In some cases, a sensitive functional group that participates in dimerization can be temporarily protected. This adds steps to the synthesis but can be a robust solution for eliminating a persistent side product.
-
Section 2: Troubleshooting Degradation Products
Degradation products are impurities that result from the chemical decomposition of the final API during manufacturing, storage, or handling.[] They are often identified through forced degradation studies.[8][9]
FAQ 2.1: My final product shows a new impurity after storage/stress testing, identified as the corresponding carboxylic acid (e.g., Clopidogrel Impurity A). What causes this and how is it controlled?
Answer:
The formation of the carboxylic acid derivative of ester-containing thienopyridines, such as Clopidogrel Impurity A ((+)-(S)-(o-chlorophenyl)-6,7-dihydrothieno(3,2-c)pyridine-5(4H)-acetic acid), is a primary degradation pathway.[][10]
-
Causality (The "Why"): This impurity is the product of ester hydrolysis. The ester functional group in molecules like clopidogrel is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions. The presence of moisture in the final API, excipients, or even atmospheric humidity, combined with elevated temperatures, can accelerate this degradation.
-
Strategic Control:
-
Control of Water Content: The most critical parameter is to control the amount of water in the final product. Implement a strict limit for water content in your API specification, typically measured by Karl Fischer titration.
-
pH Control: During the final work-up and isolation steps, ensure the pH is maintained in a neutral range where ester hydrolysis is minimized. Avoid exposure to strongly acidic or basic conditions.
-
Packaging and Storage: The final API should be stored in well-sealed containers with desiccants to protect it from atmospheric moisture. Storage conditions (temperature and humidity) should be controlled as defined by stability studies.
-
Formulation Considerations: For drug product development, the choice of excipients is critical. Hygroscopic excipients can attract water and create a microenvironment that promotes hydrolysis of the API.
-
Diagram 2: Troubleshooting Workflow for an Unknown Peak in HPLC
Caption: Decision tree for identifying and addressing unknown impurities.
Section 3: Managing Stereoisomeric Impurities
For chiral thienopyridines like clopidogrel, which is the S-enantiomer, control of the inactive or less active R-enantiomer (distomer) is a critical quality attribute.[]
FAQ 3.1: My clopidogrel contains unacceptable levels of the R-enantiomer (Impurity C). What are the control points for this chiral impurity?
Answer:
Clopidogrel's antiplatelet activity resides exclusively in the (S)-enantiomer. The (R)-enantiomer, designated as Impurity C, is considered an impurity and its level must be strictly controlled.[][11]
-
Causality (The "Why"): The presence of the R-enantiomer can arise from two main sources:
-
Incomplete Resolution: Most synthetic routes produce a racemic mixture of the R- and S-enantiomers, which must then be separated (resolved). An inefficient resolution step is the most common cause of high R-enantiomer content.
-
Racemization: The chiral center in clopidogrel can be susceptible to racemization (inversion of stereochemistry) under harsh chemical conditions, such as exposure to strong acids or bases, or elevated temperatures for prolonged periods.[12]
-
-
Strategic Control:
-
Optimize Chiral Resolution: The resolution step, often involving the formation of diastereomeric salts with a chiral resolving agent (e.g., L-camphorsulfonic acid), is the most critical control point.[11] The choice of solvent, crystallization temperature, and cooling rate must be carefully optimized to ensure selective precipitation of the desired diastereomeric salt.
-
Develop a Chiral Analytical Method: You cannot control what you cannot measure. A validated, stability-indicating chiral HPLC method is essential for accurately quantifying the enantiomeric excess (e.g.e.) of your product. This method is used to monitor the effectiveness of the resolution step and to test the final API.[13]
-
Control Downstream Process Conditions: After the chiral resolution step, all subsequent processing (e.g., salt formation, final crystallization, drying) must be conducted under mild conditions to prevent racemization. Avoid high temperatures and exposure to strong pH environments.[12]
-
Section 4: Data Tables & Protocols
Table 1: Common Impurities in Clopidogrel Synthesis
| Impurity Name | Common Designation | Type | Typical ICH Threshold for Identification* | Control Strategy Focus |
| (+)-(S)-Clopidogrel Carboxylic Acid | Impurity A | Degradation Product | >0.10% | Control of moisture, pH, and storage conditions |
| (±)-Regioisomer | Impurity B | Process-Related (from SM) | >0.10% | Starting material quality control |
| (-)-(R)-Clopidogrel | Impurity C (Distomer) | Process-Related (Stereoisomer) | >0.10% | Chiral resolution optimization; process conditions |
| Unreacted Intermediates | Varies | Process-Related | >0.10% | Reaction optimization; purification |
| Genotoxic Impurities (GTIs) | Varies | Process-Related (from reagents) | Compound-specific (TTC approach) | Synthesis redesign; process parameter control |
*Based on ICH Q3A(R2) guidelines for a maximum daily dose ≤ 2g. Thresholds for reporting, identification, and qualification are critical regulatory considerations.[14][15]
Protocol 4.1: General Purpose Forced Degradation Study
Objective: To identify potential degradation products of a thienopyridine API and establish a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solutions: Prepare solutions of the API in a suitable solvent (e.g., Acetonitrile:Water 50:50) at a concentration of ~1 mg/mL.
-
Acid Hydrolysis: To one aliquot, add 1N HCl to a final concentration of 0.1N. Heat at 60°C for 4-8 hours.
-
Base Hydrolysis: To another aliquot, add 1N NaOH to a final concentration of 0.1N. Keep at room temperature for 1-4 hours.
-
Oxidative Degradation: To a third aliquot, add 3% Hydrogen Peroxide. Keep at room temperature for 4-8 hours.
-
Thermal Degradation: Expose the solid API powder to 80°C in an oven for 24 hours.
-
Photolytic Degradation: Expose the solid API and a solution of the API to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
-
Analysis: For liquid samples, neutralize if necessary before dilution. Dissolve solid samples. Analyze all stressed samples, along with an unstressed control, by a suitable HPLC-UV/DAD method.
-
Evaluation: Compare the chromatograms. Identify new peaks that appear in the stressed samples. The goal is to achieve 5-20% degradation of the main peak to ensure significant degradation products are formed without being excessive.[9] Use mass spectrometry (LC-MS) to obtain mass information on the new peaks to aid in structure elucidation.[16]
Protocol 4.2: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Objective: To separate and quantify the API from its known related substances. This is an illustrative method and must be optimized and validated for your specific thienopyridine.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
Time 0 min: 20% B
-
Time 25 min: 70% B
-
Time 30 min: 70% B
-
Time 31 min: 20% B
-
Time 35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in Mobile Phase A:Mobile Phase B (80:20) to a final concentration of 0.5 mg/mL.
References
- BOC Sciences. (n.d.). Clopidogrel and Impurities. Retrieved from BOC Sciences website. [Link not available]
- Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Retrieved from Der Pharma Chemica website. [Link not available]
-
PubMed. (2004). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. Retrieved from [Link]
-
Crystals. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved from [Link]
-
Veeprho. (n.d.). Clopidogrel Impurities and Related Compound. Retrieved from [Link]
-
International Journal of Pharmaceutical Erudition. (2021). A Brief Review on Genotoxic impurities in Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2011). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Retrieved from [Link]
-
International Journal for Scientific Research & Development. (n.d.). SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. Retrieved from [Link]
-
ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions? Retrieved from [Link]
-
Semantic Scholar. (n.d.). Validated chiral chromatographic methods for Clopidogrel bisulphate and its related substances in bulk drug and pharmaceutical dosage forms. Retrieved from [Link]
- BOC Sciences. (2023). Research Methods of Drug Impurities. Retrieved from BOC Sciences website. [Link not available]
- Google Patents. (n.d.). CN101585842B - Research and control method of impurity B control method in clopidogrel.
-
PubMed Central. (n.d.). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
- ICH. (2018). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials.
-
MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]
-
ResearchGate. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Retrieved from [Link]
-
Journal of Materials Chemistry C. (2020). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Retrieved from [Link]
-
International Journal of Current Pharmaceutical Research. (n.d.). Synthesis and Characterization of Impurity B of S (+)-Clopidogrel Bisulfate: An AntiPlatelet. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of prasugrel (an antiplatelet drug) impurities by LC-MS/MS, rapid determination of prasugrel hydrochloride-related substances, and degradation products in active pharmaceutical ingredient and pharmaceutical dosage forms by stability indicating ultra-performance liquid chromatographic method. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
- AIFA. (2022). Impurities in Drug Substance and Drug Product Regulatory aspects.
- Google Patents. (n.d.). CN101787033B - Method for synthesizing related substance C of clopidogrel hydrogen sulfate.
- BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients.
-
PubMed Central. (n.d.). Chiral Stability of an Extemporaneously Prepared Clopidogrel Bisulfate Oral Suspension. Retrieved from [Link]
-
PubMed Central. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Retrieved from [Link]
-
Semantic Scholar. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
PubMed. (2014). Synthesis of 2-anilinopyridine dimers as microtubule targeting and apoptosis inducing agents. Retrieved from [Link]
-
PubMed. (n.d.). The thienopyridines. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of purity in 19 drug product tablets containing clopidogrel: 18 copies versus the original brand. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]
-
Science.gov. (n.d.). pharmaceutical genotoxic impurities: Topics by Science.gov. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
- U.S. Food and Drug Administration. (2021). Presenter: Anita Tiwari.
-
PharmaTutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
PubMed. (2016). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Retrieved from [Link]
-
ResearchGate. (n.d.). Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. Retrieved from [Link]
-
SciSpace. (2012). Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Retrieved from [Link]
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Technical Support Center: Regioselective Synthesis of Substituted Thienopyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective synthesis of substituted thienopyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of constructing these vital heterocyclic scaffolds. Thienopyridines are a cornerstone in medicinal chemistry, forming the core of blockbuster drugs like Clopidogrel and Prasugrel.[1] However, controlling the fusion of the thiophene and pyridine rings to achieve a specific regioisomer with desired substitutions is a significant synthetic challenge.
This resource provides practical, experience-driven answers to common problems and foundational questions. We will delve into the causality behind experimental choices, offering not just protocols, but the strategic thinking required to overcome synthetic hurdles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab. The solutions are framed to help you diagnose the issue and implement a robust, effective solution.
Question 1: My reaction is producing a mixture of thieno[2,3-b]- and thieno[3,2-b]pyridine isomers. How can I control the regioselectivity?
This is one of the most common challenges. The outcome of the cyclization is highly dependent on the chosen synthetic route and the nature of the precursors. Let's break down the strategies based on the reaction type.
Answer:
Achieving regiocontrol between these two isomers hinges on forcing the reaction down a single cyclization pathway. The choice of starting materials is the most critical factor.
Strategy A: The Gould-Jacobs & Friedländer Annulation Approach
These methods involve condensing an aminothiophene with a 1,3-dicarbonyl compound or its equivalent. The regioselectivity is dictated by which nitrogen and carbon atoms form the crucial C-N bond to close the pyridine ring.
-
Underlying Principle: The reaction proceeds via the most stable intermediate, which is influenced by both sterics and electronics. The initial condensation will occur between the more nucleophilic amine and the more electrophilic carbonyl.
-
Expert Insight: To synthesize thieno[2,3-b]pyridines , you should start with a 3-aminothiophene. The subsequent cyclization with a dicarbonyl compound will proceed in a regioselective manner.[2] Conversely, for thieno[3,2-b]pyridines , the key starting material is a 2-aminothiophene derivative.
-
Troubleshooting Steps:
-
Verify Your Starting Material: Confirm the identity and purity of your aminothiophene precursor. An isomeric mixture at the start will inevitably lead to an isomeric mixture in the product.
-
Modify the Dicarbonyl Component: Introduce steric bulk on the dicarbonyl compound. For example, using a benzoylacetone derivative instead of acetylacetone can direct the cyclization away from the sterically hindered site.[3]
-
Control Reaction Temperature: High temperatures can sometimes provide enough energy to overcome the activation barrier for the formation of the undesired isomer. Run a temperature screen, starting from milder conditions (e.g., refluxing ethanol) before moving to higher boiling point solvents like toluene or xylene.
-
Strategy B: The Thorpe-Ziegler Cyclization
This powerful method involves the intramolecular cyclization of a cyanopyridine bearing a sulfur-containing side chain.[4]
-
Underlying Principle: The regiochemical outcome is predetermined by the structure of the starting cyanopyridine.
-
Expert Insight:
-
To form a thieno[2,3-b]pyridine , the synthesis must begin with a 2-(alkylthio)pyridine-3-carbonitrile. The cyclization occurs between the side chain and the C4 position of the pyridine ring.[4]
-
To form a thieno[3,2-b]pyridine , the starting material should be a 3-(alkylthio)pyridine-2-carbonitrile or 3-(alkylthio)pyridine-4-carbonitrile.
-
-
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. Sodium ethoxide in ethanol is a standard, but for less reactive substrates, a stronger base like sodium hydride (NaH) in an aprotic solvent (THF, DMF) may be necessary. Sometimes, the ring closure can occur spontaneously during the alkylation of the starting pyridinethione.[4]
-
Side Reactions: Ensure your starting α-halo ketone or nitrile is pure. Self-condensation can compete with the desired S-alkylation. Adding the alkylating agent slowly to a mixture of the pyridinethione and base can minimize this.[5]
-
// Nodes start [label="Goal:\nRegioselective Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; isomer_23b [label="Desired Isomer:\nThieno[2,3-b]pyridine", fillcolor="#E8F0FE", fontcolor="#202124"]; isomer_32b [label="Desired Isomer:\nThieno[3,2-b]pyridine", fillcolor="#E8F0FE", fontcolor="#202124"]; method_friedlander_23 [label="Strategy: Friedländer / Gould-Jacobs\nStart with 3-Aminothiophene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; method_thorpe_23 [label="Strategy: Thorpe-Ziegler\nStart with 2-(Alkylthio)pyridine-3-carbonitrile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; method_friedlander_32 [label="Strategy: Friedländer / Gould-Jacobs\nStart with 2-Aminothiophene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; method_cascade_32 [label="Strategy: Cascade Heterocyclization\n(e.g., Ivanov et al.)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> isomer_23b; start -> isomer_32b; isomer_23b -> method_friedlander_23 [label=" Annulation"]; isomer_23b -> method_thorpe_23 [label=" Intramolecular\n Cyclization"]; isomer_32b -> method_friedlander_32 [label=" Annulation"]; isomer_32b -> method_cascade_32 [label=" One-Pot\n Synthesis"]; } ` Caption: Decision workflow for selecting a primary synthetic strategy based on the desired thienopyridine isomer.
Question 2: I am attempting a direct C-H arylation on my thienopyridine scaffold, but I'm getting poor regioselectivity between the C2 and C3 positions of the thiophene ring. What can I do?
Direct C-H activation is a modern, atom-economical strategy, but controlling regioselectivity on a heteroaromatic system with multiple potential sites is a significant challenge.[6]
Answer:
The inherent electronic properties of the thienopyridine ring system often lead to a mixture of products in C-H functionalization reactions. The C2 position of thiophene is generally more reactive. Achieving high selectivity requires careful tuning of the catalytic system and reaction conditions.
-
Underlying Principle: Palladium-catalyzed C-H activation typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The regioselectivity is governed by a combination of factors: the intrinsic acidity of the C-H bond, steric accessibility, and the potential for coordination of the catalyst to a nearby heteroatom (chelation assistance).
-
Expert Insight: The main challenge is that many thienopyridine scaffolds have multiple C-H bonds with similar reactivities.[6] However, selectivity can be achieved. For instance, in one study, the C-H activation of the thiophene C-3 position was successfully achieved and found to be selective, providing a good alternative to conventional methods.[6][7]
-
Troubleshooting & Optimization Protocol:
-
Catalyst and Ligand Screening: The choice of palladium source and ligand is paramount.
-
For C3-Arylation: Often, a more sterically hindered ligand or catalyst system can disfavor the more accessible C2 position. Experiment with bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.
-
For C2-Arylation: A less sterically demanding catalyst, such as Pd(OAc)₂, often favors the electronically preferred C2 position.[6]
-
-
Oxidant/Additive Selection: The oxidant can play a crucial role in the catalytic cycle and influence selectivity.
-
Solvent Effects: The solvent can influence the stability of key intermediates.
-
Temperature Control: Run the reaction at the lowest temperature that allows for efficient turnover. Sometimes, running the reaction at a slightly lower temperature (e.g., 110 °C instead of 130 °C) can enhance the kinetic preference for one isomer.
-
| Parameter | Condition to Favor C2-Arylation | Condition to Favor C3-Arylation | Rationale |
| Catalyst | Pd(OAc)₂ (ligandless) | Pd(OAc)₂ with bulky ligand (e.g., XPhos) | Bulky ligands sterically block the more accessible C2 position, favoring C3. |
| Base/Additive | K₂CO₃, Cs₂CO₃ | Ag₂CO₃, AgOTf | Silver salts can act as both oxidant and halide scavenger, potentially altering the active catalyst. |
| Solvent | Toluene, Dioxane | DMAc, DMSO | Polar aprotic solvents can better stabilize charged intermediates in the catalytic cycle. |
| Temperature | 80-100 °C | 120-140 °C | Higher temperatures may be needed to overcome the higher activation energy for C3 functionalization. |
Table 1: General starting conditions for optimizing C-H arylation regioselectivity on the thiophene ring of thienopyridines.
Frequently Asked Questions (FAQs)
This section covers broader questions about the strategic approaches to synthesizing substituted thienopyridines.
FAQ 1: What are the most common and reliable methods for synthesizing the thieno[2,3-b]pyridine core?
The thieno[2,3-b]pyridine scaffold is arguably the most studied, largely due to its presence in numerous biologically active molecules.[9][10]
Answer:
Several robust methods exist, each with its own advantages. The choice often depends on the availability of starting materials and the desired substitution pattern.
-
The Gewald Reaction followed by Cyclization: This is a cornerstone of thiophene synthesis.[11]
-
Workflow: It involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base.[12][13] This produces a highly functionalized 2-amino-3-cyanothiophene.
-
Pyridine Ring Formation: This aminothiophene is a versatile precursor. It can be cyclized into the thieno[2,3-b]pyridine system via reactions like the Friedländer annulation (reacting with a 1,3-dicarbonyl) or by building up the pyridine ring step-wise.[2]
-
Advantages: This method is highly reliable and allows for the introduction of a wide variety of substituents on the thiophene ring from the outset.
-
-
Thorpe-Ziegler Cyclization of Pyridine Precursors:
-
Workflow: As mentioned in the troubleshooting section, this involves starting with a 2-chloro-3-cyanopyridine.[2] Nucleophilic substitution with a sulfur nucleophile (like thioglycolic acid derivatives) followed by base-mediated intramolecular cyclization yields the thieno[2,3-b]pyridine core.[2][4]
-
Advantages: Excellent control of regiochemistry, as the fusion is predetermined by the starting pyridine.
-
-
Palladium-Catalyzed Cascade Reactions:
-
Workflow: Modern methods allow for the construction of the fused system in a single pot. For example, a Sonogashira coupling of an ortho-halo-aminopyridine with a terminal alkyne, followed by an in-situ cyclization, can be highly effective. A similar approach uses an ortho-fluorinated iodopyridine coupled with a terminal alkyne, followed by a thiolation-cyclization process.[14]
-
Advantages: High efficiency and convergence. Reduces the number of purification steps.
-
// Nodes start [label="Ketone/Aldehyde\n+ α-Methylene Nitrile\n+ Sulfur", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; gewald [label="Gewald Reaction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; aminothiophene [label="2-Aminothiophene\nPrecursor", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; friedlander [label="Friedländer\nAnnulation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Thieno[2,3-b]pyridine", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
pyridine_start [label="2-Chloro-3-cyanopyridine", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; thorpe [label="Thorpe-Ziegler\nCyclization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> gewald; gewald -> aminothiophene; aminothiophene -> friedlander; friedlander -> product; pyridine_start -> thorpe -> product; } ` Caption: Common synthetic pathways for the construction of the thieno[2,3-b]pyridine scaffold.
FAQ 2: How can I synthesize the less common thieno[3,4-b]pyridine or thieno[3,2-c]pyridine isomers?
While less common than their [2,3-b] and [3,2-b] counterparts, these isomers have unique electronic properties and biological activities. Their synthesis requires distinct strategies.
Answer:
Synthesizing these scaffolds requires building the molecule from precursors that specifically enable the required bond connections.
-
For Thieno[3,4-b]pyridines:
-
Strategy: The most common approach involves starting with a pre-formed 3,4-disubstituted thiophene. A 3,4-diaminothiophene is a key intermediate. Condensation of this diamine with a 1,2-dicarbonyl compound (an α-dione) builds the fused pyrazine ring, which is analogous to the pyridine ring in this context (thieno[3,4-b]pyrazines).[15][16] Adapting this by using precursors that can form a pyridine ring is the logical path.
-
Challenges: The synthesis of the 3,4-diaminothiophene precursor can be problematic. However, efficient routes have been developed to overcome this.[15][16]
-
-
For Thieno[3,2-c]pyridines:
-
Strategy 1: Pictet-Spengler Reaction: This is a powerful method for creating tetrahydroisoquinoline systems and can be adapted here. The reaction of a 2-(2-thienyl)ethylamine with an aldehyde (like formaldehyde) under acidic conditions leads directly to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core.[4] This is the core of the drugs Ticlopidine and Clopidogrel.
-
Strategy 2: Lithiation Strategies: Direct lithiation of 3-methylthiopyridine can provide a route to introduce functionality that can then be elaborated into the fused thiophene ring.[4] This offers a way to build the thiophene ring onto a pre-existing pyridine.
-
FAQ 3: What role does Suzuki-Miyaura cross-coupling play in this field?
The Suzuki-Miyaura coupling is an indispensable tool, not just for final-stage functionalization, but also for building the complex precursors needed for cyclization.
Answer:
The Suzuki reaction provides a highly reliable and functional-group-tolerant method for forming C-C bonds.[17][18][19] In the context of thienopyridine synthesis, it is used in two primary ways:
-
Precursor Synthesis: It is used to construct complex aryl- or heteroaryl-substituted pyridines or thiophenes which will then undergo cyclization. For example, one could couple an arylboronic acid with a dihalopyridine to selectively install an aryl group before proceeding with the thiophene ring formation. This allows for precise control over the substitution pattern. A study demonstrated a highly efficient Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids to yield 3,5-dichloro-2-arylpyridines, which are valuable intermediates.[17]
-
Post-Modification of the Scaffold: Once the thienopyridine core is assembled, a halogen atom (Cl, Br, I) can be strategically placed on either the thiophene or pyridine ring. This halogen then serves as a handle for Suzuki coupling to introduce a diverse range of aryl or heteroaryl substituents. This is a common late-stage functionalization strategy in medicinal chemistry programs to build structure-activity relationships (SAR).
Experimental Protocol: Regioselective C-3 Arylation of a Thienopyridine via Direct C-H Activation
This protocol is a representative example based on methodologies reported for the selective C-H functionalization of thieno-fused heterocycles.[6][7]
Objective: To selectively introduce an aryl group at the C-3 position of a 2-phenylthieno[3,2-b]pyridine scaffold.
Materials:
-
2-phenylthieno[3,2-b]pyridine (1.0 equiv)
-
Aryl Iodide (e.g., 4-iodotoluene) (2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (10 mol%)
-
Silver(I) Carbonate (Ag₂CO₃) (2.0 equiv)
-
Pivalic Acid (PivOH) (30 mol%)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: In a glovebox, add 2-phenylthieno[3,2-b]pyridine (e.g., 0.2 mmol, 42.2 mg), Pd(OAc)₂ (0.01 mmol, 2.2 mg), PCy₃·HBF₄ (0.02 mmol, 7.4 mg), and Ag₂CO₃ (0.4 mmol, 110 mg) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl iodide (0.4 mmol, e.g., 87.2 mg for 4-iodotoluene) and pivalic acid (0.06 mmol, 6.1 mg).
-
Solvent Addition: Add anhydrous DMAc (2.0 mL) to the tube.
-
Reaction Conditions: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 130 °C. Stir the reaction mixture vigorously for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots (be sure to re-purge with inert gas after sampling).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 15 mL) and then with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired 3-aryl-2-phenylthieno[3,2-b]pyridine product.
References
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Campos, J. F., Queiroz, M. R. P., & Berteina-Raboin, S. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Catalysts, 8(4), 137. [Link]
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Klemm, L. H., et al. (1969). Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. The Journal of Organic Chemistry. [Link]
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Leung, E., et al. (2025). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Thienopyridines and thienopyrazines used in first attempts of Pd-catalyzed direct arylation. ResearchGate. [Link]
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Dourrhis, A., et al. (2012). A Straightforward One-Step Access to Ticlopidine Derivatives Arylated at the C5-Position of the Thienyl Ring via Pd-Catalyzed Direct Arylations. Asian Journal of Organic Chemistry. [Link]
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Campos, J. F., Queiroz, M. R. P., & Berteina-Raboin, S. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. ResearchGate. [Link]
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Sci-Hub. (n.d.). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Sci-Hub. [Link]
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Leung, E., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 852. [Link]
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Kenning, D. D., et al. (2002). Thieno[3,4-b]pyrazines: Synthesis, Structure, and Reactivity. The Journal of Organic Chemistry, 67(25), 9073–9076. [Link]
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Mohamed, Y. A., et al. (2000). Synthesis of some new thieno[2,3-b]pyridines, pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and pyrido[3',2':4,5]thieno[3,2-d][6][20][21]triazines. Af. J. Sci. Tech., 1(2). [Link]
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ResearchGate. (n.d.). Synthesis of some new thieno[2,3-b]pyridines, pyrido[3 ',2 ': 4,5]-thieno[3,2-d]pyrimidines and pyrido[3 ',2 ': 4,5]thieno[3,2-d][6][20][21]-triazines. ResearchGate. [Link]
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Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 865-899. [Link]
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Wang, Z., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 29(12), 2883. [Link]
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Kiebist, J., et al. (2019). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. Catalysts, 9(11), 929. [Link]
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IGI Global. (n.d.). Thienopyridine Analogues. IGI Global. [Link]
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Szabó, P., et al. (2015). Access to functionalized thienopyridines via a reagent-capsule-assisted coupling, thiolation and cyclization cascade sequence. Organic & Biomolecular Chemistry, 13(23), 6597-6602. [Link]
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Foka, F. B., et al. (2020). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PLoS ONE, 15(7), e0234833. [Link]
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Kenning, D. D., et al. (2002). Thieno[3,4-b]pyrazines: Synthesis, Structure, and Reactivity. ResearchGate. [Link]
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Leung, E., et al. (2021). Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. Molecules, 26(23), 7175. [Link]
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Liu, Z., & Greaney, M. F. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition. [Link]
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Chen, L., et al. (2022). Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C–H Bond Functionalization and Annulation. Organic Letters, 24(18), 3365–3370. [Link]
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Liu, Z., & Greaney, M. F. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. ResearchGate. [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
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Liu, Z., & Greaney, M. F. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PMC. [Link]
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ResearchGate. (n.d.). New regioselective synthesis of substituted thiophenes. ResearchGate. [Link]
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The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Al-duffi, Y. A. (2014). Greener and regioselective lithiation of substituted pyridines. ResearchGate. [Link]
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ResearchGate. (n.d.). Recent advancements in the synthesis of fused thienopyridines and their therapeutic applications. ResearchGate. [Link]
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ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
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Ghorab, M. M., et al. (2022). Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. Future Medicinal Chemistry, 14(12), 899-917. [Link]
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Ali, M., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(24), 8956. [Link]
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Sabnis, R. W. (2025). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
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Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Sabnis, R. W. (2025). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
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Validation & Comparative
A Comparative Analysis of Thienopyridine-Based P2Y12 Inhibitors: Evaluating 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one in the Context of Established Antiplatelet Agents
For researchers and drug development professionals in the field of antithrombotic therapy, the P2Y12 receptor remains a critical target. Its inhibition is a cornerstone in the prevention of major adverse cardiovascular events. While established drugs such as clopidogrel and prasugrel have demonstrated significant clinical efficacy, the quest for novel agents with improved pharmacological profiles continues. This guide provides a comparative analysis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one, a structural analog to key intermediates of potent thienopyridine P2Y12 inhibitors, with the leading marketed drugs in this class.
The Central Role of the P2Y12 Receptor in Thrombosis
The P2Y12 receptor, a G protein-coupled receptor found on the surface of platelets, plays a pivotal role in platelet activation and aggregation.[1] Upon stimulation by adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that leads to a conformational change in the glycoprotein IIb/IIIa receptors, enabling them to bind fibrinogen and form platelet aggregates.[2] Inhibition of this pathway is a proven strategy for reducing the risk of thrombotic events in patients with acute coronary syndrome (ACS) and those undergoing percutaneous coronary intervention (PCI).[1][3]
Below is a diagram illustrating the P2Y12 signaling pathway and the points of intervention by its inhibitors.
Caption: P2Y12 Receptor Signaling Pathway in Platelet Activation.
A Comparative Overview of Key P2Y12 Inhibitors
The landscape of P2Y12 inhibitors is dominated by two major classes: thienopyridines and non-thienopyridines. Thienopyridines, such as clopidogrel and prasugrel, are prodrugs that require metabolic activation to irreversibly bind to the P2Y12 receptor.[1][4][5][6][7] In contrast, non-thienopyridines like ticagrelor are direct-acting, reversible inhibitors.[1][5]
| Feature | Clopidogrel | Prasugrel | Ticagrelor | Cangrelor |
| Class | Thienopyridine | Thienopyridine | Cyclopentyl-triazolo-pyrimidine | ATP Analog (Non-thienopyridine) |
| Mechanism | Irreversible Antagonist | Irreversible Antagonist | Reversible, Allosteric Antagonist | Reversible, Competitive Antagonist |
| Activation | Prodrug (requires hepatic metabolism)[2][4][6] | Prodrug (requires hepatic metabolism)[2][8] | Active Drug (does not require activation)[2][5] | Active Drug (does not require activation) |
| Onset of Action | Slow (2-4 hours for maximal effect)[4] | Rapid (30 minutes for maximal effect) | Rapid (30 minutes for maximal effect) | Immediate (intravenous) |
| Offset of Action | Slow (5-7 days)[4] | Slow (7-9 days) | Fast (3-5 days) | Very Fast (within 60 minutes) |
| Clinical Efficacy | Standard efficacy | More efficacious than clopidogrel in preventing ischemic events in ACS patients undergoing PCI.[9] | More efficacious than clopidogrel in a broad population of ACS patients.[10] | Reduces ischemic events compared to clopidogrel in PCI patients. |
| Bleeding Risk | Standard risk | Higher bleeding risk than clopidogrel.[9][10] | Higher bleeding risk than clopidogrel.[10] | Higher bleeding risk. |
Structural Analysis: The Thienopyridine Scaffold
The thienopyridine scaffold is central to the irreversible inhibition of the P2Y12 receptor by drugs like clopidogrel and prasugrel. The general mechanism involves the metabolic opening of the thiophene ring to form a reactive thiol group, which then forms a covalent disulfide bond with a cysteine residue on the P2Y12 receptor, leading to its irreversible inactivation.
The compound of interest, this compound, shares the core tetrahydrothienopyridine structure with these established drugs. Notably, a closely related structure, 5,6,7,7a-Tetrahydrothieno[3,2-c] pyridine-2(4H)-one, is a known intermediate in the synthesis of prasugrel.[11] This structural similarity strongly suggests that this compound has the potential to be a precursor to an active P2Y12 inhibitor. Its ultimate efficacy would depend on the nature of the substituents at the 5-position of the pyridine ring and the metabolic pathways involved in its activation.
Caption: Structural Relationship of Thienopyridine Compounds.
Experimental Protocols for Comparative Evaluation
To ascertain the P2Y12 inhibitory potential of this compound and compare it with existing drugs, a series of in vitro experiments are essential.
Platelet Aggregation Assay
This is a fundamental functional assay to measure the inhibitory effect of a compound on ADP-induced platelet aggregation.
Methodology: Light Transmission Aggregometry (LTA)
-
Sample Preparation: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which will be used as a blank.
-
Assay Procedure:
-
Place a cuvette with PRP into the aggregometer and establish a baseline reading.
-
Add the test compound (this compound, or a positive control like the active metabolite of clopidogrel) at various concentrations and incubate for a specified time.
-
Induce platelet aggregation by adding a known concentration of ADP (e.g., 10 µM).
-
Monitor the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition relative to a vehicle control. Determine the IC50 value for each compound.
Caption: Workflow for Platelet Aggregation Assay using LTA.
P2Y12 Receptor Binding Assay
This assay directly measures the affinity of a compound for the P2Y12 receptor.
Methodology: Radioligand Competition Assay
-
Membrane Preparation: Prepare platelet membranes from healthy donors or use cell lines overexpressing the human P2Y12 receptor.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled P2Y12 antagonist (e.g., [³H]-prasugrel active metabolite), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki (inhibitory constant).
Conclusion and Future Directions
While direct experimental data on the P2Y12 inhibitory activity of this compound is not yet publicly available, its structural similarity to key intermediates of potent thienopyridine antiplatelet agents makes it a compound of significant interest for further investigation. A systematic evaluation using the experimental protocols outlined above would be necessary to determine its pharmacological profile.
Should this compound or its derivatives demonstrate promising in vitro activity, further studies would be warranted to assess its metabolic activation profile, in vivo efficacy in animal models of thrombosis, and its safety profile, particularly concerning bleeding risk. The insights gained from such a research program could contribute to the development of the next generation of P2Y12 inhibitors with an optimized balance of efficacy and safety.
References
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Zhou, J., et al. (2020). Comparison of ticagrelor and thienopyridine P2Y(12) binding characteristics and antithrombotic and bleeding effects in rat and dog models of thrombosis/hemostasis. Journal of Thrombosis and Thrombolysis, 50(4), 863-872. [Link]
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Kam, P. C., & Nethery, C. M. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Anaesthesia, 58(1), 28-35. [Link]
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Gurbel, P. A., & Tantry, U. S. (2010). Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists. Current Atherosclerosis Reports, 12(6), 437-445. [Link]
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ResearchGate. (n.d.). Comparison of ticagrelor and thienopyridine P2Y(12) binding characteristics and antithrombotic and bleeding effects in rat and dog models of thrombosis/hemostasis. [Link]
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ResearchGate. (n.d.). In vitro effects of P2Y 12 receptor antagonists on platelet aggregation... [Link]
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Wiviott, S. D., et al. (2005). Randomized Comparison of Prasugrel (CS-747, LY640315), a Novel Thienopyridine P2Y12 Antagonist, With Clopidogrel in Percutaneous Coronary Intervention. Circulation, 111(25), 3366-3373. [Link]
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Wallentin, L., et al. (2010). P2Y 12 inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use. European Heart Journal, 31(15), 1832-1843. [Link]
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Hanke, B., et al. (2019). Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition. Thrombosis Journal, 17, 19. [Link]
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UChicago Medicine Medical Laboratories. (n.d.). P2Y12 Inhibition Assay. [Link]
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BioCytex. (n.d.). Monitoring of P2Y12 receptor antagonists. [Link]
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Dangi, A. S., et al. (2011). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics, 1(2), 53-60. [Link]
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Storey, R. F. (2011). The P2Y12 receptor as a target of antithrombotic drugs. Journal of Thrombosis and Haemostasis, 9(Suppl 1), 13-19. [Link]
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Angiolillo, D. J. (2009). P2Y12 inhibitors: thienopyridines and direct oral inhibitors. Current Opinion in Cardiology, 24(6), 513-520. [Link]
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Armstrong, P. C., et al. (2011). IN THE PRESENCE OF STRONG P2Y12 RECEPTOR BLOCKADE, ASPIRIN PROVIDES LITTLE ADDITIONAL INHIBITION OF PLATELET AGGREGATION. Journal of Thrombosis and Haemostasis, 9(3), 552-561. [Link]
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A Comparative Guide to Thienopyridine Isomers for Antiplatelet Therapy
This guide provides an in-depth technical comparison of thienopyridine isomers, focusing on the critical in vitro and in vivo parameters that dictate their clinical utility as antiplatelet agents. Designed for researchers, scientists, and drug development professionals, this document delves into the causal mechanisms behind their differential performance, offering field-proven insights and detailed experimental protocols.
Introduction: The Clinical Imperative for P2Y12 Inhibition
Platelet activation and aggregation are central to the pathophysiology of atherothrombotic events, such as myocardial infarction and stroke.[1] The P2Y12 receptor, an adenosine diphosphate (ADP) G-protein coupled receptor on the platelet surface, plays a pivotal role in amplifying and sustaining platelet aggregation.[2][3] Consequently, P2Y12 receptor antagonists are a cornerstone of antiplatelet therapy.[4] The thienopyridine class of drugs, which includes clopidogrel and prasugrel, are prodrugs that, once metabolized, irreversibly inhibit the P2Y12 receptor for the life of the platelet.[5][6] However, significant differences in their metabolic activation, pharmacokinetic profiles, and pharmacodynamic effects necessitate a detailed comparative analysis to inform both clinical use and future drug development.
Section 1: In Vitro Comparative Analysis
The journey from a prodrug to an active platelet inhibitor begins with metabolic activation, a process that critically differentiates the thienopyridine isomers and dictates their subsequent in vitro performance.
Metabolic Activation: The Critical First Step
Thienopyridines require hepatic biotransformation to generate their active thiol metabolites.[7] The efficiency of this process is a primary determinant of their antiplatelet potency.
-
Clopidogrel: Undergoes a two-step oxidative process mediated by cytochrome P450 (CYP) enzymes.[8] Critically, about 85% of the absorbed clopidogrel dose is immediately hydrolyzed by esterases into an inactive carboxylic acid derivative, leaving only a small fraction available for activation.[9] The two necessary CYP-dependent steps, with major contributions from CYP2C19, make its activation inefficient and susceptible to genetic polymorphisms and drug-drug interactions.[8][10]
-
Prasugrel: In contrast, prasugrel's metabolic pathway is far more efficient. The initial step is a rapid hydrolysis by carboxylesterases in the intestine and liver to an intermediate thiolactone.[11] This is followed by a single CYP-dependent oxidation to its active metabolite.[10] This pathway is less dependent on a single CYP isoform like CYP2C19, which contributes to a more consistent and predictable response among patients.[8][10]
The profound difference in metabolic efficiency directly translates to the amount of active metabolite generated, a key factor for effective P2Y12 receptor inhibition.[12]
Caption: Comparative metabolic activation of Clopidogrel and Prasugrel.
Direct P2Y12 Receptor Interaction & Functional Platelet Inhibition
The active metabolites of both clopidogrel and prasugrel are equally potent in vitro, functioning as irreversible antagonists of the P2Y12 receptor.[12] They form a covalent disulfide bond with cysteine residues on the receptor, permanently disabling it.[7][13] This blockage prevents ADP from binding and initiating the downstream Gi-coupled signaling cascade that leads to a decrease in cyclic adenosine monophosphate (cAMP) and subsequent platelet activation.[13][14]
The primary in vitro method for assessing this functional inhibition is Light Transmission Aggregometry (LTA), which measures the increase in light transmission through a platelet-rich plasma sample as platelets aggregate in response to an agonist like ADP.[15] Another key assay is the measurement of Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation. VASP phosphorylation is regulated by the cAMP pathway; P2Y12 activation by ADP inhibits this phosphorylation.[13][16] Therefore, a high level of VASP phosphorylation indicates effective P2Y12 blockade.[17]
Due to its more efficient metabolic activation, prasugrel consistently demonstrates a faster onset and greater peak inhibition of platelet aggregation (IPA) compared to clopidogrel in vitro.[18][19]
Data Summary Table: In Vitro Performance
| Parameter | Clopidogrel (300-600mg LD) | Prasugrel (60mg LD) | Rationale & Significance |
| Metabolic Activation | Inefficient, 2-step CYP process; ~85% shunted to inactive metabolite[8][9] | Efficient, esterase hydrolysis followed by single CYP step[10][11] | Higher efficiency leads to greater bioavailability of the active metabolite. |
| Key Enzymes | CYP2C19 (critical), CYP3A4/5, others[8] | Carboxylesterases, multiple CYPs (less CYP2C19 dependent)[10] | Clopidogrel is vulnerable to CYP2C19 genetic variants and inhibitors; prasugrel is not.[8] |
| Time to ≥20% IPA | ~1.5 hours (300mg LD)[19] | ~30 minutes[19] | Faster onset of action is critical in acute coronary syndromes (ACS). |
| Maximum IPA (20µM ADP) | ~35-49% (300mg LD)[19] | ~79-84%[19] | Greater peak effect provides more potent antiplatelet protection. |
| Response Variability | High; significant number of "low-responders"[20][21] | Low; more consistent and predictable inhibition[12][18] | Predictable response reduces the risk of therapeutic failure. |
LD = Loading Dose; IPA = Inhibition of Platelet Aggregation
Section 2: In Vivo Comparative Analysis
In vivo studies bridge the gap between cellular assays and clinical outcomes, revealing how differences in pharmacokinetics (PK) translate into pharmacodynamic (PD) effects and, ultimately, patient outcomes.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles
The superior metabolic activation of prasugrel directly results in a more favorable in vivo PK/PD profile.
-
Pharmacokinetics: Following a 60 mg loading dose, prasugrel's active metabolite appears in the plasma rapidly, reaching a peak concentration (Cmax) in about 30 minutes.[22] In contrast, the generation of clopidogrel's active metabolite is slower and results in significantly lower plasma concentrations, even with a high 600 mg loading dose.[8][19]
-
Pharmacodynamics: The higher and more rapid exposure to its active metabolite allows prasugrel to exert a faster, more potent, and more consistent antiplatelet effect in vivo.[23] This enhanced PD response is particularly important in patients with ACS undergoing percutaneous coronary intervention (PCI), where rapid and robust platelet inhibition is crucial.[12]
The Impact of Genetic Polymorphisms
A critical factor contributing to clopidogrel's high inter-individual response variability is genetic polymorphism in the CYP2C19 gene.[11] Patients who are carriers of reduced-function CYP2C19 alleles (so-called "poor metabolizers") have significantly lower levels of clopidogrel's active metabolite, diminished platelet inhibition, and a higher risk of adverse cardiovascular events.[8][9] Because prasugrel's activation is not critically dependent on CYP2C19, its pharmacokinetic and pharmacodynamic responses are not significantly affected by these genetic variations.[8][9] This makes prasugrel a more reliable option for a broader patient population.
Caption: Logical workflow for in vitro to in vivo thienopyridine evaluation.
Clinical Efficacy and Safety
Large-scale clinical trials have validated the in vitro and in vivo findings. The TRITON-TIMI 38 trial, which compared prasugrel to clopidogrel in patients with ACS undergoing PCI, demonstrated that prasugrel significantly reduced the rate of ischemic events, including stent thrombosis.[23] However, this greater efficacy came at the cost of a significantly increased risk of major bleeding.[23][24] This highlights the classic trade-off between antithrombotic potency and bleeding risk in antiplatelet therapy. In patients with CYP2C19 loss-of-function alleles, prasugrel provides a better clinical outcome compared to clopidogrel.[25]
Section 3: Experimental Methodologies
Reproducible and well-controlled experiments are the bedrock of comparative pharmacology. The following are detailed protocols for key assays.
Protocol 1: Light Transmission Aggregometry (LTA)
This protocol outlines the standardized method for assessing ADP-induced platelet aggregation.
Principle: LTA measures changes in light transmission through a stirred suspension of platelet-rich plasma (PRP) as platelets aggregate.[15][26]
Procedure:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part citrate).[16] Samples should rest at room temperature for at least 15 minutes but no more than 4 hours before processing.[26]
-
PRP and PPP Preparation:
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 8-10 minutes at room temperature.[27][28] Carefully transfer the supernatant (PRP) to a new plastic tube.
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. The supernatant is the PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 250 x 10⁹/L) using autologous PPP.[28]
-
Assay Performance:
-
Pre-warm the PRP aliquots to 37°C for at least 1 minute in the aggregometer cuvettes with a stir bar.[26]
-
Calibrate the aggregometer by setting 0% transmission with the PRP sample and 100% transmission with the PPP sample.[28]
-
Add the agonist (e.g., ADP, final concentration 5 µM or 20 µM) to the PRP cuvette.[19] The volume of the agonist should not exceed 10% of the plasma volume.[15]
-
Record the change in light transmission for 5-6 minutes to measure the maximum aggregation percentage.[28]
-
Protocol 2: VASP Phosphorylation Assay by Flow Cytometry
This assay provides a specific measure of P2Y12 receptor inhibition.[17]
Principle: P2Y12 receptor activation by ADP inhibits the cAMP-mediated phosphorylation of VASP. Therefore, the level of phosphorylated VASP (P-VASP) is directly proportional to the degree of P2Y12 inhibition.[16] This is quantified using a phosphorylation-specific antibody and flow cytometry.[29]
Procedure:
-
Sample Preparation: Use citrated whole blood.
-
Platelet Stimulation:
-
Control Tube (PGE1): To 10 µL of whole blood, add 10 µL of Prostaglandin E1 (PGE1). PGE1 stimulates the cAMP pathway, leading to maximal VASP phosphorylation.[16][30]
-
Test Tube (PGE1 + ADP): To a separate 10 µL of whole blood, add 10 µL of a solution containing both PGE1 and ADP. In uninhibited platelets, ADP will counteract the effect of PGE1, resulting in low VASP phosphorylation.[16][30]
-
Incubate both tubes for 10 minutes at room temperature.[30]
-
-
Fixation and Permeabilization: Add a fixative solution (e.g., formaldehyde-based) to stop the reaction, followed by a permeabilization agent to allow antibody entry. Commercial kits like the PLT VASP/P2Y12 kit provide optimized reagents for these steps.[16][30]
-
Antibody Staining:
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer. Gate on the platelet population using forward and side scatter characteristics.
-
Measure the Mean Fluorescence Intensity (MFI) for the P-VASP positive platelets in both the Control and Test tubes.
-
-
Data Calculation: Calculate a Platelet Reactivity Index (PRI) using the MFI values:
-
PRI (%) = [(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] x 100.
-
A high PRI indicates low P2Y12 inhibition, while a low PRI indicates effective P2Y12 blockade.
-
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A Comparative Guide to the Cross-Reactivity of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one Derivatives
Introduction: The Double-Edged Sword of a Privileged Scaffold
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one core is a privileged scaffold in medicinal chemistry. It forms the backbone of highly successful antiplatelet agents, such as the prodrugs clopidogrel and prasugrel, which act as irreversible antagonists of the P2Y12 receptor, a critical node in platelet activation and aggregation.[1] The therapeutic success of these thienopyridine derivatives has cemented the scaffold's importance in the treatment of acute coronary syndromes.[1] However, the very features that make a scaffold "privileged"—its ability to interact with the active sites of specific protein families—also create an inherent risk of off-target interactions, or cross-reactivity.
This guide provides a comparative analysis of the cross-reactivity profiles of derivatives based on the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold and its close isosteres. As researchers and drug development professionals, understanding the molecular basis of selectivity is paramount for designing safer and more effective therapeutics. An unintended interaction with a kinase, for instance, could lead to unforeseen toxicities or, in some cases, serendipitous therapeutic effects. This document will delve into the causality behind experimental choices for assessing selectivity, present comparative data from preclinical studies, and provide detailed protocols for key validation assays.
The Rationale for Cross-Reactivity Profiling: Beyond the Primary Target
The primary therapeutic action of many thienopyridine derivatives is the inhibition of the P2Y12 receptor. However, the ATP binding site of protein kinases shares structural motifs with the nucleotide-binding pocket of P2Y12 receptors. This similarity provides a structural basis for potential cross-reactivity. A comprehensive understanding of a compound's selectivity profile is therefore not merely an academic exercise but a critical step in preclinical safety assessment.
Early identification of off-target activities allows for:
-
Structure-Activity Relationship (SAR) Guided Optimization: Modifying the chemical structure to minimize interactions with anti-targets while retaining or improving on-target potency.
-
Prediction of Potential Adverse Drug Reactions (ADRs): Many ADRs are the result of off-target pharmacology. Proactive screening can mitigate this risk.
-
Identification of Polypharmacology: In some instances, particularly in oncology, engaging multiple targets can lead to enhanced efficacy.
This guide will explore the cross-reactivity of thienopyridine derivatives, with a focus on protein kinases, a large family of enzymes that are common off-targets for many small molecule drugs.
Comparative Cross-Reactivity Data
Case Study 1: Kinase Selectivity of a Thieno[2,3-b]pyridine Derivative
A study on novel thieno[2,3-b]pyridine derivatives identified potent inhibitors of the RON splice variants, a receptor tyrosine kinase.[2] The kinase selectivity of a representative compound (Compound 15f ) was profiled against a panel of 60 kinases.
Table 1: Kinase Inhibition Profile of Thieno[2,3-b]pyridine Derivative 15f (1 µM)
| Kinase Target | % Inhibition | Kinase Target | % Inhibition |
| RON | >80% | GSK3β | <20% |
| ABL1 | <20% | HCK | <20% |
| ALK | <20% | IGF1R | <20% |
| AXL | >80% | INSR | <20% |
| BLK | <20% | JAK2 | <20% |
| BMX | <20% | KDR (VEGFR2) | >80% |
| BTK | <20% | KIT | >80% |
| CSF1R (FMS) | >80% | LCK | <20% |
| CSK | <20% | LYN | <20% |
| DDR1 | >80% | MER | >80% |
| EGFR | <20% | MET | >80% |
| EPHA2 | <20% | MUSK | >80% |
| EPHB4 | <20% | PDGFRα | >80% |
| ERBB2 | <20% | PDGFRβ | >80% |
| FAK | <20% | RET | >80% |
| FGFR1 | <20% | SRC | <20% |
| FGFR2 | <20% | SYK | <20% |
| FLT1 | >80% | TEC | <20% |
| FLT3 | >80% | TIE2 | <20% |
| FRK | <20% | TRKA | <20% |
| FYN | <20% | YES1 | <20% |
Data adapted from a study on thieno[2,3-b]pyridine derivatives as RON splice variant inhibitors.[2] This table illustrates that while the compound is a potent inhibitor of RON, it also exhibits significant activity against other tyrosine kinases, particularly those in the VEGFR, PDGFR, and TAM (TYRO3, AXL, MER) families.
Case Study 2: Off-Target Activity of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Derivatives
A separate line of investigation synthesized a series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives and evaluated them as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT) and for their affinity to the α2-adrenoceptor. This provides concrete evidence of this scaffold's ability to interact with non-kinase off-targets.
Table 2: hPNMT and α2-Adrenoceptor Activity of Representative 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Derivatives
| Compound | R-group at position 2 | hPNMT IC50 (µM) | α2-Adrenoceptor Ki (µM) |
| Derivative A | -NO2 | 0.45 ± 0.04 | >100 |
| Derivative B | -CN | 1.1 ± 0.1 | >100 |
| Derivative C | -Br | 0.87 ± 0.08 | 25 ± 3 |
| Derivative D | -COCH3 | 3.2 ± 0.3 | >100 |
Data synthesized from a study on THTP derivatives as hPNMT inhibitors.[3] This data demonstrates that substitutions on the thiophene ring can modulate both potency and selectivity for these non-kinase targets.
Experimental Protocols: A Self-Validating System for Cross-Reactivity Assessment
The trustworthiness of any cross-reactivity study hinges on the robustness of the experimental methodologies. Below are detailed, step-by-step protocols for key assays used to determine inhibitor selectivity.
In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This biochemical assay is a primary method for determining the potency (IC50) of an inhibitor against a panel of purified kinases. The rationale for choosing a mobility shift assay is its high precision, low background, and ability to directly measure enzymatic activity.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Workflow Diagram:
Caption: Workflow for an in vitro kinase mobility shift assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 1.25x kinase solution in assay buffer (e.g., 50 mM HEPES pH 7.5, 0.015% Brij-35, 10 mM MgCl2, 2 mM DTT). The final kinase concentration should be optimized for each enzyme.
-
Prepare a 5x substrate/ATP solution in assay buffer. The substrate is a fluorescently labeled peptide, and the ATP concentration is typically set at the Km for each kinase to ensure competitive binding is accurately measured.
-
Serially dilute the test compound in 100% DMSO to create a concentration gradient (e.g., from 10 mM to 0.1 µM). Then, dilute these stocks into the assay buffer to create 5x working solutions.
-
-
Assay Execution (in a 384-well plate):
-
Add 5 µL of the 5x test compound solution to the appropriate wells. For control wells, add 5 µL of buffer with DMSO.
-
Add 10 µL of the 1.25x kinase solution to all wells.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the reaction by adding 10 µL of the 5x substrate/ATP solution.
-
Incubate for 60-120 minutes at room temperature. The reaction time is optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 25 µL of stop buffer (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 0.2% coating reagent, 50 mM EDTA).
-
-
Data Acquisition and Analysis:
-
The plate is read on a microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip EZ Reader). The instrument measures the ratio of phosphorylated (product) and non-phosphorylated (substrate) peptide based on their different electrophoretic mobility.
-
The percent inhibition is calculated relative to high (no enzyme) and low (DMSO vehicle) controls.
-
IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).
-
Cellular Target Engagement Assay (NanoBRET™)
To confirm that a compound interacts with its target in a more physiologically relevant context, a cellular target engagement assay is crucial. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a test compound to a specific protein target in living cells.
Objective: To quantify the apparent affinity of a test compound for its target kinase within intact cells.
Workflow Diagram:
Caption: Workflow for a NanoBRET™ cellular target engagement assay.
Detailed Methodology:
-
Cell Culture and Plating:
-
HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
24 hours post-transfection, cells are harvested and plated into white 96-well assay plates at a density of 2 x 10^4 cells per well in Opti-MEM® I Reduced Serum Medium.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer working solution by diluting the tracer stock in Opti-MEM®. The tracer is a fluorescently labeled ligand that also binds to the kinase active site.
-
Add the test compound dilutions to the wells, followed immediately by the tracer working solution.
-
Incubate the plate for 2 hours in a CO2 incubator at 37°C. This allows the compound and tracer to reach binding equilibrium with the intracellular target.
-
-
Signal Detection and Analysis:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution by diluting the furimazine substrate in the provided buffer.
-
Add the substrate solution to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure the donor emission (460 nm, luciferase) and the acceptor emission (610 nm, tracer).
-
The raw BRET ratio is calculated by dividing the acceptor signal by the donor signal.
-
The data is normalized to vehicle control (no compound) and a high-concentration unlabeled tracer control (no BRET).
-
Cellular IC50 values are determined by fitting the normalized BRET ratios to a dose-response curve.
-
Structure-Activity Relationships and Selectivity
The cross-reactivity profile of thienopyridine derivatives is highly dependent on the substitution patterns around the core scaffold. Analysis of available data suggests several key principles:
-
Hinge-Binding Moiety: The thienopyridine core itself often acts as a scaffold to position key functional groups. For kinase inhibition, a group capable of forming hydrogen bonds with the kinase hinge region is often critical.
-
Substituents on the Thiophene Ring: As seen in Table 2, modifications at the 2- and 3-positions of the thiophene ring significantly impact activity and selectivity. Bulky or charged groups in this region can either enhance or disrupt binding to off-targets depending on the topology of the respective binding pockets.
-
The "Solvent-Exposed" Region: Substituents on the pyridine nitrogen often extend into the solvent-exposed region of the binding pocket. This position is a prime site for modification to improve physicochemical properties and can also be exploited to gain selectivity by avoiding clashes with residues in off-target proteins.
Comparison with Alternatives
The primary alternatives to thienopyridine-based P2Y12 inhibitors are non-thienopyridine antagonists like ticagrelor. Ticagrelor is a direct-acting, reversible P2Y12 inhibitor.[1] While its primary mechanism is well-defined, it is also known to have off-target effects, most notably the inhibition of the equilibrative nucleoside transporter 1 (ENT1). This leads to increased extracellular adenosine concentrations, which may contribute to some of its cardioprotective effects as well as side effects like dyspnea.
When comparing a novel thienopyridine derivative, it is essential to profile it not only against a kinase panel but also against targets like ENT1 to understand its full pharmacological profile relative to other classes of inhibitors targeting the same primary pathway.
Conclusion
The this compound scaffold is a valuable starting point for the design of potent bioactive molecules. However, its inherent ability to interact with nucleotide-binding sites necessitates a thorough and early assessment of its cross-reactivity profile. As demonstrated by data from closely related analogs, there is a clear potential for interaction with a range of protein kinases and other off-targets.
For researchers and drug development professionals, the key takeaway is that selectivity is not an inherent property of a scaffold but is engineered through meticulous structure-guided design and validated through a robust, multi-faceted testing strategy. By employing a combination of biochemical and cellular assays, the cross-reactivity of novel thienopyridine derivatives can be systematically mapped. This data-driven approach is fundamental to mitigating the risks of off-target toxicity and ultimately developing safer, more effective medicines.
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A Comparative Guide to the Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one: Benchmarking Classical and Modern Routes
Introduction: The Significance of a Versatile Scaffold
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one scaffold is a cornerstone in medicinal chemistry. As a key heterocyclic intermediate, it forms the structural core of several blockbuster pharmaceuticals. Its most notable applications include being a crucial precursor for the antiplatelet agent Clopidogrel and the muscarinic receptor antagonist Solifenacin, used to treat overactive bladder. The thienopyridine nucleus itself is a "privileged structure," known to interact with a variety of biological targets, leading to its widespread investigation for developing novel therapeutics.[1]
Given its commercial and therapeutic importance, the efficient and sustainable synthesis of this intermediate is a subject of considerable interest in process chemistry and drug development. This guide provides an in-depth comparison of two distinct synthetic strategies: a classical, well-established route based on the Pictet-Spengler reaction and a proposed modern, convergent approach leveraging the Gewald aminothiophene synthesis. We will dissect each route, providing a rationale for the experimental choices, and benchmark them against key performance indicators, including yield, scalability, and green chemistry metrics.
Route 1: The Classical Approach via Pictet-Spengler Cyclization
The most frequently documented synthesis of the thienopyridine core is a variation of the Pictet-Spengler reaction.[2][3][4][5][6][7][8] This strategy is linear and builds the pyridine ring onto a pre-existing thiophene starting material. The key transformation is an acid-catalyzed intramolecular cyclization of an iminium ion, a robust and well-understood reaction.
Reaction Scheme: Pictet-Spengler Route
Caption: A modern, convergent approach using the Gewald reaction.
Causality Behind Experimental Choices
-
Convergent Strategy : The core principle here is efficiency. Instead of starting with a pre-formed thiophene, we construct it. The Gewald reaction is a one-pot condensation of a ketone (piperidin-4-one), an activated nitrile (ethyl cyanoacetate), and elemental sulfur, catalyzed by a base. [9][10]This rapidly builds the desired 2-aminothiophene fused to the piperidine ring.
-
Starting Material Flexibility : This route starts with piperidin-4-one, another readily available building block. The power of the Gewald reaction lies in its flexibility; by changing the ketone or the nitrile component, a wide array of substituted thienopyridines can be synthesized, making it ideal for library synthesis and structure-activity relationship (SAR) studies. [11]3. Reaction Conditions : The reaction is typically carried out under mild conditions, often using a secondary amine like morpholine or piperidine as a catalyst. Recent advancements have demonstrated the use of microwave irradiation to accelerate the reaction and improve yields, aligning with green chemistry principles. [12]4. Direct Path to Lactam : The 2-aminothiophene-3-carboxylate product from the Gewald reaction is an ideal precursor to the target lactam. A simple hydrolysis of the ester followed by intramolecular lactamization would yield the final product, potentially in a one-pot sequence from the Gewald product. This avoids the protection/deprotection steps that can complicate the classical route.
Head-to-Head Comparison of Synthetic Routes
A direct, objective comparison requires evaluating the routes against several key metrics. While exact process-scale data is proprietary, we can extrapolate from literature reports on analogous transformations to build a comparative framework.
| Metric | Route 1: Pictet-Spengler | Route 2: Proposed Gewald | Rationale & Justification |
| Overall Yield | Moderate | Potentially High | The Pictet-Spengler route often involves multiple steps with purification at each stage, leading to cumulative losses. The Gewald MCR is known for good to excellent yields in a single step, and the subsequent transformation is straightforward. |
| Number of Steps | 3-5 steps (to lactam) | 2-3 steps | The Gewald route is more convergent, assembling the core scaffold in one pot. The classical route is linear and requires more functional group manipulations. |
| Atom Economy | Lower | Higher | MCRs like the Gewald reaction are inherently more atom-economical as more atoms from the reactants are incorporated into the final product. The Pictet-Spengler involves the elimination of water. |
| Process Mass Intensity (PMI) | Higher | Potentially Lower | The linear nature and multiple workups of the classical route typically require larger volumes of solvents, leading to a higher PMI. A convergent route generally reduces solvent usage and waste. [13][14] |
| Scalability | Proven | Feasible | The Pictet-Spengler reaction is well-established and has been scaled industrially. While the Gewald reaction is also scalable, handling elemental sulfur on a large scale requires specific engineering controls. |
| Safety & Hazards | Use of strong acids (HCl). | Use of elemental sulfur and organic bases. Potential for H₂S generation. | Both routes have manageable hazards. The classical route's use of strong acid requires corrosion-resistant equipment. The Gewald route requires careful temperature control to manage the exotherm and potential H₂S off-gassing. |
| Flexibility | Low | High | The Pictet-Spengler route is largely limited to substituents on the starting thiophene. The Gewald route allows for easy variation of two out of the three components, enabling rapid library synthesis. [11] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Modified Pictet-Spengler Reaction
This protocol is a synthesized representation based on established procedures. [4][15]
Caption: Experimental workflow for the Pictet-Spengler route.
Step 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride
-
To a reaction vessel equipped with a mechanical stirrer and reflux condenser, add 2-(thiophen-2-yl)ethylamine (1.0 eq), paraformaldehyde (1.1 eq), and dichloroethane.
-
Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours.
-
Cool the mixture to room temperature (20-25 °C).
-
Slowly add a solution of 7% hydrogen chloride in ethanol.
-
Heat the mixture to 70 °C and stir for 4-6 hours. The Pictet-Spengler cyclization occurs during this step.
-
Cool the reaction mixture to 0-5 °C and stir for 1-2 hours to allow for complete crystallization.
-
Collect the solid product by filtration, wash with cold dichloroethane, and dry under vacuum to yield the hydrochloride salt.
Step 2: Conversion to this compound This part of the process is less explicitly detailed in a single public source and typically involves proprietary steps. A conceptual pathway involves:
-
Protection of the secondary amine of the cyclized product (e.g., with a trityl or Boc group).
-
Directed ortho-metalation or Friedel-Crafts acylation to introduce a carbonyl precursor at the C2 position of the thiophene ring.
-
Conversion of the introduced group to a carboxylic acid or ester.
-
Deprotection of the amine and subsequent intramolecular amide bond formation (lactamization) to yield the final product.
Protocol 2: Proposed Synthesis via Gewald Reaction
This protocol is a conceptualized, forward-looking procedure based on the principles of the Gewald reaction. [9][12] Step 1: One-Pot Synthesis of 2-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate
-
To a reaction vessel, add piperidin-4-one hydrochloride (1.0 eq), ethyl cyanoacetate (1.0 eq), elemental sulfur (1.1 eq), and ethanol.
-
Add a catalytic amount of an organic base, such as morpholine (0.2 eq).
-
Heat the mixture to reflux (approximately 78 °C) for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting materials are consumed.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the key 2-aminothiophene intermediate.
Step 2: Hydrolysis and Lactamization
-
Dissolve the 2-aminothiophene intermediate from Step 1 in a suitable solvent mixture (e.g., THF/water).
-
Add a base such as lithium hydroxide (LiOH) and heat the mixture to effect saponification of the ester.
-
Upon completion, acidify the mixture to protonate the resulting carboxylate.
-
Isolate the amino acid and heat in a high-boiling solvent with a catalytic amount of acid to drive intramolecular lactamization via dehydration, yielding the final product.
Conclusion and Future Outlook
This comparative analysis demonstrates the evolution of synthetic strategy. The classical Pictet-Spengler route is robust, reliable, and well-documented for large-scale production. Its primary drawbacks are its linear nature, moderate atom economy, and potentially high PMI due to multiple steps and workups.
The proposed Gewald-based route represents a modern, convergent approach. Its main advantages lie in its efficiency, flexibility for analogue synthesis, and potentially better green chemistry profile. While the handling of sulfur at scale presents a unique challenge, the benefits of a shorter, more atom-economical route are compelling for new process development.
For researchers and drug development professionals, the choice of synthetic route will depend on the specific project goals. For producing large quantities of the established, unsubstituted intermediate, the optimized classical route remains a viable option. However, for the discovery of new derivatives or the development of a next-generation, more sustainable manufacturing process, exploring a convergent strategy like the Gewald reaction offers significant potential. Future innovations will likely focus on applying flow chemistry or enzymatic resolutions to these routes to further enhance efficiency, safety, and sustainability.
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Ohno, T., et al. (2006). An Efficient and Convenient Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines by a Modified Pictet-Spengler Reaction via a Formyliminium Ion Intermediate. Heterocycles, 68(7), 1419-1428. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one Analogs as P2Y12 Receptor Antagonists
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one analogs, a class of potent antiplatelet agents. Targeting researchers, scientists, and drug development professionals, this document synthesizes key structural determinants for activity, compares these analogs with established alternatives, and provides detailed experimental protocols for their evaluation.
Introduction: The Therapeutic Significance of Thienopyridine Scaffolds
Thrombotic diseases, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. Platelet aggregation is a critical event in the pathophysiology of these conditions, and the P2Y12 receptor, an ADP-responsive G protein-coupled receptor on the platelet surface, has emerged as a key therapeutic target for antiplatelet therapy.[1][2] The thienopyridine class of compounds, characterized by a thiophene ring fused to a pyridine ring, has proven to be a rich source of P2Y12 receptor antagonists.[3]
Prasugrel, a third-generation thienopyridine, exemplifies the clinical success of this scaffold.[4] Like other thienopyridines such as clopidogrel, prasugrel is a prodrug that requires metabolic activation to exert its antiplatelet effect.[4] Its active metabolite irreversibly binds to the P2Y12 receptor, leading to potent and sustained inhibition of platelet aggregation.[4] The core structure of these compounds, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is a key pharmacophore that has been the subject of extensive medicinal chemistry efforts to optimize efficacy and safety. This guide will delve into the nuanced structure-activity relationships of analogs based on the this compound core, providing a comparative perspective against other major P2Y12 inhibitors.
Structure-Activity Relationship (SAR) of this compound Analogs
The this compound scaffold serves as a versatile template for the design of P2Y12 inhibitors. SAR studies have revealed that modifications at several positions on this core structure significantly influence antiplatelet activity. A key strategy in the development of these compounds has been the design of prodrugs, where the lactam oxygen of the tetrahydrothienopyridinone ring is derivatized to enhance bioavailability and facilitate metabolic activation.
A study on a series of amino acid prodrugs of 2-hydroxytetrahydrothienopyridine, a tautomeric form of the target scaffold, provides valuable insights into the SAR.[3] In this study, various amino acid moieties were appended to the 2-hydroxy group, and their antiplatelet effects were evaluated in vivo, with the results presented as ED50 values (the dose required to achieve 50% of the maximal effect).
Key Structural Modifications and Their Impact on Activity
The Amino Acid Promolety: The nature of the amino acid promoiety plays a crucial role in determining the antiplatelet potency.
-
Alkyl Side Chains: Analogs with small, non-polar amino acid side chains, such as glycine and alanine, generally exhibit good activity. For instance, the glycine-conjugated prodrug 5c demonstrated a potent antiplatelet effect with an ED50 of 0.58 mg/kg.[3]
-
Aromatic and Bulky Side Chains: The introduction of bulky or aromatic side chains on the amino acid can influence activity. While some bulk is tolerated, excessively large groups may be detrimental.
-
Polar and Charged Side Chains: The presence of polar or charged groups in the amino acid side chain can impact the physicochemical properties of the prodrug, affecting its absorption and distribution.
The Tetrahydrothienopyridine Core: While the prodrug strategy focuses on the 2-position, modifications to the core structure are also critical. The integrity of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system is essential for P2Y12 receptor recognition and binding of the active metabolite.
The following diagram illustrates the key pharmacophoric features of the this compound scaffold and highlights the positions amenable to modification.
Caption: Key modification points on the this compound scaffold.
Comparative Analysis with Alternative P2Y12 Inhibitors
The therapeutic landscape of P2Y12 inhibitors is dominated by three major players: the thienopyridines (clopidogrel and prasugrel) and the non-thienopyridine, direct-acting inhibitor ticagrelor. Understanding the SAR of these alternatives provides a valuable context for appreciating the unique features of the this compound analogs.
Clopidogrel: A Second-Generation Thienopyridine
Clopidogrel, like prasugrel, is a prodrug requiring two-step metabolic activation by cytochrome P450 enzymes.[2] Its active metabolite also irreversibly inhibits the P2Y12 receptor. The SAR of clopidogrel has been extensively studied, revealing the importance of the ester group for metabolic activation and the o-chlorophenyl moiety for potent activity. However, clopidogrel exhibits significant inter-individual variability in its antiplatelet response, partly due to genetic polymorphisms in CYP2C19.[2]
Ticagrelor: A Reversible, Direct-Acting P2Y12 Antagonist
Ticagrelor represents a different chemical class, the cyclo-pentyl-triazolo-pyrimidines, and a distinct mechanism of action.[4] It is not a prodrug and binds reversibly to a site on the P2Y12 receptor different from the ADP binding site.[4] The SAR of ticagrelor is characterized by the essential roles of the triazolopyrimidine core for P2Y12 binding and the cyclopentyl and hydroxyethoxy side chains for optimal potency.[4] Its reversible binding leads to a faster onset and offset of action compared to the irreversible thienopyridines.
Performance Comparison
The following table summarizes the key characteristics and performance data for these P2Y12 inhibitors.
| Feature | This compound Analogs (e.g., Prasugrel) | Clopidogrel | Ticagrelor |
| Scaffold | Thienopyridine | Thienopyridine | Cyclo-pentyl-triazolo-pyrimidine |
| Mechanism | Irreversible P2Y12 antagonist (prodrug) | Irreversible P2Y12 antagonist (prodrug) | Reversible, direct-acting P2Y12 antagonist |
| Metabolic Activation | Required (CYP-mediated) | Required (two-step, CYP-mediated) | Not required |
| Onset of Action | Rapid | Slow | Rapid |
| Potency | High | Moderate | High |
| Variability | Low | High | Low |
| Bleeding Risk | Higher than clopidogrel | Moderate | Higher than clopidogrel |
Experimental Protocols
The evaluation of novel this compound analogs relies on robust and validated in vitro and in vivo assays. The following are detailed protocols for two key experimental workflows.
ADP-Induced Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This assay is a gold standard for assessing platelet function and the efficacy of antiplatelet agents.
Principle: Platelet-rich plasma (PRP) is treated with an agonist, such as ADP, which induces platelet aggregation. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through the sample. This change in light transmission is measured by an aggregometer and is proportional to the extent of aggregation.
Step-by-Step Protocol:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio).
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Assay Procedure:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP for 100% aggregation and PRP for 0% aggregation.
-
Add a standardized volume of PRP to a cuvette with a stir bar.
-
Incubate the PRP with the test compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Initiate aggregation by adding a standardized concentration of ADP (e.g., 5-20 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the maximal aggregation in the presence of the test compound to that of the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of platelet aggregation).
Caption: Workflow for ADP-Induced Platelet Aggregation Assay.
P2Y12 Receptor Radioligand Binding Assay
This assay directly measures the affinity of a compound for the P2Y12 receptor.
Principle: A radiolabeled ligand with known high affinity for the P2Y12 receptor (e.g., [³H]-prasugrel active metabolite or a specific antagonist) is incubated with a source of the receptor (e.g., platelet membranes or cells expressing the receptor). The ability of a test compound to displace the radioligand from the receptor is measured, providing an indication of its binding affinity (Ki).
Step-by-Step Protocol:
-
Membrane Preparation:
-
Isolate platelets from whole blood.
-
Lyse the platelets and homogenize to prepare a membrane fraction.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Procedure:
-
In a multi-well plate, combine the platelet membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound or a known P2Y12 antagonist (for non-specific binding determination).
-
Incubate the mixture at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for P2Y12 Receptor Radioligand Binding Assay.
Conclusion and Future Directions
The this compound scaffold remains a highly promising platform for the development of novel antiplatelet agents targeting the P2Y12 receptor. The SAR studies highlighted in this guide underscore the importance of a prodrug strategy, with the nature of the amino acid promoiety being a key determinant of in vivo efficacy. When compared to established drugs like clopidogrel and ticagrelor, analogs from this class, such as prasugrel, offer a more potent and consistent antiplatelet effect, albeit with a potential for increased bleeding risk.
Future research in this area should focus on:
-
Fine-tuning the Prodrug Moiety: Exploring a wider range of promoieties to optimize the balance between metabolic activation, efficacy, and safety.
-
Exploring Reversible Inhibitors: Designing analogs that bind reversibly to the P2Y12 receptor to potentially offer a better safety profile with a more rapid offset of action.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to guide the rational design of new analogs with improved properties.
By leveraging the insights from SAR studies and employing rigorous experimental evaluation, the development of next-generation this compound analogs holds the potential to further refine antiplatelet therapy and improve outcomes for patients with thrombotic diseases.
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Porto, I., et al. (2009). Platelet P2Y12 receptor inhibition by thienopyridines: status and future. Expert Opinion on Investigational Drugs, 18(10), 1465-1481. [Link]
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Roe, M. T., et al. (2012). Prasugrel versus clopidogrel for acute coronary syndromes without revascularization. New England Journal of Medicine, 367(14), 1297-1309. [Link]
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Gurbel, P. A., et al. (2012). Randomized comparison of ticagrelor versus prasugrel in patients with acute coronary syndrome and planned invasive strategy--design and rationale of the iNtracoronary Stenting and Antithrombotic Regimen: Rapid Early Action for Coronary Treatment (ISAR-REACT) 5 trial. Journal of cardiovascular translational research, 7(1), 91-100. [Link]
-
Wiviott, S. D., et al. (2009). Comparison of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention. The Lancet, 373(9665), 723-730. [Link]
-
StatPearls. (2023). Prasugrel. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]
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- 3. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
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"assessing the purity of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one using different analytical techniques"
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel heterocyclic compounds such as 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one, a thienopyridine derivative with significant therapeutic potential, rigorous and multi-faceted purity assessment is paramount. This guide provides an in-depth comparison of various analytical techniques for determining the purity of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The control of impurities is a critical issue for the healthcare manufacturing sector, with various regulatory bodies like the ICH, USFDA, and others emphasizing the stringent requirements for impurity identification in APIs and finished drug products.[1]
The selection of an appropriate analytical method is not a trivial choice; it is dictated by the physicochemical properties of the analyte and the nature of the potential impurities, which can range from starting materials and by-products of the synthesis to degradation products.[2] A comprehensive purity profile is often best achieved by employing a suite of orthogonal analytical techniques, each providing a unique perspective on the sample's composition.
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
A robust purity assessment strategy for this compound should not rely on a single analytical method. Instead, a combination of chromatographic, spectroscopic, and elemental analysis techniques provides a more complete and reliable picture of the API's purity. This multi-pronged approach ensures that a wide range of potential impurities, with varying chemical properties, are detected and quantified.
Caption: Orthogonal approach to purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool in pharmaceutical analysis, prized for its high resolving power and sensitivity in separating the main compound from its non-volatile impurities.[3] For a polar compound like this compound, a reversed-phase HPLC method is typically the most effective.
The causality behind this choice lies in the interaction between the analyte, the stationary phase, and the mobile phase. A C18 column provides a non-polar stationary phase, and a polar mobile phase (e.g., a mixture of water and acetonitrile) is used to elute the compounds. The separation is based on the differential partitioning of the analyte and its impurities between the two phases. A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure the timely elution of both polar and non-polar impurities.
Experimental Protocol: Reversed-Phase HPLC
Caption: A typical workflow for HPLC purity analysis.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30.1-35 min: Return to 95% A, 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase A/Acetonitrile (80:20 v/v).
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
While HPLC is excellent for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile impurities.[4] These can include residual solvents from the synthesis or volatile by-products. The sample is vaporized and separated in a gaseous mobile phase, with detection by a mass spectrometer, which provides both quantitative data and structural information for identification.
For a compound like this compound, which has a relatively low volatility, direct injection might require high temperatures that could lead to degradation. Therefore, a headspace GC-MS method is often preferable for analyzing residual solvents without subjecting the API to harsh conditions.
Experimental Protocol: Headspace GC-MS for Residual Solvents
Caption: Workflow for headspace GC-MS analysis.
Instrumentation:
-
GC-MS system with a headspace autosampler.
GC-MS Conditions:
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Final hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Mode: Full scan (m/z 35-350).
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Incubation Time: 15 minutes.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Measure of Purity
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct and accurate quantification. For this compound, ¹H qNMR is particularly useful.
The choice of a suitable internal standard is critical for the accuracy of the qNMR experiment. The internal standard should be a high-purity, stable compound with sharp signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are often good choices for polar compounds soluble in DMSO-d₆.
Experimental Protocol: ¹H qNMR
Caption: Workflow for quantitative NMR (qNMR) analysis.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Experimental Parameters:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic acid (high purity).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16 or higher for good signal-to-noise.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Elemental Analysis: Verifying the Fundamental Composition
Elemental analysis provides the mass fractions of carbon, hydrogen, nitrogen, and sulfur in the compound.[7] This technique is a fundamental check of the compound's empirical formula and can indicate the presence of inorganic impurities or significant organic impurities that alter the elemental composition. For a sulfur and nitrogen-containing heterocycle like this compound, accurate determination of S and N content is a crucial purity check.
Experimental Protocol: CHNS Analysis
Instrumentation:
-
CHNS elemental analyzer.
Procedure:
-
Accurately weigh 1-2 mg of the sample into a tin capsule.
-
The sample is combusted at high temperature (around 1000 °C) in an oxygen-rich atmosphere.
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a chromatographic column.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
The instrument's software calculates the percentage of each element.
Comparison of Analytical Techniques
| Feature | HPLC | GC-MS | qNMR | Elemental Analysis |
| Principle | Differential partitioning | Volatility and mass-to-charge ratio | Nuclear magnetic resonance | Combustion and detection of elemental gases |
| Primary Use | Quantification of non-volatile impurities | Identification and quantification of volatile impurities and residual solvents | Absolute purity determination and structural confirmation | Verification of elemental composition |
| Sensitivity | High (ppm to ppb) | Very high for volatile compounds (ppb to ppt) | Moderate (~0.1%) | Low (requires significant impurity to alter composition) |
| Sample Throughput | High | Moderate | Low | High |
| Destructive? | Yes | Yes | No | Yes |
| Quantitative Nature | Relative (requires reference standards for impurities) | Relative (requires reference standards) | Absolute (with internal standard) | Absolute |
Integrating Data for a Holistic Purity Assessment
No single technique can provide a complete picture of a compound's purity. By integrating the data from these orthogonal methods, a comprehensive and trustworthy purity profile for this compound can be established.
-
HPLC provides the primary chromatogram, quantifying the main component and any non-volatile, UV-active impurities.
-
GC-MS complements this by identifying and quantifying volatile impurities, particularly residual solvents, which are often invisible to HPLC-UV.
-
qNMR offers an independent, absolute measure of the API's purity, serving as a powerful cross-validation for the chromatographic methods. It can also help in identifying and quantifying impurities if their signals are resolved.
-
Elemental Analysis confirms that the fundamental composition of the bulk material is consistent with its theoretical formula, providing a final check on its overall integrity.
Forced degradation studies are also a critical component of a comprehensive purity assessment, helping to identify potential degradation products that may arise during storage and handling.[8][9][10] These studies involve subjecting the API to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products, which can then be characterized by techniques like LC-MS.
References
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). ACS Central Science. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews. [Link]
-
Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). PubMed Central. [Link]
-
A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. (n.d.). TIJER.org. [Link]
-
A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. (n.d.). IJCRT.org. [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). ACS Publications. [Link]
-
Review on the modern analytical advancements in impurities testing. (2025). Asia Pacific Academy of Science Pte. Ltd. [Link]
-
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024). qNMR Exchange. [Link]
-
GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. (n.d.). Semantic Scholar. [Link]
-
Separation and determination of clopidogrel and its impurities by capillary electrophoresis. (2025). ResearchGate. [Link]
-
GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Pharmatutor. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). ACS Publications. [Link]
-
GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. (2025). ResearchGate. [Link]
-
Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. (n.d.). ResearchGate. [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). N/A. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). N/A. [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025). ResearchGate. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PubMed Central. [Link]
-
ElemeNtS: Total Sulfur and Total Nitrogen detection. (2024). PAC LP. [Link]
-
A novel GC-MS for the determination of Clopidogrel bisulfate in bulk and pharmaceutical dosage forms. (n.d.). Arab Private University for Science and Technology. [Link]
-
Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. (n.d.). ResearchGate. [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (n.d.). MDPI. [Link]
-
ElemeNtS: Total Sulfur and Total Nitrogen detection. (2024). YouTube. [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. (n.d.). N/A. [Link]
-
Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (n.d.). ACS Publications. [Link]
-
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (n.d.). National Institutes of Health. [Link]
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- 10. longdom.org [longdom.org]
"biological evaluation of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one versus its isosteric compounds"
A Senior Application Scientist's Guide to the Biological Evaluation of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one and Its Isosteric Analogs
In the landscape of medicinal chemistry, the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine framework is recognized as a "privileged scaffold."[1] This designation stems from its recurring appearance in a multitude of biologically active compounds, suggesting its molecular architecture is particularly conducive to interacting with various biological targets. This guide provides a deep dive into the biological evaluation of a specific derivative, this compound, and explores the strategic application of bioisosterism to modulate its activity. We will dissect the rationale behind experimental design, present illustrative data, and provide robust protocols for researchers engaged in the intricate process of drug development.
The Core Moiety and the Power of Isosterism
The this compound scaffold is a bicyclic heterocyclic system containing a thiophene ring fused to a dihydropyridinone ring. This structure offers a rigid conformation with specific steric and electronic properties, making it an attractive starting point for designing targeted therapies. Its derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antiviral, antiplatelet, and antitumor effects.[2]
Bioisosterism is a cornerstone of rational drug design, involving the substitution of an atom or a group of atoms in a molecule with another that has similar physical and chemical properties. This strategy is employed to enhance potency, improve selectivity, alter pharmacokinetic profiles, and reduce toxicity. In the context of our core scaffold, isosteric modifications can be envisioned by replacing the thiophene sulfur atom with other heteroatoms or groups, or by altering the lactam functionality.
A Case Study: Thieno[3,2-c]pyridines versus Tetrahydroisoquinolines
A compelling example of isosterism in action with this scaffold is the comparison of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) with their isosteric 1,2,3,4-tetrahydroisoquinoline (THIQ) counterparts as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT).[3] This study revealed that while the isosterism was confirmed in terms of the influence of functional groups and stereochemistry on activity and selectivity, the THTP compounds were generally less potent hPNMT inhibitors than their THIQ analogs.[3] This difference in potency was primarily attributed to the electronic properties of the thiophene ring compared to the benzene ring.[3]
This real-world example underscores a critical principle: even subtle changes in electronic distribution through isosteric replacement can have a profound impact on biological activity.
Illustrative Comparative Biological Evaluation
While direct, publicly available comparative data for a wide array of isosteres of this compound against a single target is limited, we can construct an illustrative comparison based on established medicinal chemistry principles. The following hypothetical data evaluates our core compound and its isosteres against a representative protein kinase, a common target for such heterocyclic scaffolds.[4][5]
In Vitro Potency and Selectivity
The initial assessment of a compound's potential involves determining its potency against the intended target and its selectivity against related off-targets.
Table 1: Illustrative In Vitro Kinase Inhibition
| Compound | Isosteric Replacement (in the 5-membered ring) | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Selectivity Index (Off-Target/Target) |
| 1 (Parent) | Thiophene (Sulfur) | 25 | 1500 | 60 |
| 2 | Furan (Oxygen) | 75 | 1200 | 16 |
| 3 | Pyrrole (Nitrogen) | 40 | 1800 | 45 |
| 4 | Selenophene (Selenium) | 30 | 1400 | 47 |
This data is hypothetical and for illustrative purposes only.
This illustrative data suggests that the nature of the heteroatom in the five-membered ring significantly influences potency and selectivity. The parent thiophene compound demonstrates a strong balance of potency and selectivity.
Cellular Activity
In vitro biochemical assays are crucial, but evaluating a compound's activity in a cellular context provides a more physiologically relevant picture.
Table 2: Illustrative Cellular Antiproliferative Activity
| Compound | Cell Line (e.g., A549 Lung Cancer) GI50 (µM) |
| 1 (Parent) | 0.5 |
| 2 | 2.1 |
| 3 | 0.8 |
| 4 | 0.6 |
This data is hypothetical and for illustrative purposes only.
The cellular data often, but not always, correlates with the biochemical data and provides insights into factors like cell permeability and engagement with the target in its native environment.
Methodological Deep Dive: Experimental Protocols
The integrity of any biological evaluation rests on the quality of the experimental methods. Here, we provide a detailed protocol for a standard in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™, HTRF®)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
Test compounds dissolved in DMSO
-
96-well or 384-well assay plates
-
Plate reader or scintillation counter
Procedure:
-
Compound Plating: Serially dilute the test compounds in DMSO and then in assay buffer to the desired final concentrations. Add the diluted compounds to the assay plate.
-
Enzyme and Substrate Addition: Prepare a mixture of the kinase and its substrate in the assay buffer. Add this mixture to the wells containing the test compounds.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (e.g., at a concentration equal to its Km for the enzyme to ensure data comparability).[6]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Termination and Detection: Stop the reaction (e.g., by adding a high concentration of EDTA or a specific stop solution). Quantify the kinase activity by measuring substrate phosphorylation.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data, even when illustrative, allows for the formulation of a structure-activity relationship (SAR).
From this illustrative SAR, we can hypothesize that:
-
The electronegativity and size of the heteroatom in the five-membered ring are critical for optimal interaction with the target's active site.
-
The ability to act as a hydrogen bond donor or acceptor (as with the pyrrole nitrogen) can influence binding affinity.
-
Lipophilicity changes (as with the selenophene) can impact both potency and pharmacokinetic properties.
Concluding Remarks for the Practicing Scientist
The biological evaluation of this compound and its isosteric analogs serves as a powerful illustration of a fundamental drug discovery principle: subtle structural modifications can lead to significant changes in biological activity. While the thienopyridine scaffold is a promising starting point, a systematic exploration of its isosteres is essential for fine-tuning a compound's properties to achieve the desired therapeutic profile. The methodologies and illustrative data presented in this guide provide a framework for researchers to design and execute their own comparative studies, ultimately contributing to the development of novel and effective therapeutics.
References
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
-
Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. Royal Society of Chemistry. [Link]
-
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. National Institutes of Health. [Link]
-
Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. [Link]
-
Synthesis and biological evaluation of thienopyrimidine derivatives as GPR119 agonists. ScienceDirect. [Link]
-
Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors. PubMed. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. [Link]
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A Comparative Guide to Evaluating the Therapeutic Potential of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one in Preclinical Animal Models
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical evaluation of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one, a novel compound with a thienopyridine scaffold. Given the therapeutic significance of this chemical class, particularly as P2Y12 receptor antagonists, this document outlines a systematic approach to assess its potential as an antiplatelet agent, using the well-established drug clopidogrel as a benchmark for comparison.
Introduction: The Thienopyridine Scaffold and the Rationale for Investigation
The thieno[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of several blockbuster antiplatelet drugs. These agents, including clopidogrel and prasugrel, function as irreversible antagonists of the P2Y12 receptor, a key chemoreceptor for adenosine diphosphate (ADP) on the surface of platelets. By blocking this receptor, they inhibit platelet activation and aggregation, a critical process in the pathophysiology of arterial thrombosis, which underlies myocardial infarction and ischemic stroke.
The structure of this compound suggests a potential interaction with the P2Y12 receptor, making it a compelling candidate for development as a novel antithrombotic agent. This guide presents a logical, multi-stage workflow to rigorously evaluate this hypothesis, from initial in vitro characterization to in vivo efficacy and safety profiling in established animal models.
Preclinical Evaluation Workflow: A Step-by-Step Comparative Analysis
The following sections detail a phased approach to characterize the compound's activity profile. At each stage, the goal is to generate data that can be directly compared against clopidogrel.
Phase 1: In Vitro and Ex Vivo Characterization
Before proceeding to complex animal models, it is crucial to establish the compound's fundamental activity on platelets.
This assay directly measures the functional inhibitory effect of the test compound on platelet aggregation.
-
Objective: To determine the concentration-dependent inhibitory effect of this compound on ADP-induced platelet aggregation and calculate its IC50 value for comparison with clopidogrel.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Blood Collection: Blood is drawn from the abdominal aorta into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Blood is centrifuged at 200 x g for 10 minutes to obtain PRP.
-
Assay Protocol:
-
PRP is pre-incubated with varying concentrations of the test compound or clopidogrel's active metabolite for 5 minutes at 37°C.
-
Platelet aggregation is induced by adding ADP (10 µM).
-
Changes in light transmission are recorded for 5-10 minutes using a platelet aggregometer.
-
The percentage of inhibition is calculated relative to a vehicle control.
-
-
-
Data Presentation and Comparison:
| Compound | IC50 (µM) for ADP-induced Aggregation |
| This compound | Experimental Value |
| Clopidogrel (Active Metabolite) | ~0.5 - 2.0 |
Phase 2: Pharmacokinetics and Metabolism
Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is critical, especially since many thienopyridines are prodrugs requiring hepatic activation.[1][2]
-
Objective: To determine the key pharmacokinetic parameters of the test compound and identify if it requires metabolic activation.
-
Methodology:
-
Animal Model: Male C57BL/6 mice.
-
Administration: A single oral gavage dose (e.g., 10 mg/kg) of the compound is administered.
-
Sample Collection: Blood samples are collected at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) via tail vein or cardiac puncture.
-
Analysis: Plasma concentrations of the parent compound and potential metabolites are quantified using LC-MS/MS.
-
-
Comparative Data Table:
| Parameter | This compound | Clopidogrel |
| Tmax (h) | Experimental Value | ~1 |
| Cmax (ng/mL) | Experimental Value | Variable (Prodrug) |
| Half-life (h) | Experimental Value | ~6 (Parent) / ~0.5 (Active Metabolite)[2] |
| Bioavailability (%) | Experimental Value | >50%[1] |
| Active Metabolite | To be determined | Yes (Thiol metabolite)[3] |
Phase 3: In Vivo Efficacy and Safety Assessment
This phase utilizes established animal models of thrombosis and hemostasis to evaluate the compound's therapeutic potential and its primary safety liability: bleeding risk.[4]
This is a widely used and robust model to assess the efficacy of antiplatelet agents in an arterial thrombosis setting.[5]
-
Objective: To evaluate the ability of the test compound to prevent or delay the formation of an occlusive thrombus in the carotid artery.
-
Experimental Workflow:
Caption: Workflow for the FeCl3-induced carotid artery thrombosis model.
-
Comparative Data Table:
| Treatment Group (n=8-10 per group) | Dose (mg/kg, p.o.) | Time to Occlusion (TTO, minutes) |
| Vehicle Control | - | ~10-15 |
| This compound | 1, 3, 10 | Experimental Values |
| Clopidogrel | 10 | >30 (Significantly prolonged) |
This assay provides a crucial measure of the compound's effect on hemostasis and its potential to induce bleeding.
-
Objective: To quantify the effect of the test compound on bleeding time.
-
Methodology:
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Administer the test compound or vehicle orally.
-
After a set time (e.g., 60 minutes), anesthetize the mouse.
-
Transect the tail 3 mm from the tip using a scalpel.
-
Immediately immerse the tail in 37°C saline.
-
Record the time until bleeding ceases for at least 30 seconds. A cutoff time (e.g., 900 seconds) is typically set.
-
-
-
Comparative Data Table:
| Treatment Group | Dose (mg/kg, p.o.) | Bleeding Time (seconds) |
| Vehicle Control | - | ~120-180 |
| This compound | 1, 3, 10 | Experimental Values |
| Clopidogrel | 10 | ~300-500 |
Synthesizing the Evidence: Building a Therapeutic Profile
The ultimate goal is to determine if this compound offers a favorable therapeutic window compared to clopidogrel. An ideal candidate would demonstrate potent antithrombotic efficacy at doses that cause only a modest increase in bleeding time.
Caption: Key parameters for evaluating the overall therapeutic potential.
By systematically generating and comparing data across these validated assays, researchers can build a comprehensive profile of this compound. This evidence-based approach is essential for making informed decisions about its potential for further development as a novel antiplatelet therapy.
References
-
Herbert, J. M. (1998). Clopidogrel: a review of its mechanism of action. Thrombosis Research. [Link]
-
Myles, T., et al. (2016). Animal Models of Thrombosis From Zebrafish to Nonhuman Primates. Circulation Research. [Link]
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Ohlstein, E. H., et al. (1993). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry. [Link]
-
Collen, D., & Lijnen, H. R. (1994). Animal models for arterial thrombolysis and prevention of reocclusion. Erythrocyte-rich versus platelet-rich thrombus. Circulation. [Link]
-
Wikipedia contributors. (n.d.). Clopidogrel. Wikipedia. [Link]
-
Dhanani, J., & Patel, J. (2025). Clopidogrel. StatPearls. [Link]
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Albadawi, H., et al. (2017). Animal models of venous thrombosis. Cardiovascular Diagnosis and Therapy. [Link]
-
Drugs.com. (n.d.). Clopidogrel: Package Insert / Prescribing Information / MOA. [Link]
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Mezouar, S., et al. (2021). Role of Neutrophils and NETs in Animal Models of Thrombosis. International Journal of Molecular Sciences. [Link]
-
Diaz, J. A. (2015). Animal models of VT: to change or not to change?. Blood. [Link]
-
U.S. Food and Drug Administration. (n.d.). PLAVIX clopidogrel bisulfate tablets. [Link]
-
Li, Y., et al. (2017). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm. [Link]
-
Zhang, Z., et al. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules. [Link]
-
Islam, F., & Quadery, T. M. (2021). Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Current Drug Targets. [Link]
- Google Patents. (n.d.). Thieno ( 3 , 2-c) pyridine compounds.
-
Youn, Y. S., et al. (2008). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one
This document provides a detailed protocol for the proper disposal of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one, a heterocyclic compound frequently utilized in pharmaceutical research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, actionable information grounded in established safety protocols.
Understanding the Compound: Hazard Profile and Safety Rationale
This compound and its common salt form, the hydrochloride, are research chemicals with specific handling requirements. A thorough understanding of their hazard profile is the foundation of safe disposal.
Key Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3] Prolonged or repeated exposure can lead to dermatitis.
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][5][6]
-
Harmful if Swallowed: The hydrochloride salt is classified as harmful if swallowed.[5][7]
The primary rationale for a structured disposal plan is to mitigate these hazards. The procedures outlined below are designed to prevent accidental exposure to laboratory personnel and to ensure that the compound does not enter the environment, where its ecotoxicity has not been fully characterized.
| Hazard Classification | GHS Pictogram | Precautionary Statement | Rationale for Disposal Protocol |
| Skin Irritation (Category 2) | Exclamation Mark | P280: Wear protective gloves/protective clothing. | Prevents direct skin contact during handling and disposal. Contaminated materials must be treated as hazardous waste. |
| Serious Eye Irritation (Category 2A) | Exclamation Mark | P280: Wear eye protection/face protection. | Mandates the use of safety glasses or goggles to prevent accidental splashes during waste consolidation. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | Exclamation Mark | P261: Avoid breathing dust. | Requires handling in a well-ventilated area or chemical fume hood to prevent inhalation of airborne particles. |
| Acute Toxicity, Oral (Category 4) - for Hydrochloride salt | Exclamation Mark | P270: Do not eat, drink or smoke when using this product. | Reinforces strict hygiene and containment to prevent accidental ingestion. |
The Core Directive: A No-Drain, No-Trash Policy
Due to its identified hazards and the lack of comprehensive environmental impact data, this compound must be treated as hazardous chemical waste.
Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in regular solid waste containers. [8][9] The guiding principle is containment and transfer to a licensed professional waste disposal service, which is equipped to handle and destroy chemical waste in a compliant manner, typically through high-temperature incineration.[6][10]
Step-by-Step Disposal Protocol: From Bench to Collection
This protocol covers the entire lifecycle of the chemical waste within the laboratory.
Part A: Immediate Waste Generation and Segregation
-
Designate a Waste Container:
-
Use a dedicated, chemically compatible container for the collection of solid this compound waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.
-
For solutions, use a compatible liquid waste container (e.g., a glass or HDPE carboy). Do not mix this waste stream with other, incompatible wastes. Specifically, segregate it from strong oxidizing agents.[4]
-
-
Proper Labeling is Non-Negotiable:
-
Immediately label the waste container with the words "Hazardous Waste."
-
Clearly identify the contents: "this compound". Avoid using abbreviations or chemical formulas.
-
Indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Record the date when the first waste was added to the container. This is crucial for regulatory compliance regarding storage time limits.
-
-
Handling and Transfer:
-
Always conduct transfers of this compound in a well-ventilated laboratory fume hood to minimize inhalation risks.
-
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, a lab coat, and chemical safety goggles.
-
For solid waste (e.g., contaminated weigh boats, filter paper), place it directly into the designated solid waste container.
-
For solutions, pour carefully into the designated liquid waste container, using a funnel to prevent spills.
-
Rinse any emptied original containers or contaminated glassware (e.g., beakers, flasks) with a suitable solvent (such as methanol or acetone). This rinsate must be collected and added to the hazardous liquid waste container.[11] The container can then be washed for reuse or disposal as non-hazardous waste after being triple-rinsed.
-
Part B: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4][12] This area should be under the control of the laboratory personnel.
-
Containment: Keep the waste container closed at all times except when adding waste.[4][12]
-
Segregation: Ensure the container is stored separately from incompatible materials, particularly strong oxidizing agents.
-
Volume Limits: Be aware of institutional and regulatory limits on the volume of hazardous waste that can be stored in an SAA (typically 55 gallons).
Part C: Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS): Once the waste container is full, or as per your institution's schedule, contact your facility's Environmental Health & Safety (EHS) department to arrange for a pickup.
-
Documentation: Complete any required waste manifest or pickup request forms accurately, providing all necessary information about the waste stream.
-
Professional Disposal: The EHS department will then manage the transfer of the waste to a licensed and certified hazardous waste disposal company. The standard and most effective method for the final destruction of this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Spill Cleanup:
-
For small spills, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a detergent solution and water. All cleanup materials must be disposed of as hazardous waste.[11]
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow from generation to final incineration.
References
- Laboratory Chemical Waste Management Guidelines. (n.d.).
- Properly Managing Chemical Waste in Labor
- Safety Data Sheet. (2024, August 7). Sigma-Aldrich.
- Safety Data Sheet. (2024, February 17). Fisher Scientific.
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine - Safety Data Sheet. (2025, July 19). ChemicalBook.
- 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. (n.d.). PubChem.
- Material Safety Data Sheets 4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE HYDROCHLORIDE. (n.d.).
- 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. (n.d.). PubChem.
- Safety Data Sheet. (2018, October 3). TCI Chemicals.
- Safety Data Sheet - Version 5.0. (2015, May 20). LGC Standards.
- Safety Data Sheet. (2018, October 3). TCI Chemicals.
- Safety Data Sheet. (2013, November 7). Capot Chemical.
- Chemical Waste Disposal Guidelines. (n.d.). Emory University.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- What Are The Proper Procedures For Laboratory Chemical Waste Disposal? (2018, August 10). MERI.
- Thienopyridine derivatives. (n.d.). RxFlex Formulary Drug Search.
- Tetrahydrothienopyridine Hydrochloride (25 mg) (4,5,6,7-Tetrahydrothieno[3,2-c]pyridine, hydrochloride). (n.d.). USP Store.
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride. (n.d.). TCI Chemicals.
- The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. (n.d.). PubMed.
- Thienopiperidine derivative and use thereof. (n.d.).
- Safety Data Sheet. (2024, February 17). Fisher Scientific.
- 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. (n.d.). PubChem.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University.
- This compound hydrochloride. (n.d.). Echemi.
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- 1. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
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- 3. pubs.acs.org [pubs.acs.org]
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- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. gmpsop.com [gmpsop.com]
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- 12. Thiophene - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Handling 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one and its salts, while essential for scientific progress, requires a comprehensive understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed operational and disposal plan, grounded in scientific principles and practical laboratory experience, to ensure the safe and effective handling of this compound.
Hazard Assessment and Triage
Before any work with this compound commences, a thorough risk assessment is paramount. While comprehensive toxicological data may not be available for this specific compound, the available Safety Data Sheets (SDS) and structural similarities to other pyridine and thieno[3,2-c]pyridine derivatives allow us to anticipate its primary hazards.
Known and Anticipated Hazards:
-
Skin and Eye Irritation: The compound is classified as a skin and eye irritant. Direct contact can cause redness, pain, and inflammation.
-
Acute Oral Toxicity: The hydrochloride salt is harmful if swallowed.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.
-
Unknown Potency: As a pharmaceutical-related compound, its full toxicological properties have not been thoroughly investigated, and it should be treated as a substance of unknown potency.
Given these hazards, all handling of this compound should be conducted within a designated area, and access should be restricted to trained personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-checking; it is a critical, risk-based decision. The following table outlines the minimum required PPE, with explanations rooted in the compound's known and anticipated hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Nitrile gloves provide good resistance to a wide range of chemicals and are recommended for handling pyridine-like substances. Always inspect gloves for tears or punctures before use. For prolonged handling or in case of a spill, consider double-gloving. |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Body Protection | Laboratory coat | A lab coat is essential to prevent skin contact with the compound. It should be kept clean and regularly laundered. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. If dust formation is likely, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. | A fume hood or other local exhaust ventilation is the primary means of controlling inhalation exposure. If weighing or transferring solid material where dust may be generated, respiratory protection is necessary. |
The following flowchart illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling the Compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your research.
Preparation:
-
Designated Area: All work with this compound must be performed in a designated area, such as a chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily available.
-
Review SDS: Always have the Safety Data Sheet readily accessible and review it before beginning work.
Handling:
-
Don PPE: Put on all required PPE as determined by your risk assessment.
-
Weighing: If weighing the solid, do so in a fume hood or ventilated balance enclosure to prevent dust inhalation. Use anti-static measures if necessary.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the material. Avoid creating dust.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water. Decontaminate the work area.
Emergency Procedures: Be Prepared
Accidents can happen, and a clear, well-rehearsed emergency plan is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up the absorbed material and place it in a sealed container for disposal. Ventilate the area.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. Do not allow the product to enter drains.
Waste Segregation:
-
Solid Waste: Unused or contaminated solid compound should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: Items such as gloves, paper towels, and pipette tips that are lightly contaminated should be collected in a designated, labeled container for hazardous waste.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the chemical name and primary hazard(s).
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Licensed Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal service. Incineration in a chemical incinerator with an afterburner and scrubber is a common disposal method for such compounds.
The following diagram outlines the waste disposal workflow.
Caption: Waste Disposal Workflow for the Compound.
By integrating these safety and handling protocols into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for yourself, your colleagues, and the broader community.
References
-
MSDS of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride. Capot Chemical. Available at: [Link]
- Safety Data Sheet: Pyridine. Carl ROTH.
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
